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  • Product: (2-Bromo-1-fluoroethyl)cyclobutane
  • CAS: 1779941-63-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Bromo-1-fluoroethyl)cyclobutane

Executive Summary (2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7) is a highly specialized, bifunctional aliphatic building block. By combining a strained cyclobutane ring with a vicinal bromofluoro motif, this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7) is a highly specialized, bifunctional aliphatic building block. By combining a strained cyclobutane ring with a vicinal bromofluoro motif, this molecule serves as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This whitepaper details its structural identity, physicochemical properties, hazard profile, and provides a field-validated synthetic and analytical workflow for its application in modern drug discovery.

Chemical Identity & Structural Analysis

The cyclobutane ring introduces approximately 26 kcal/mol of ring strain, which subtly alters the electron density and reactivity of the adjacent functional groups. The presence of both a fluorine atom (highly electronegative, forming a strong C–F bond) and a bromine atom (an excellent, highly polarizable leaving group) on the ethyl linker makes this compound an ideal candidate for selective nucleophilic substitution and late-stage functionalization.

Table 1: Chemical Identifiers

Property Value
IUPAC Name (2-bromo-1-fluoroethyl)cyclobutane[1]
CAS Number 1779941-63-7[2]
Molecular Formula C₆H₁₀BrF[1]
Molecular Weight 181.05 Da[1]
SMILES C1CC(C1)C(CBr)F[3]

| InChIKey | UDFXKDIUSIJDSS-UHFFFAOYSA-N[3] |

Physicochemical Properties & Pharmacokinetic Relevance

The strategic incorporation of halogens onto the cyclobutane scaffold significantly impacts the molecule's physical behavior. Fluorine lowers the overall lipophilicity compared to a fully alkylated chain, while the cyclobutane ring provides a compact, lipophilic core.

Table 2: Physicochemical Profile

Parameter Value / Classification Causality / Impact
LogP (Predicted) 2.51[4] Optimal balance for crossing lipid bilayers in pharmacokinetic models without excessive non-specific binding.
Heavy Atom Count 8[4] Low molecular weight allows for significant downstream elaboration while maintaining adherence to Lipinski's Rule of 5.

| Rotatable Bonds | 2[4] | High conformational restriction dictated by the cyclobutane ring, reducing entropic penalties upon target binding. |

Hazard Profiling & Safety Protocols

Handling halogenated volatile organics requires strict adherence to safety protocols due to their inherent reactivity and vapor pressure. According to[2], the compound exhibits several acute hazards:

  • Flammable Liquid 3 (H226): The low molecular weight and high vapor pressure create a flammability risk at ambient temperatures[2].

  • Skin Irritation 2 (H315) & Eye Damage 1 (H318): The primary alkyl bromide moiety acts as a potent electrophile. It is capable of alkylating nucleophilic residues (e.g., thiols, amines) in biological tissues, leading to severe cellular damage[2].

  • STOT SE 3 (H336): Inhalation of vapors can cause central nervous system depression, a common physiological response to lipophilic halogenated solvents[2].

Self-Validating Safety Protocol: All handling must be performed in a Class II biological safety cabinet or a high-flow fume hood. To prevent dermal penetration, double-gloving with nitrile or the use of heavy-duty butyl rubber gloves is mandatory.

Synthetic Methodology: Bromofluorination Workflow

To synthesize (2-bromo-1-fluoroethyl)cyclobutane, the most regioselective approach is the bromofluorination of vinylcyclobutane.

Expertise & Causality: Why use N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF)? Cyclobutane rings are highly susceptible to ring-expansion or ring-opening when exposed to strong Lewis acids or anhydrous HF. The Et₃N·3HF complex provides a nucleophilic fluoride source that is weakly acidic, entirely avoiding acid-catalyzed skeletal rearrangements while safely delivering the required F⁻ ion.

Step-by-Step Protocol
  • Vessel Preparation: Equip a Teflon or high-density polyethylene (HDPE) reaction vessel. Causality: HF complexes can slowly etch silicate glass, introducing silicon tetrafluoride impurities and compromising the structural integrity of the flask.

  • Substrate Solvation: Dissolve vinylcyclobutane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C to control the exothermic nature of the addition.

  • Fluoride Addition: Slowly inject Et₃N·3HF (1.5 eq) into the cooled solution.

  • Electrophilic Activation: Add NBS (1.1 eq) portion-wise over 30 minutes. The NBS reacts with the alkene to form a transient, electrophilic cyclic bromonium ion.

  • Nucleophilic Attack: The fluoride ion attacks the more substituted carbon of the bromonium ion (Markovnikov-type regioselectivity), yielding the target (2-bromo-1-fluoroethyl)cyclobutane.

  • Internal Validation & Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃). Self-Validation: A successful quench is visually confirmed when the yellow/orange tint of active bromine species completely dissipates to a colorless organic layer.

  • Purification: Extract with DCM, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Synthesis A Vinylcyclobutane (Starting Material) B Bromonium Ion Intermediate A->B NBS (Electrophilic Br+) C (2-Bromo-1-fluoroethyl)cyclobutane CAS: 1779941-63-7 B->C Et3N·3HF (Nucleophilic F-)

Figure 1: Mechanistic pathway for the bromofluorination of vinylcyclobutane.

Analytical Validation Workflow

To ensure the integrity and isomeric purity of the synthesized building block, a rigorous analytical workflow must be executed before downstream application.

AnalyticalWorkflow N1 Sample Preparation (Anhydrous CDCl3) N2 NMR Spectroscopy (1H, 13C, 19F) N1->N2 Structural Elucidation N3 GC-MS Analysis (EI Mode) N1->N3 Mass Confirmation N4 Purity Validation (>95% Target) N2->N4 Regioisomeric Purity N3->N4 Overall Chemical Purity

Figure 2: Analytical validation workflow for structural and purity confirmation.

  • ¹⁹F NMR: Crucial for confirming regiochemistry. The fluorine signal will appear as a distinct multiplet due to complex splitting by the adjacent geminal proton and vicinal –CH₂Br protons.

  • GC-MS (Electron Ionization): Confirms the exact mass (181 Da) and the highly characteristic isotopic pattern of bromine, displaying a 1:1 ratio of the molecular ion (M) and (M+2) peaks at m/z 180 and 182[1].

Applications in Drug Development

The (2-bromo-1-fluoroethyl)cyclobutane motif is highly prized in modern medicinal chemistry for several reasons:

  • Bioisosterism: The cyclobutane ring acts as a conformationally restricted bioisostere for gem-dimethyl or isopropyl groups. It improves metabolic stability against CYP450-mediated oxidation by eliminating vulnerable tertiary C–H bonds.

  • Vector Trajectory: The puckered conformation of the cyclobutane ring directs the fluoroethyl substituent in a highly specific spatial trajectory, allowing for precise multipolar interactions with target protein binding pockets.

  • Late-Stage Functionalization: The primary bromide serves as a robust synthetic handle. It can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) or direct Sₙ2 nucleophilic displacement to append the cyclobutyl-fluoroethyl pharmacophore onto larger API scaffolds.

References

  • (2-bromo-1-fluoroethyl)cyclobutane — Chemical Substance Information Source: NextSDS Database URL:[Link]

  • (2-bromo-1-fluoroethyl)cyclobutane (C6H10BrF) - PubChemLite Source: PubChem / uni.lu URL:[Link]

  • (2-bromo-1-fluoroethyl)cyclobutane - C6H10BrF | CSSB00020731099 Source: Chemspace Building Blocks URL:[Link]

Sources

Exploratory

1H and 19F NMR chemical shifts for (2-Bromo-1-fluoroethyl)cyclobutane

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of (2-Bromo-1-fluoroethyl)cyclobutane Abstract This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Res...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of (2-Bromo-1-fluoroethyl)cyclobutane

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of (2-bromo-1-fluoroethyl)cyclobutane. In the absence of previously published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By applying foundational NMR principles and drawing parallels from spectral data of analogous structural motifs, we will deconstruct the expected chemical shifts, coupling constants, and stereochemical implications. This guide emphasizes the causality behind spectral phenomena and outlines a robust experimental workflow for the empirical validation and characterization of this halogenated cyclobutane derivative.

Introduction: The Structural Challenge and the NMR Solution

(2-Bromo-1-fluoroethyl)cyclobutane presents a fascinating case for structural elucidation via NMR spectroscopy. The molecule features multiple stereocenters, a strained cyclobutane ring, and two distinct halogen substituents (Fluorine and Bromine). These elements conspire to create a complex and information-rich NMR landscape. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive probe into the local electronic environment, while ¹H NMR provides a detailed map of the proton framework and its connectivity.[1][2]

The primary challenge lies in the molecule's stereochemistry. With two chiral centers—one at the carbon bearing the fluorine atom (C1') and the other at the cyclobutane carbon attached to the side chain (C1)—the compound can exist as two pairs of enantiomers, i.e., two diastereomers. These diastereomers, having different spatial arrangements of atoms, are distinct chemical entities and are expected to produce separate and unique NMR spectra. This guide will provide the foundational knowledge to predict, interpret, and ultimately assign these complex spectra.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of (2-bromo-1-fluoroethyl)cyclobutane will be characterized by signals from the cyclobutane ring protons and the protons of the 2-bromo-1-fluoroethyl side chain. The puckered, non-planar conformation of the cyclobutane ring means that even protons on the same carbon (geminal protons) are chemically inequivalent.[3]

Estimated Chemical Shifts (δ)

The chemical shifts are influenced by the inductive effects of the electronegative F and Br atoms and the magnetic anisotropy of the cyclobutane ring.[3][4] The following table provides estimated chemical shift ranges, which will vary depending on the specific diastereomer and the solvent used.[5][6]

Proton(s) Structure Estimated δ (ppm) Expected Multiplicity Key Influences
H-1'-CH (F)CH₂Br4.5 - 5.5ddd (doublet of doublet of doublets)Deshielded by F; Coupled to H-2'a, H-2'b, and F
H-2'a / H-2'b-CH(F)CH₂ Br3.6 - 4.2ddd (each)Deshielded by Br; Coupled to H-1' and geminally to each other
H-1CH -Cyclobutane2.5 - 3.5m (multiplet)Attached to the electronegative side chain; Coupled to multiple ring protons
Ring ProtonsCyclobutane1.8 - 2.4m (complex multiplets)Overlapping signals typical for substituted cyclobutanes[7]
Predicted Spin-Spin Coupling (J-Coupling)

J-coupling provides critical information about through-bond connectivity and stereochemistry.

  • ¹H-¹H Coupling:

    • Geminal (²JHH): Geminal protons on the cyclobutane ring and the -CH₂Br group will exhibit coupling constants typically in the range of -10 to -15 Hz.[8]

    • Vicinal (³JHH): The coupling between H-1' and the two H-2' protons will depend on the dihedral angle. Vicinal couplings within the cyclobutane ring are highly dependent on the cis/trans relationship of the protons and the ring pucker, varying widely from ~2 to 11 Hz.[8]

  • ¹H-¹⁹F Coupling:

    • Geminal (²JHF): A large coupling is expected between the fluorine atom and the proton on the same carbon (H-1'). This value can be as high as 50 Hz.[1]

    • Vicinal (³JHF): Coupling between the fluorine and the H-2' protons will also be present, typically smaller than the geminal coupling.

The logical relationship for interpreting the H-1' signal is outlined below.

H1_prime H-1' Proton Signal Coupling_F Geminal Coupling (²JHF) H1_prime->Coupling_F to ¹⁹F Coupling_H2a Vicinal Coupling (³JHH) H1_prime->Coupling_H2a to H-2'a Coupling_H2b Vicinal Coupling (³JHH) H1_prime->Coupling_H2b to H-2'b Observed_Signal Observed Signal (Doublet of Doublet of Doublets) Coupling_F->Observed_Signal Coupling_H2a->Observed_Signal Coupling_H2b->Observed_Signal

Caption: Splitting pattern origin for the H-1' signal.

Predicted ¹⁹F NMR Spectral Characteristics

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes the probability of signal overlap.[9][10]

Estimated Chemical Shift (δ)

The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment. For organofluorine compounds, signals typically appear at negative ppm values relative to the standard, CFCl₃.[1][11]

Nucleus Structure Estimated δ (ppm) Expected Multiplicity Key Influences
¹⁹F-CH(F )--200 to -230dt (doublet of triplets)Shielded environment typical of alkyl fluorides[1]; Coupled to H-1' and the two H-2' protons.

The primary factors influencing this shift are the diamagnetic and paramagnetic shielding contributions. The electronegativity of the adjacent bromine and the overall electronic structure of the molecule determine the final chemical shift.[5] Solvent effects can also cause significant variations, sometimes shifting the peak by several ppm.[5]

Experimental Protocol for NMR Analysis

Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data. This protocol is a self-validating system designed to ensure data integrity.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For studying solvent effects, other solvents like deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used.[12][13]

  • Concentration:

    • For ¹H NMR , dissolve 1-5 mg of (2-bromo-1-fluoroethyl)cyclobutane in 0.6-0.7 mL of the chosen deuterated solvent.[14]

    • For ¹⁹F NMR (and ¹³C NMR), a higher concentration of 5-30 mg is recommended to ensure a good signal-to-noise ratio in a reasonable time.[14]

  • Internal Standard: Add a small amount of a reference standard. Tetramethylsilane (TMS) is the standard for ¹H NMR (δ = 0.0 ppm). For ¹⁹F NMR, an internal reference like hexafluorobenzene (C₆F₆, δ ≈ -164 ppm) or trifluoroacetic acid (TFA, δ ≈ -76 ppm) can be used, although referencing is often done externally relative to CFCl₃.[9][15]

  • Filtration and Transfer: The solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[16] The final sample height should be approximately 4-5 cm.[16]

NMR Data Acquisition Workflow

The following workflow ensures comprehensive data collection for full structural elucidation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Prepare Sample (1-30 mg in 0.6 mL solvent) H1_NMR 1. Acquire ¹H Spectrum Prep->H1_NMR F19_NMR 2. Acquire ¹⁹F Spectrum (Proton-Coupled) H1_NMR->F19_NMR Assign_H Assign ¹H Signals & Couplings H1_NMR->Assign_H COSY 3. Acquire ¹H-¹H COSY F19_NMR->COSY Assign_F Assign ¹⁹F Signals & Couplings F19_NMR->Assign_F HSQC 4. Acquire ¹H-¹³C HSQC COSY->HSQC Connectivity Establish Connectivity (COSY, HMBC) COSY->Connectivity HMBC 5. Acquire ¹H-¹³C HMBC HSQC->HMBC HSQC->Connectivity HMBC->Connectivity Assign_H->Connectivity Stereochem Determine Stereochemistry (NOESY, J-Couplings) Assign_H->Stereochem Connectivity->Stereochem Final_Structure Confirm Diastereomeric Structure Stereochem->Final_Structure

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of (2-Bromo-1-fluoroethyl)cyclobutane: A Mechanistic and Analytical Guide

Executive Summary & Physicochemical Profiling In modern medicinal chemistry and drug discovery, halogenated cycloalkanes serve as critical building blocks for modulating the lipophilicity, metabolic stability, and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In modern medicinal chemistry and drug discovery, halogenated cycloalkanes serve as critical building blocks for modulating the lipophilicity, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). (2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7)[1] is a highly specialized bifunctional alicyclic compound.

To accurately identify and quantify this compound in complex matrices, understanding its gas-phase ion chemistry is paramount. This whitepaper provides an in-depth mechanistic breakdown of its Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns, supported by a self-validating experimental protocol.

Structural Parameters
  • Molecular Formula: C₆H₁₀BrF

  • Monoisotopic Mass: 179.995 Da[2]

  • Safety & Handling: Classified as a flammable liquid and skin/eye irritant, necessitating appropriate laboratory controls during sample preparation[3].

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV electron ionization, (2-Bromo-1-fluoroethyl)cyclobutane undergoes rapid radical cation formation followed by competitive fragmentation. The causality of these pathways is dictated by bond dissociation energies and the thermodynamic stability of the resulting product ions[4].

The Isotopic Fingerprint: The Bromine Signature

The most diagnostic feature of any organobromine mass spectrum is the isotopic distribution of the molecular ion [M]+∙ . Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.7% and 49.3%, respectively)[5]. Consequently, the molecular ion appears as a distinct doublet at m/z 180 and m/z 182 of equal intensity. Any fragment retaining the bromine atom will preserve this characteristic 2-Da spaced doublet[5].

Pathway A: Halogen Cleavage Dynamics

Because the C–Br bond dissociation energy (~280 kJ/mol) is significantly lower than that of the C–F bond (~485 kJ/mol) or C–C bonds, primary fragmentation is heavily biased toward the cleavage of the bromine atom[4].

  • Loss of Bromine Radical (–79/–81 Da): Expulsion of Br∙ yields the [C6​H10​F]+ cation at m/z 101 . This is a highly favored, charge-site-initiated cleavage.

  • Loss of Hydrogen Bromide (–80/–82 Da): Elimination of HBr generates a stable fluoro-alkene radical cation at m/z 100 .

  • Loss of Hydrogen Fluoride (–20 Da): Though less thermodynamically favored than bromine loss, the elimination of HF yields a minor doublet at m/z 160 / 162 .

Pathway B: Alpha-Cleavage & Carbocation Stabilization

Alpha-cleavage is driven by the stabilization of the resulting positive charge[4]. Cleavage of the C–C bond between the cyclobutane ring and the fluoroethyl group yields two possible fragments:

  • The Cyclobutyl Cation (m/z 55): This [C4​H7​]+ ion is exceptionally stable due to rapid rearrangement into the cyclopropylcarbinyl cation. It frequently dominates the spectrum as the base peak (100% abundance) .

  • The Fluoro-bromoethyl Cation (m/z 125 / 127): A minor fragment retaining the halogens. Alternatively, alpha-cleavage between the fluorinated carbon and the brominated carbon results in the loss of the bromomethyl radical ( ∙CH2​Br ), yielding the [C5​H8​F]+ cation at m/z 87 .

Pathway C: Alicyclic Ring Opening

Cyclobutane rings are highly strained. Upon ionization, they frequently undergo a retro-[2+2] cycloaddition, expelling a neutral ethylene molecule ( C2​H4​ , –28 Da). This yields a fragment at m/z 152 / 154 .

Fragmentation M [M]⁺• m/z 180, 182 (1:1) C6H10BrF LossBr [M - Br]⁺ m/z 101 C6H10F⁺ M->LossBr -Br• (-79/-81) LossHBr [M - HBr]⁺• m/z 100 C6H9F⁺• M->LossHBr -HBr (-80/-82) LossHF [M - HF]⁺• m/z 160, 162 C6H9Br⁺• M->LossHF -HF (-20) Alpha1 [C4H7]⁺ m/z 55 Cyclobutyl Cation M->Alpha1 Alpha-Cleavage -CH(F)CH2Br• Alpha2 [C5H8F]⁺ m/z 87 [M - CH2Br]⁺ M->Alpha2 Alpha-Cleavage -CH2Br• RingOpen [M - C2H4]⁺• m/z 152, 154 Retro-[2+2] M->RingOpen -C2H4 (-28)

Caption: Mass spectrometry fragmentation pathways of (2-Bromo-1-fluoroethyl)cyclobutane.

Quantitative Data Presentation

The following table synthesizes the expected m/z values, their relative abundances, and mechanistic origins.

m/z ValueRelative AbundanceFragment IonMechanistic Origin
180 / 182 5 - 10% [C6​H1079​BrF]+∙ / [C6​H1081​BrF]+∙ Molecular Ion [M]+∙ (1:1 Br isotopic ratio)
160 / 162 < 5% [C6​H979​Br]+∙ / [C6​H981​Br]+∙ Loss of HF (–20 Da)
152 / 154 5 - 15% [C4​H679​BrF]+∙ / [C4​H681​BrF]+∙ Retro-[2+2] ring opening (–28 Da)
101 40 - 60% [C6​H10​F]+ Halogen cleavage (Loss of Br∙ )
100 20 - 30% [C6​H9​F]+∙ Loss of HBr (–80 / –82 Da)
87 30 - 50% [C5​H8​F]+ Alpha-cleavage (Loss of ∙CH2​Br )
55 100% (Base Peak) [C4​H7​]+ Alpha-cleavage (Highly stabilized cyclobutyl cation)
27 20 - 40% [C2​H3​]+ Secondary fragmentation of alicyclic ring

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure trustworthiness and reproducibility , the following protocol is designed as a self-validating system. It incorporates mandatory Quality Control (QC) checkpoints to prevent false positives and mass discrimination.

Step-by-Step Methodology

Step 1: System Suitability & Tuning (Self-Validation Checkpoint)

  • Action: Infuse Perfluorotributylamine (PFTBA) into the mass spectrometer.

  • Validation: Verify that the quadrupole correctly resolves m/z 69, 219, and 502 with appropriate relative abundances. This confirms the 70 eV EI source is standardized and guarantees that the 1:1 isotopic ratio of the bromine doublet will not be artificially skewed by mass-dependent transmission bias.

Step 2: Sample Preparation

  • Action: Dilute (2-Bromo-1-fluoroethyl)cyclobutane to a concentration of 10–50 ppm in anhydrous Dichloromethane (DCM).

  • Validation: Run a pure DCM blank prior to the sample. A flat baseline confirms the absence of column bleed or ghost peaks that could interfere with low-mass fragments (e.g., m/z 55).

Step 3: Gas Chromatography (GC) Separation

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed capillary column.

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode, injector temperature at 250 °C.

  • Oven Program: 40 °C hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

Step 4: Electron Ionization & Data Acquisition

  • Ion Source: 70 eV, source temperature set to 230 °C.

  • Mass Analyzer: Scan range from m/z 35 to 250. (Setting the lower limit to 35 excludes the massive solvent peak from DCM at m/z 84/86, preserving detector lifespan while capturing the critical m/z 55 base peak).

Workflow Prep 1. Sample Prep (10 ppm in DCM) QC 2. Self-Validation (PFTBA Tuning) Prep->QC GC 3. GC Separation (HP-5MS, He carrier) QC->GC EI 4. EI Ionization (70 eV, 230 °C) GC->EI Data 5. Mass Analysis (m/z 35-250) EI->Data

Caption: Standardized, self-validating GC-EI-MS experimental workflow for halogenated cycloalkanes.

References

  • Source: uni.
  • (2-bromo-1-fluoroethyl)
  • Source: docbrown.
  • 14.
  • (2-bromo-1-fluoroethyl)

Sources

Exploratory

Crystal structure and stereochemistry of (2-Bromo-1-fluoroethyl)cyclobutane

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (2-Bromo-1-fluoroethyl)cyclobutane Abstract The cyclobutane motif is a highly valued scaffold in medicinal chemistry, prized for its ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (2-Bromo-1-fluoroethyl)cyclobutane

Abstract

The cyclobutane motif is a highly valued scaffold in medicinal chemistry, prized for its ability to confer unique three-dimensional geometry, metabolic stability, and novel intellectual property to drug candidates.[1] The introduction of multiple stereocenters, such as in (2-Bromo-1-fluoroethyl)cyclobutane, presents both a significant opportunity for precise pharmacological targeting and a formidable analytical challenge. This guide provides a comprehensive, first-principles framework for the definitive structural elucidation of this molecule. As this specific compound is not extensively characterized in existing literature, we present an integrated methodology, grounded in authoritative protocols, that combines stereoselective synthesis considerations, advanced nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction (SCXRD), and computational modeling. This self-validating workflow is designed to provide unambiguous assignment of both relative and absolute stereochemistry, serving as a robust template for the characterization of novel, stereochemically complex small molecules.

Introduction: The Stereochemical Challenge of 1,2-Disubstituted Cyclobutanes

The synthesis of 1,2-disubstituted cyclobutanes often results in the formation of multiple stereoisomers.[2] For (2-Bromo-1-fluoroethyl)cyclobutane, two stereogenic centers exist: one at the carbon bearing the fluorine atom (C1 of the ethyl group) and one at the cyclobutane carbon to which the side chain is attached. This gives rise to four possible stereoisomers: two pairs of enantiomers, which are diastereomeric to each other.

The primary challenge lies in controlling and subsequently verifying the relative stereochemistry (cis vs. trans) of the substituents on the cyclobutane ring and the absolute configuration (R/S) at each chiral center. The conformation of the cyclobutane ring itself adds another layer of complexity. Unlike a planar square, cyclobutane rings typically adopt a puckered or "butterfly" conformation to alleviate torsional strain, which influences the spatial relationship between substituents.[3][4][5]

This guide details the integrated analytical strategy required to navigate these complexities.

G cluster_synthesis Synthesis & Isomer Generation cluster_analysis Integrated Analytical Workflow cluster_results Structural Elucidation Syn Synthetic Route (e.g., from Cyclobutene) Mix Mixture of Stereoisomers (cis/trans diastereomers, enantiomers) Syn->Mix NMR NMR Spectroscopy (NOESY/ROESY) Mix->NMR SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Mix->SCXRD Rel_Stereo Relative Stereochemistry (cis vs. trans) NMR->Rel_Stereo SCXRD->Rel_Stereo Abs_Stereo Absolute Stereochemistry (R/S Configuration) SCXRD->Abs_Stereo DFT Computational Modeling (DFT Optimization) Final Unambiguous 3D Structure & Conformation DFT->Final Rel_Stereo->Final Abs_Stereo->Final G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_node label_ha_cis label_hb_cis trans_node label_ha_trans label_hb_trans p1_cis->p2_cis Strong NOE (<3 Å) p1_trans->p2_trans Weak/No NOE (>5 Å)

Figure 2: Key NOE correlation for differentiating cis and trans isomers.

Experimental Protocol: 2D ¹H-¹H NOESY
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra for assignment.

    • Set up a phase-sensitive 2D NOESY experiment.

    • Key Parameter - Mixing Time (τm): This is critical. For small molecules, a range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested. The optimal time is approximately T1 of the protons of interest.

    • Acquire data with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) and perform baseline correction.

  • Analysis: Identify cross-peaks that correlate Hα and Hβ. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons, providing clear evidence for their spatial proximity. [6]

Definitive Structure by Single-Crystal X-ray Diffraction (SCXRD)

While NMR provides the relative stereochemistry, SCXRD is the gold-standard technique for unambiguously determining the three-dimensional structure of a molecule at atomic resolution, including bond lengths, bond angles, and both relative and absolute stereochemistry. [7][8][9][10][11][12]

The Imperative of a High-Quality Single Crystal

The success of SCXRD is entirely dependent on the ability to grow a high-quality single crystal, which should be free of cracks, defects, and twinning. [13]This is often the most challenging, rate-limiting step in the analysis. [14]

Experimental Protocol: From Crystal to Structure

Figure 3: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

  • Crystal Growth:

    • Method: Slow evaporation of a solution of the purified compound is a common starting point. A binary solvent system (one in which the compound is soluble, and an "anti-solvent" in which it is not) can be used for vapor diffusion or liquid-liquid diffusion methods.

    • Rationale: Slow crystal growth is paramount to allow molecules to pack in an ordered, repeating lattice, minimizing defects. [13]2. Crystal Selection and Mounting:

    • Under a polarizing microscope, select a transparent crystal with sharp edges, ideally between 0.1-0.3 mm in all dimensions. [13] * Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (~100 K). This minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer, which bombards it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). [8][11] * The crystal is rotated, and thousands of diffraction spots are collected on a detector. The intensity and position of these spots contain the structural information.

  • Structure Solution and Refinement:

    • The collected data is used to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the map and refined using least-squares algorithms to best fit the experimental data.

    • Absolute Stereochemistry: For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion effect, particularly with Cu radiation, allows for the unambiguous determination of the absolute configuration (Flack parameter). [11][14]

Expected Crystallographic Data

The refined structure will yield precise atomic coordinates, from which key geometric parameters can be calculated.

Table 1: Illustrative Crystallographic Data for a cis-Isomer

Parameter Value Significance
Crystal System Monoclinic Describes the basic crystal lattice shape.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
Unit Cell (a, b, c) 8.5 Å, 10.2 Å, 12.1 Å Dimensions of the repeating unit.
Unit Cell (β) 98.5° Angle of the unit cell.
Bond Length (C-Br) 1.95 Å Standard C-Br single bond length.
Bond Length (C-F) 1.39 Å Standard C-F single bond length.
Puckering Angle ~28° Confirms the non-planar nature of the cyclobutane ring. [5]
Flack Parameter 0.02(3) A value close to zero confirms the correct absolute stereochemistry.

| R-factor (R1) | < 0.05 | A measure of the agreement between the model and data. |

Computational Analysis for Structural Validation

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to validate experimental findings and explore conformational landscapes. [15][16]

Rationale: A Self-Validating System

By performing a geometry optimization, we can find the lowest energy conformation of the molecule in the gas phase. [17]Comparing the bond lengths, angles, and dihedral angles of this computationally derived structure with the experimental SCXRD data provides a strong cross-validation of the result. Significant deviations could indicate unique solid-state packing effects not present in the gas phase.

Protocol: DFT Geometry Optimization
  • Model Building: Construct the four possible stereoisomers (cis-R,R, cis-S,S, trans-R,S, trans-S,R) in silico.

  • Method Selection:

    • Functional: A hybrid functional like B3LYP is a robust and widely used choice for organic molecules. [15] * Basis Set: A Pople-style basis set such as 6-31G(d,p) offers a good balance of accuracy and computational cost for a molecule of this size.

  • Calculation: Perform a full geometry optimization for each isomer. This is an iterative process where the software adjusts the atomic positions to find a minimum on the potential energy surface. [16]4. Analysis:

    • Compare the relative energies of the optimized structures to predict the most stable isomer.

    • Overlay the lowest-energy computed structure with the experimental SCXRD structure. Calculate the root-mean-square deviation (RMSD) to quantify the agreement. A low RMSD (< 0.2 Å) indicates excellent agreement.

Table 2: Illustrative Comparison of Experimental and Computational Data

Geometric Parameter SCXRD Result (Å or °) DFT B3LYP/6-31G(d,p) (Å or °) Deviation
C-C (cyclobutane, avg) 1.552 1.558 +0.006 Å
C-Br Bond Length 1.951 1.965 +0.014 Å
C-F Bond Length 1.392 1.385 -0.007 Å
C-C-C (cyclobutane, avg) 88.5 88.2 -0.3°

| Puckering Dihedral Angle | 28.1 | 29.5 | +1.4° |

Conclusion

The definitive structural and stereochemical characterization of (2-Bromo-1-fluoroethyl)cyclobutane is achieved not by a single technique, but by the synergistic application of NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling. NMR, through NOESY/ROESY experiments, provides the crucial initial determination of relative stereochemistry in solution. SCXRD then delivers the ultimate, high-resolution solid-state structure, confirming the relative stereochemistry and establishing the absolute configuration. Finally, DFT calculations serve as an independent validation of the experimental geometry. This integrated, self-validating methodology ensures the highest degree of scientific integrity and provides an unambiguous structural assignment, a critical requirement for advancing drug development and understanding structure-activity relationships.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • The Journal of Organic Chemistry. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

  • Accounts of Chemical Research. Prediction of Stereochemistry using Q2MM. [Link]

  • Royal Society of Chemistry. Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. [Link]

  • PubMed - NIH. Prediction of Stereochemistry using Q2MM. [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]

  • PubMed. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

  • PMC - NIH. Prediction of Stereochemistry using Q2MM. [Link]

  • Accounts of Chemical Research. Prediction of Stereochemistry using Q2MM. [Link]

  • PubMed. Toward a computational tool predicting the stereochemical outcome of asymmetric reactions: development of the molecular mechanics-based program ACE and application to asymmetric epoxidation reactions. [Link]

  • University of Mississippi. NMR and Stereochemistry - Harned Research Group. [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • University of Wisconsin-Madison. NOESY and ROESY. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • Software Ic. Geometry Optimization – EXPO. [Link]

  • Slideshare. Conformational analysis. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • ACS Publications. Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. [Link]

  • Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules. [Link]

  • University of California, Santa Barbara. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Imperial College London. Cycloalkanes. [Link]

  • arXiv. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]

  • Lumen Learning. Conformers of Cycloalkanes. [Link]

  • MDPI. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • PMC - NIH. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [Link]

  • CP2K. Electronic structure calculation using DFT. [Link]

  • PMC - NIH. Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. [Link]

  • PMC - NIH. X-Ray Crystallography of Chemical Compounds. [Link]

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Foundational

Thermodynamic stability of (2-Bromo-1-fluoroethyl)cyclobutane derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of (2-Bromo-1-fluoroethyl)cyclobutane Derivatives Abstract The incorporation of fluorinated motifs into small molecules is a cornerstone of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (2-Bromo-1-fluoroethyl)cyclobutane Derivatives

Abstract

The incorporation of fluorinated motifs into small molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among these, the cyclobutane scaffold has gained significant attention as a rigid and synthetically accessible bioisostere for larger, more flexible groups.[2][3] This guide provides a comprehensive technical analysis of the factors governing the thermodynamic stability of (2-Bromo-1-fluoroethyl)cyclobutane derivatives. We will dissect the complex interplay of steric, electronic, and stereoelectronic effects that dictate the conformational preferences and relative stabilities of the various stereoisomers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and synthesize novel therapeutic agents incorporating this unique structural motif.

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane ring, unlike its more flexible cyclohexane counterpart, adopts a puckered conformation with significant ring strain (approximately 110 kJ/mol).[3][4] This inherent rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more defined spatial presentation of substituents.[3] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclobutane derivatives exhibit a unique profile of properties.

Fluorination is known to:

  • Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.[2][3]

  • Modulate Lipophilicity: Strategic placement of fluorine can alter a molecule's lipophilicity (logP), impacting its solubility, permeability, and off-target effects.[1]

  • Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting the ionization state at physiological pH.[5][6]

  • Induce Favorable Conformations: Stereoelectronic interactions involving fluorine, such as the gauche effect, can stabilize specific molecular conformations, which can be critical for biological activity.[7][8]

The (2-Bromo-1-fluoroethyl)cyclobutane core, specifically, introduces multiple chiral centers and functionalities. The bromine atom serves as a versatile synthetic handle for further elaboration, while the vicinal fluoro-bromo substitution pattern creates a complex stereochemical landscape. Understanding the thermodynamic stability of the resulting diastereomers is paramount, as it dictates the product distribution in syntheses, influences purification strategies, and ultimately impacts which isomer is carried forward in a drug discovery program.[9]

Stereoisomerism and Conformational Landscape

The (2-Bromo-1-fluoroethyl)cyclobutane structure contains three stereocenters: C1 of the cyclobutane ring, and C1' and C2' of the ethyl side chain. However, for this guide, we will focus on the stereoisomerism arising from the relative orientation of the substituents on the cyclobutane ring and the first carbon of the side chain (C1'). This gives rise to four potential stereoisomers, existing as two pairs of enantiomers.

These can be broadly classified based on the relationship between the hydrogen atoms on C1 and C1':

  • (1R, 1'R) and (1S, 1'S): One pair of enantiomers.

  • (1R, 1'S) and (1S, 1'R): A second pair of enantiomers (diastereomeric to the first pair).

The cyclobutane ring itself is not planar, adopting a puckered or "butterfly" conformation to relieve torsional strain.[4] This creates two distinct substituent positions: axial and equatorial. For a monosubstituted cyclobutane like fluorocyclobutane, the equatorial conformer is generally more stable than the axial form.[10] In our disubstituted system, the thermodynamic preference will depend on a delicate balance of competing interactions.

G cluster_cis cis-Diastereomers (Hypothetical) cluster_trans trans-Diastereomers (Hypothetical) cis_RR (1R,1'S)-Isomer cis_SS (1S,1'R)-Isomer cis_RR->cis_SS enantiomers trans_RS (1R,1'R)-Isomer cis_RR->trans_RS diastereomers trans_SR (1S,1'S)-Isomer cis_RR->trans_SR diastereomers cis_SS->trans_RS diastereomers cis_SS->trans_SR diastereomers trans_RS->trans_SR enantiomers

Caption: A typical DFT workflow for assessing the thermodynamic stability of isomers.

Experimental Determination of Thermodynamic Stability

Experimental validation is crucial for confirming computational predictions. The relative thermodynamic stability of diastereomers can be determined by allowing them to interconvert under conditions of equilibrium and then measuring their relative concentrations. [9]This is often achieved through epimerization at a stereocenter that can be inverted under specific reaction conditions.

Protocol 5.1: Base-Catalyzed Equilibration for Diastereomer Stability

Objective: To experimentally determine the equilibrium ratio of two diastereomers of a (2-Bromo-1-fluoroethyl)cyclobutane derivative by inducing epimerization at a suitable position.

Disclaimer: This is a generalized protocol. The specific base, solvent, and temperature must be optimized for the exact substrate to ensure equilibration occurs without significant decomposition.

Methodology:

  • Substrate Preparation:

    • Start with a sample of the (2-Bromo-1-fluoroethyl)cyclobutane derivative that is enriched in one diastereomer (either a pure diastereomer or a non-equilibrium mixture).

    • Causality: Starting away from the equilibrium ratio is essential to observe the change over time.

  • Equilibration Reaction Setup:

    • Dissolve a known quantity of the substrate in a suitable anhydrous solvent (e.g., THF, DMSO).

    • Add a sub-stoichiometric amount of a non-nucleophilic base (e.g., DBU, NaOtBu). The choice of base depends on the acidity of the proton to be removed for epimerization (likely at C1').

    • Maintain the reaction at a constant temperature (e.g., 25 °C or 50 °C) and stir under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: The base facilitates the formation of a planar carbanion or enolate intermediate, which can then be re-protonated from either face, allowing the interconversion of diastereomers. [9]

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 1h, 4h, 12h, 24h, 48h), withdraw a small aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a weak acid (e.g., saturated NH4Cl solution) to neutralize the base and stop the equilibration.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it for analysis.

  • Analysis:

    • Analyze the composition of each quenched aliquot using an appropriate analytical technique capable of resolving the diastereomers, such as:

      • Gas Chromatography (GC): If the compounds are volatile and thermally stable.

      • ¹H or ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating distinct signals corresponding to each diastereomer. [11] * Self-Validation: The reaction has reached equilibrium when the ratio of the diastereomers remains constant over at least two consecutive time points.

  • Data Interpretation:

    • The final, constant ratio of diastereomers represents the thermodynamic equilibrium constant (K_eq).

    • The difference in Gibbs free energy (ΔG°) between the two diastereomers can be calculated using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the absolute temperature in Kelvin.

Data Summary and Interpretation

The ultimate goal of both computational and experimental work is to quantify the relative stabilities. The results should be summarized for clear comparison.

Table 1: Predicted Relative Thermodynamic Stabilities of (2-Bromo-1-fluoroethyl)cyclobutane Diastereomers

DiastereomerRelative Electronic Energy (ΔE) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)Predicted Equilibrium Population (%) at 298 K
Isomer A 0.000.0075
Isomer B 3.152.8525
Isomer C 8.508.90<1
Isomer D 9.209.50<1

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined via the specific computational and experimental protocols described.

Interpretation: Based on this hypothetical data, "Isomer A" is the thermodynamically most stable diastereomer. At room temperature, the equilibrium mixture would consist of approximately 75% Isomer A and 25% Isomer B, with negligible amounts of Isomers C and D. This information is critical for a synthetic chemist who might find that a kinetically controlled reaction yields Isomer B, but upon purification or prolonged reaction time, the product mixture isomerizes to the more stable Isomer A.

Conclusion and Implications for Drug Design

A thorough understanding of the thermodynamic stability of (2-Bromo-1-fluoroethyl)cyclobutane derivatives is not merely an academic exercise; it is a prerequisite for their effective use in drug discovery. By combining predictive computational modeling with rigorous experimental validation, researchers can:

  • Predict Synthetic Outcomes: Anticipate the diastereomeric ratio of products under thermodynamically controlled reaction conditions.

  • Develop Robust Purification Strategies: Design separation methods with the knowledge of which isomers are likely to be present and in what ratios.

  • Ensure Compound Integrity: Understand the potential for epimerization of a desired, but less stable, kinetic product during storage or formulation.

  • Rationalize Structure-Activity Relationships (SAR): Confidently assign biological activity to a specific, thermodynamically stable isomer, leading to a more accurate understanding of how the molecule interacts with its target.

The principles and protocols outlined in this guide provide a robust framework for investigating this and other complex halogenated aliphatic systems, ultimately enabling the more rational and efficient design of next-generation therapeutics.

References

  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). Google Scholar.
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 6(16), 10834-10842. [Link]

  • Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Journal of Molecular Structure, 1002(1-3), 1-13. [Link]

  • Luben, N., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry – A European Journal, 20(47), 15486-15495. [Link]

  • Gauche effect. (2023). In Wikipedia. [Link]

  • Grygorenko, O. O., et al. (2023). Fluorocyclobutane-containing pharmaceuticals and drug candidates. RSC Medicinal Chemistry, 14(5), 786-801. [Link]

  • Ganguly, B., & Hossain, D. (2015). Revealing halogen bonding interactions with anomeric systems: an ab initio quantum chemical studies. Journal of Molecular Graphics and Modelling, 55, 78-86. [Link]

  • Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. (n.d.). ResearchGate. [Link]

  • The fluorine Gauche effect. (n.d.). ETH Zurich Research Collection. [Link]

  • Anomeric Effect in Halogenated Methanols: A Quantum Theory of Atoms in Molecules Study. (2013). ACS Figshare. [Link]

  • Roberts, J. D. (1971). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 93(2), 269-275. [Link]

  • Yanai, H., et al. (2022). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 17(21), e202200884. [Link]

  • Anomeric effect. (2023). In Wikipedia. [Link]

  • Anomeric Effect in Halogenated Methanols: A Quantum Theory of Atoms in Molecules Study. (2013). Journal of Physical Chemistry A, 117(6), 1271-1282. [Link]

  • A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. (2017). arXiv.org. [Link]

  • Thiehoff, C., Rey, Y. P., & Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. CHIMIA International Journal for Chemistry, 70(9), 630-635. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(11), 867-881. [Link]

  • The Gauche Effect in XCH2CH2X Revisited. (2021). ChemPhysChem, 22(7), 641-648. [Link]

  • How Solvent Influences the Anomeric Effect: Roles of Hyperconjugative versus Steric Interactions on the Conformational Preference. (2014). The Journal of Organic Chemistry, 79(4), 1694-1704. [Link]

  • Stereoisomers. (n.d.). University of Calgary. [Link]

  • Stereochemistry. (n.d.). IGNOU. [Link]

  • Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. (2023). University of Groningen Research Portal. [Link]

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Exploratory

Engineering Regioselectivity: The Mechanistic Pathway to (2-Bromo-1-fluoroethyl)cyclobutane

Executive Overview The synthesis of highly functionalized, small-ring cycloalkanes is a critical endeavor in modern drug development, where cyclobutane derivatives frequently serve as metabolically stable bioisosteres. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of highly functionalized, small-ring cycloalkanes is a critical endeavor in modern drug development, where cyclobutane derivatives frequently serve as metabolically stable bioisosteres. The targeted synthesis of (2-Bromo-1-fluoroethyl)cyclobutane from vinylcyclobutane represents a masterclass in controlling electrophilic addition. By carefully selecting the halogenating and fluorinating agents, chemists can dictate strict regioselectivity and stereospecificity while preventing the inherent tendency of the strained cyclobutane ring to undergo skeletal rearrangement.

This technical guide dissects the causality, mechanistic logic, and self-validating experimental protocols required to synthesize this molecule using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF).

Mechanistic Causality: The Bromofluorination Pathway

The transformation of vinylcyclobutane into (2-Bromo-1-fluoroethyl)cyclobutane is driven by a halofluorination sequence that relies on the differential stability of reactive intermediates. The reaction must be carefully orchestrated to favor the desired nucleophilic trapping over thermodynamic ring expansion[1].

Electrophilic Activation & The Bromonium Intermediate

The reaction initiates with the electrophilic activation of the isolated alkene by NBS. Unlike molecular bromine (Br₂), which can trigger radical pathways or dibromination, NBS provides a controlled, low concentration of electrophilic bromine (Br⁺ equivalents). The alkene attacks the electrophile to form a cyclic bromonium ion .

Crucial Causality: The formation of this three-membered bromonium bridge is the linchpin of the reaction's success. If the reaction proceeded via a discrete, open carbocation at the cyclobutylcarbinyl position, the relief of ring strain (~26 kcal/mol) would drive an immediate 1,2-alkyl shift, expanding the four-membered ring into a cyclopentyl derivative. The cyclic bromonium ion delocalizes the positive charge, effectively suppressing this skeletal rearrangement.

Nucleophilic Trapping & Markovnikov Regioselectivity

Once the bromonium ion is formed, the system requires an immediate nucleophilic attack by a fluoride source. Using 2 provides a highly concentrated pool of nucleophilic fluoride without the extreme acidity of anhydrous HF[2].

The regioselectivity of the attack is governed by Markovnikov's rule. The bromonium ion is unsymmetrical; the carbon adjacent to the cyclobutane ring (C1) bears a greater partial positive charge (δ⁺) due to hyperconjugative and inductive stabilization from the ring. Consequently, the fluoride ion (F⁻) attacks this more substituted internal carbon via an Sₙ2-like trajectory from the face opposite the bromine bridge, resulting in strict anti-addition and yielding the 1-fluoro-2-bromoethyl moiety.

Mechanism A Vinylcyclobutane (Substrate) C Cyclic Bromonium Intermediate A->C Br+ Transfer B NBS Addition (Electrophile) B->C Activation E Markovnikov Attack at C1 Position C->E Ring Opening D Et3N·3HF (Nucleophile) D->E F- Trapping F (2-Bromo-1-fluoroethyl)cyclobutane (Target Molecule) E->F Anti-Addition

Caption: Mechanistic logic for the regioselective bromofluorination of vinylcyclobutane.

Reagent Selection & Quantitative Analysis

The choice of fluorinating agent dictates both the yield and the structural integrity of the cyclobutane ring. Highly acidic reagents (like Olah's reagent) can protonate the cyclobutane ring, leading to degradation, whereas milder amine-HF complexes provide the optimal balance of nucleophilicity and stability[3].

Table 1: Comparative Analysis of Fluorinating Agents for Halofluorination

Reagent SystemYield Range (%)RegioselectivityHandling CharacteristicsMechanistic Impact
NBS / Et₃N·3HF 85 - 90%Strict MarkovnikovLiquid, standard glasswareOptimal F⁻ availability; suppresses rearrangement.
NBS / DME-HF 65 - 87%Strict MarkovnikovVolatile complexGood alternative, but requires specialized containment.
NBS / Pyridine-HF 50 - 70%ModerateHighly corrosiveHigh acidity risks cyclobutane ring-opening.
AgF / Br₂ < 50%PoorHeterogeneousSide reactions dominate; poor atomic economy.

Self-Validating Experimental Methodology

To ensure reproducibility and prevent side reactions (such as bromohydrin formation or ring expansion), the following protocol is designed as a self-validating system based on 4[4].

Protocol: Synthesis of (2-Bromo-1-fluoroethyl)cyclobutane

Reagents: Vinylcyclobutane (1.0 eq), N-Bromosuccinimide (1.1 eq), Et₃N·3HF (1.5 eq), Anhydrous Dichloromethane (CH₂Cl₂).

Step-by-Step Workflow:

  • Substrate Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve vinylcyclobutane (60 mmol) in 60 mL of anhydrous CH₂Cl₂ under a continuous argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Any adventitious water will act as a competing nucleophile, attacking the bromonium ion to yield a bromohydrin byproduct.

  • Fluoride Pre-loading: Add Et₃N·3HF (90 mmol) to the solution at room temperature.

    • Causality: Pre-loading the fluoride source ensures that the nucleophile is in vast excess and immediately available the microsecond the bromonium intermediate is generated.

  • Electrophilic Initiation: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Add NBS (67.5 mmol) in small, divided portions over 20 minutes.

    • Causality: NBS addition is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal homolysis of the N-Br bond, shutting down competing radical-mediated allylic bromination pathways.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction via GC-MS until the vinylcyclobutane peak is fully consumed.

  • Quenching & pH Control: Pour the reaction mixture into a separatory funnel containing 100 mL of ice water and 50 mL of pentane. Immediately neutralize the aqueous layer by adding 28% aqueous ammonia or 5% NaHCO₃ until a pH of 9-10 is achieved.

    • Causality: Et₃N·3HF leaves highly acidic residues. If the mixture is not made basic prior to distillation, the residual acid will catalyze the thermal degradation and ring-opening of the cyclobutane product.

  • Isolation: Separate the organic layer. Back-extract the aqueous layer twice with 30 mL of pentane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via fractional distillation under reduced pressure to yield the pure (2-Bromo-1-fluoroethyl)cyclobutane.

References

  • Dimethyl Ether/Poly(Hydrogen Fluoride), A New, Convenient, and Effective Fluorinating Agent Journal of the American Chemical Society (JACS) URL:[Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals Organic Syntheses URL:[Link]

Sources

Foundational

Infrared (IR) Spectroscopy Absorption Bands for (2-Bromo-1-fluoroethyl)cyclobutane: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Protocol Executive Summary The characterization of halogenated cycloalkanes is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The characterization of halogenated cycloalkanes is a critical workflow in modern medicinal chemistry and materials science. (2-Bromo-1-fluoroethyl)cyclobutane is a highly functionalized molecule featuring a strained four-membered ring, a highly polarized carbon-fluorine (C-F) bond, and a heavy carbon-bromine (C-Br) oscillator. This whitepaper provides an in-depth mechanistic breakdown of its infrared (IR) absorption bands, explaining the physical causality behind each spectral shift, and outlines a self-validating Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol for its accurate characterization.

Vibrational Mechanics and Spectral Causality

To interpret the IR spectrum of (2-Bromo-1-fluoroethyl)cyclobutane, we must deconstruct the molecule into its three primary vibrational domains. The position and intensity of these bands are governed by Hooke's Law, dipole moment variations, and orbital hybridization.

The Cyclobutane Ring System

Unlike standard unstrained alkanes, the internal C-C-C bond angles of cyclobutane are compressed to approximately 88° (due to ring puckering). To accommodate this strain, the carbon atoms rehybridize, placing more p-character into the C-C ring bonds and more s-character into the exocyclic C-H bonds.

  • C-H Stretching: The increased s-character strengthens the C-H bonds, shifting their stretching frequencies higher than typical aliphatic chains. These absorptions peak prominently at ~2987 cm⁻¹ and 2887 cm⁻¹ [1].

  • Ring Deformation: The "breathing" or out-of-plane puckering modes of the four-membered ring produce a highly characteristic, reliable band in the fingerprint region at ~898 cm⁻¹ to 935 cm⁻¹ [1][2].

The Carbon-Fluorine (C-F) Oscillator

Fluorine is the most electronegative element, creating a highly polarized C-F single bond.

  • C-F Stretching: Because IR absorption intensity is directly proportional to the change in the dipole moment during the vibration, the C-F stretch manifests as an exceptionally strong, often broad band between 1000 and 1400 cm⁻¹ [3][4]. In (2-Bromo-1-fluoroethyl)cyclobutane, the methine carbon attached to the fluorine will likely position this stretch near the 1100–1200 cm⁻¹ sub-region.

The Carbon-Bromine (C-Br) Oscillator

Bromine is a heavy, highly polarizable halogen. According to Hooke's Law, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved.

  • C-Br Stretching: The large mass of the bromine atom drastically lowers the vibrational frequency, pushing the C-Br stretch into the far end of the fingerprint region, typically between 515 and 690 cm⁻¹ [5].

  • Alkyl Halide Wagging: The terminal –CH₂Br group exhibits a distinct C-H wagging vibration that appears between 1150 and 1300 cm⁻¹ [5], which may partially overlap with the C-F stretching envelope.

Causality Mol (2-Bromo-1-fluoroethyl)cyclobutane Ring Cyclobutane Ring High Ring Strain (s-character) Mol->Ring Fluorine C-F Bond High Electronegativity / Dipole Mol->Fluorine Bromine C-Br Bond High Reduced Mass Mol->Bromine RingOut C-H Stretch: ~2987 cm⁻¹ Ring Deformation: ~900 cm⁻¹ Ring->RingOut FluorineOut C-F Stretch: 1000-1400 cm⁻¹ Strong Intensity Fluorine->FluorineOut BromineOut C-Br Stretch: 515-690 cm⁻¹ Low Frequency Bromine->BromineOut

Fig 1. Causality of vibrational frequency shifts based on molecular properties.

Quantitative Data Presentation

The following table synthesizes the expected IR absorption bands for (2-Bromo-1-fluoroethyl)cyclobutane, categorizing them by functional group and providing the physical rationale for their appearance.

Functional Group / ModeWavenumber Range (cm⁻¹)IntensityCausality & Structural Rationale
Cyclobutane C-H Stretch 2987, 2887MediumHigh s-character due to ring strain strengthens the bond[1].
Aliphatic C-H Stretch 2960 - 2850MediumStandard sp³ C-H stretching of the ethyl chain.
C-H Wag (–CH₂Br) 1150 - 1300MediumBending mode specific to terminal alkyl bromides[5].
C-F Stretch 1000 - 1400Strong Massive dipole moment change during vibration yields high extinction coefficient[3][4].
Cyclobutane Ring Breathing 898 - 935Weak-MediumOut-of-plane deformation characteristic of the 4-membered ring[1][2].
C-Br Stretch 515 - 690StrongHigh reduced mass of Bromine shifts the absorption to lower energies[5].

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure scientific integrity and reproducibility, the acquisition of the IR spectrum must follow a self-validating workflow. Attenuated Total Reflectance (ATR) is the preferred method here, as it eliminates the need for KBr pellet pressing—a process that often introduces hygroscopic water artifacts (broad band at ~3300 cm⁻¹) that can obscure baseline clarity.

Step-by-Step Methodology

Phase 1: System Validation (The Control Loop)

  • Interferometer Calibration: Before analyzing the sample, run a standard Polystyrene (PS) calibration film.

  • Validation Check: Verify that the PS aromatic C-C stretching peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹) . Causality: This confirms the internal HeNe laser is correctly tracking the moving mirror's position. If the peak drifts, the system fails validation and requires recalibration.

Phase 2: Background Subtraction 3. Atmospheric Correction: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a 32-scan background spectrum. Causality: This captures ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) so they can be mathematically subtracted from the final sample spectrum, preventing false peaks in the fingerprint region.

Phase 3: Sample Acquisition & Processing 4. Sample Application: Apply 1-2 drops of neat (2-Bromo-1-fluoroethyl)cyclobutane directly onto the ATR crystal. Ensure the crystal face is completely covered to maximize the evanescent wave interaction. 5. Data Collection: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹. Causality: Increasing the number of scans from standard 16 to 64 improves the Signal-to-Noise Ratio (SNR) by a factor of 2 (since SNR ∝N​ ), which is critical for resolving the weak cyclobutane ring breathing modes. 6. Post-Processing: Apply an ATR correction algorithm. Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities to match a traditional transmission spectrum, ensuring the C-Br band at ~600 cm⁻¹ is not artificially inflated compared to the C-H bands at ~3000 cm⁻¹.

IR_Workflow Start System Initialization & Calibration Polystyrene Polystyrene Standard Validation (1601 cm⁻¹ peak) Start->Polystyrene Background Background Scan (Atmospheric H₂O/CO₂ Removal) Polystyrene->Background Sample Sample Acquisition (ATR-FTIR, 4000-400 cm⁻¹) Background->Sample Process Data Processing (ATR Correction & Baseline) Sample->Process Assign Spectral Assignment (C-F, C-Br, Cyclobutane Modes) Process->Assign

Fig 2. Self-validating ATR-FTIR workflow for halogenated cycloalkanes.

References

  • Interpretation of the infrared spectrum of cyclobutane Source: docbrown.info URL:[1]

  • IR Spectroscopy Tutorial: Alkyl Halides Source: orgchemboulder.com URL:[5]

  • An In-depth Technical Guide on the Infrared Spectroscopy of Tert-Butyl Fluoride: C-F Stretching Frequency Source: benchchem.com URL:[3]

  • Infrared spectral charateristics of the cyclobutane ring system - RSC Publishing Source: rsc.org URL:[2]

  • Site-Specific Infrared Probes of Proteins - PMC Source: nih.gov URL:[4]

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (2-Bromo-1-fluoroethyl)cyclobutane: Boiling Point and Vapor Pressure

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Bromo-1-fluoroethyl)cyclobutane is a halogenated organic compound with potential applications in organic synthesis and as a building block in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-1-fluoroethyl)cyclobutane is a halogenated organic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. A comprehensive understanding of its fundamental physicochemical properties, such as boiling point and vapor pressure, is paramount for its synthesis, purification, handling, and formulation. This technical guide addresses the current landscape of available data for this specific molecule. Due to the absence of experimentally determined values in publicly accessible literature, this document provides a detailed framework for the estimation of these properties based on theoretical principles and data from structurally analogous compounds. Furthermore, it outlines rigorous experimental protocols for the precise determination of the boiling point and vapor pressure, empowering researchers to generate the necessary data for their work.

Introduction: The Significance of Physicochemical Properties in Drug Discovery and Development

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with a deep understanding of its chemical and physical characteristics. Among these, the boiling point and vapor pressure are fundamental parameters that influence a wide array of critical processes, including:

  • Purification: Distillation, a primary method for purifying liquid compounds, is entirely dependent on differences in boiling points.

  • Reaction Kinetics: In many synthetic procedures, the reaction temperature is often refluxed at the boiling point of the solvent or a reactant.

  • Formulation and Stability: The volatility of a compound, directly related to its vapor pressure, can impact its stability, shelf-life, and the choice of formulation excipients.

  • Safety and Handling: Knowledge of a compound's boiling point and vapor pressure is crucial for assessing its flammability and potential for inhalation exposure, thereby ensuring safe laboratory practices.

(2-Bromo-1-fluoroethyl)cyclobutane, with its combination of a strained cyclobutane ring and two different halogen atoms, presents an interesting scaffold for medicinal chemists. The cyclobutane moiety can impart a degree of rigidity and three-dimensionality to a molecule, which can be advantageous for binding to biological targets. The presence of bromine and fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding interactions.

Despite its potential utility, a thorough search of scientific databases, including PubChem, reveals a notable lack of experimentally determined physicochemical data for (2-bromo-1-fluoroethyl)cyclobutane.[1] This guide aims to bridge this knowledge gap by providing a robust theoretical estimation of its boiling point and a discussion of its expected vapor pressure characteristics, followed by detailed experimental methodologies.

Theoretical Estimation of Boiling Point

In the absence of experimental data, the boiling point of an organic compound can be estimated by analyzing the properties of structurally similar molecules and considering the effects of individual functional groups.

Analysis of Structurally Analogous Compounds

To estimate the boiling point of (2-Bromo-1-fluoroethyl)cyclobutane, we can examine the boiling points of related compounds and dissect the influence of each structural component.

CompoundMolecular FormulaBoiling Point (°C)Key Structural Features
CyclobutaneC₄H₈12.1Parent cyclobutane ring
(2-Bromoethyl)cyclobutaneC₆H₁₁Br149.0 ± 8.0 (Predicted)[2]Addition of a bromoethyl side chain
(2-Bromo-1-fluoroethyl)cyclobutaneC₆H₁₀BrFEstimated: 155-165 Introduction of a fluorine atom

Rationale for Estimation:

  • The Cyclobutane Core: Cyclobutane itself is a low-boiling, volatile liquid due to its small size and relatively weak van der Waals forces.

  • The Bromoethyl Side Chain: The addition of a bromoethyl group to the cyclobutane ring significantly increases the molecular weight and polarizability, leading to stronger intermolecular dipole-dipole interactions and London dispersion forces. This is reflected in the predicted boiling point of (2-Bromoethyl)cyclobutane at approximately 149°C.[2]

  • The Effect of Fluorine Substitution: The introduction of a fluorine atom in place of a hydrogen atom on the ethyl side chain will have two primary competing effects on the boiling point:

    • Increased Molecular Weight: The atomic weight of fluorine (19.00 amu) is higher than that of hydrogen (1.01 amu), which will lead to a slight increase in the overall molecular weight of the molecule. This generally contributes to a higher boiling point.

    • Polarity and Hydrogen Bonding: Fluorine is the most electronegative element, and the C-F bond is highly polarized.[3][4] This will introduce a significant dipole moment into the molecule. However, unlike O-H or N-H bonds, the C-F bond does not act as a hydrogen bond donor. While the increased polarity can lead to stronger dipole-dipole interactions, the effect is often less pronounced than the introduction of a bromine atom.

Considering these factors, it is reasonable to predict that the boiling point of (2-Bromo-1-fluoroethyl)cyclobutane will be slightly higher than that of (2-Bromoethyl)cyclobutane. A predicted range of 155-165°C is a scientifically sound estimation.

Predictive Models: The Group-Additivity Method

For a more quantitative prediction, computational methods such as the group-additivity method can be employed.[5] These methods break down a molecule into its constituent functional groups and assign a specific contribution from each group to the overall boiling point. While a detailed calculation is beyond the scope of this guide without specialized software, the principle reinforces the approach of analyzing structural components to predict physical properties.

Understanding Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a measure of a substance's tendency to evaporate.

Key Principles:

  • Inverse Relationship with Boiling Point: Substances with high boiling points have low vapor pressures at a given temperature, and vice versa. This is because the same intermolecular forces that need to be overcome for boiling also resist the escape of molecules into the vapor phase.

  • Temperature Dependence: Vapor pressure increases non-linearly with temperature. The Clausius-Clapeyron equation describes this relationship, but for practical purposes, the Antoine equation is often used to interpolate or extrapolate vapor pressure data over a range of temperatures.

Given the estimated boiling point of 155-165°C for (2-Bromo-1-fluoroethyl)cyclobutane, it is expected to have a relatively low vapor pressure at room temperature, indicating low volatility.

Experimental Determination of Boiling Point and Vapor Pressure

The following section provides detailed, field-proven protocols for the experimental determination of the boiling point and vapor pressure of (2-Bromo-1-fluoroethyl)cyclobutane.

Workflow for Physicochemical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Synthesis Synthesis of (2-Bromo-1-fluoroethyl)cyclobutane Purification Purification (e.g., Distillation) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization BoilingPoint Boiling Point Determination (Thiele Tube Method) Characterization->BoilingPoint VaporPressure Vapor Pressure Measurement (Isoteniscope Method) Characterization->VaporPressure DataAnalysis Data Analysis and Uncertainty Quantification BoilingPoint->DataAnalysis VaporPressure->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of (2-Bromo-1-fluoroethyl)cyclobutane in Drug Discovery

Introduction: A Building Block of Strategic Importance In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is perpetual. The strategic inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is perpetual. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. (2-Bromo-1-fluoroethyl)cyclobutane emerges as a building block of significant interest, synergistically combining the conformational rigidity of a cyclobutane ring with the metabolic and electronic advantages conferred by fluorine.

The cyclobutane moiety, a strained four-membered carbocycle, offers a three-dimensional scaffold that is underutilized compared to more common ring systems.[1] Its puckered conformation can provide access to novel chemical space, enabling unique vectoral orientations of substituents for optimal interaction with biological targets. Furthermore, the cyclobutane ring can act as a bioisostere for larger or more flexible groups, potentially improving metabolic stability and pharmacokinetic profiles.[1]

The introduction of fluorine into drug candidates is a well-established strategy to modulate a range of properties.[2] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby enhancing drug stability and bioavailability. The C-F bond is significantly stronger than a C-H bond, contributing to increased thermal and metabolic stability.

(2-Bromo-1-fluoroethyl)cyclobutane uniquely combines these features, presenting a versatile platform for the synthesis of innovative drug candidates. The bromo- and fluoro-substituents on the ethyl side chain offer distinct reactive handles for further chemical elaboration.

Chemical Properties and Reactivity Profile

(2-Bromo-1-fluoroethyl)cyclobutane is a primary alkyl bromide, a class of compounds well-known for their utility in nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. Bromine is an excellent leaving group, facilitating these substitution reactions.

The presence of a fluorine atom on the adjacent carbon (the α-carbon) influences the reactivity of the molecule. Fluorine's strong electron-withdrawing inductive effect can subtly modulate the electrophilicity of the carbon bearing the bromine. The primary mechanism for the substitution of the bromine atom is expected to be a bimolecular nucleophilic substitution (SN2) reaction. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3]

It is important to consider that under strongly basic conditions, an elimination (E2) reaction to form a vinyl fluoride derivative could be a competing pathway, although for primary bromides, SN2 is generally favored.

Experimental Workflow for Functionalization

The general workflow for utilizing (2-Bromo-1-fluoroethyl)cyclobutane as a building block involves its reaction with a suitable nucleophile to introduce a new functional group, thereby elaborating the molecular scaffold.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Reagents Reagents Reaction_Setup Reaction Setup (Temperature Control) Reagents->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for nucleophilic substitution.

Protocols for Nucleophilic Substitution Reactions

The following protocols are generalized procedures for the reaction of (2-Bromo-1-fluoroethyl)cyclobutane with common classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.

General Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • (2-Bromo-1-fluoroethyl)cyclobutane is expected to be a reactive alkylating agent and should be handled with care.

Table 1: Summary of Reaction Conditions for Nucleophilic Substitution
Nucleophile ClassNucleophile ExampleBase (if required)SolventTypical TemperatureTypical Reaction Time
Amines Primary/Secondary AmineK₂CO₃ or Et₃NAcetonitrile, DMFRoom Temp. to 60 °C12-24 hours
Thiols ThiophenolK₂CO₃ or NaHAcetonitrile, THFRoom Temp. to 50 °C4-12 hours
Alcohols Phenol or Primary AlcoholNaH or K₂CO₃THF, DMF0 °C to Room Temp.16-24 hours

Protocol 1: N-Alkylation - Synthesis of Amines

The alkylation of amines with (2-Bromo-1-fluoroethyl)cyclobutane is a fundamental transformation for introducing this motif into nitrogen-containing scaffolds, which are prevalent in pharmaceuticals.

Materials:

  • (2-Bromo-1-fluoroethyl)cyclobutane

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser (if heating)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amine (1.0 equivalent) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or Et₃N, 1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add (2-Bromo-1-fluoroethyl)cyclobutane (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using K₂CO₃, filter the solid. If using Et₃N, proceed to the next step.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: S-Alkylation - Synthesis of Thioethers

Thioethers are important functional groups in many biologically active molecules. The reaction of (2-Bromo-1-fluoroethyl)cyclobutane with thiols or their corresponding thiolates provides a direct route to thioethers containing the novel scaffold.[3]

Materials:

  • (2-Bromo-1-fluoroethyl)cyclobutane

  • Thiol (e.g., thiophenol) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 - 1.5 equivalents)

  • Anhydrous acetonitrile or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the thiol (1.0 equivalent) in the chosen solvent, add the base (1.2 equivalents). If using NaH, add it portion-wise at 0 °C.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add (2-Bromo-1-fluoroethyl)cyclobutane (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • After completion, cool the mixture to room temperature. If using NaH, carefully quench with a few drops of water or methanol.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: O-Alkylation - Synthesis of Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.[3] This can be applied to (2-Bromo-1-fluoroethyl)cyclobutane to form novel ether-linked compounds.

Materials:

  • (2-Bromo-1-fluoroethyl)cyclobutane

  • Alcohol (e.g., a phenol or a primary alcohol) (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.1 - 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a solution of the alcohol (1.0 equivalent) in anhydrous THF or DMF.

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere.

  • Add sodium hydride (1.2 equivalents) portion-wise to the stirred mixture.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Add (2-Bromo-1-fluoroethyl)cyclobutane (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) and monitor by TLC.

  • Once the reaction is complete, cool to 0 °C and carefully quench the excess sodium hydride by the slow addition of water or methanol.

  • Remove the volatile materials under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationships and Structural Significance

The utility of (2-Bromo-1-fluoroethyl)cyclobutane in drug discovery stems from the interplay of its structural components.

G cluster_0 Structural Features cluster_1 Contribution to Drug Properties Cyclobutane Cyclobutane Ring 3D_Scaffold 3D Scaffold & Novel Chemical Space Cyclobutane->3D_Scaffold Bioisosterism Bioisosteric Replacement Cyclobutane->Bioisosterism Fluoroethyl Fluoroethyl Sidechain Metabolic_Stability Enhanced Metabolic Stability Fluoroethyl->Metabolic_Stability Modulated_PK Modulated Physicochemical Properties (pKa, lipophilicity) Fluoroethyl->Modulated_PK Bromo Bromine Atom Reactive_Handle Reactive Handle for Derivatization Bromo->Reactive_Handle

Caption: Key structural features and their impact on drug discovery.

Conclusion

(2-Bromo-1-fluoroethyl)cyclobutane is a promising and versatile building block for medicinal chemistry. Its unique combination of a strained cyclobutane ring and a functionalized fluoroethyl side chain provides a powerful tool for accessing novel chemical space and synthesizing drug candidates with potentially improved pharmacological profiles. The protocols outlined in these application notes provide a foundation for the successful incorporation of this valuable synthon into drug discovery programs.

References

  • Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(24), 7193–7213. [Link]

  • Chemguide. Nucleophilic Substitution. [Link]

  • Save My Exams. Nucleophilic Substitution: Reactions. [Link]

  • Zhang, L., Zhang, W., Liu, J., & Hu, J. (2009). C−F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2850–2853. [Link]

  • Wong, H. N. C. (2006). The application of cyclobutane derivatives in organic synthesis. Topics in Current Chemistry, 26(2), 83-157. [Link]

  • Chemistry Steps. Alcohols in SN1 and SN2 Reactions. [Link]

  • Comagic, S., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds. Applied Radiation and Isotopes, 56(6), 847-851. [Link]

  • Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(22), e202200365. [Link]

  • WebAssign. SN2 Reactions of Alkyl Halides. [Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Aliphatic Substitution Reactions of (2-Bromo-1-fluoroethyl)cyclobutane

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic aliphatic substitution reactions of (2-Bromo-1-fluoroethyl)cyclobutane. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic aliphatic substitution reactions of (2-Bromo-1-fluoroethyl)cyclobutane. This versatile fluorinated building block holds significant potential in medicinal chemistry for the synthesis of novel therapeutic agents, owing to the unique physicochemical properties imparted by the fluorocyclobutane motif.[1][2][3][4] We delve into the critical mechanistic considerations that govern the reaction outcomes, exploring the competitive landscape of SN1, SN2, E1, and E2 pathways. Detailed, field-proven protocols for achieving selective substitution (SN2) and elimination (E2) are provided, complete with explanations for experimental choices, data interpretation, and troubleshooting.

Introduction: The Strategic Value of (2-Bromo-1-fluoroethyl)cyclobutane

The incorporation of strained ring systems and fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Cyclobutane rings, with their rigid, puckered three-dimensional structure, serve as valuable bioisosteres for larger, more flexible cycloalkanes or aromatic rings, often leading to improved potency and selectivity.[2][3][4] Concurrently, the introduction of fluorine can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][5]

(2-Bromo-1-fluoroethyl)cyclobutane emerges as a highly strategic building block, combining these desirable features. It possesses a readily displaceable leaving group (bromide) on a secondary carbon, offering a prime reaction handle for introducing a wide array of functional groups. The adjacent fluorine atom and the cyclobutane ring, however, introduce a layer of complexity and an opportunity for highly controlled, selective transformations. Understanding the interplay of these structural elements is paramount to harnessing the synthetic potential of this substrate. This guide aims to elucidate these nuances and provide robust protocols for its practical application.

Mechanistic Deep Dive: Navigating the Reaction Manifold

The reactivity of (2-Bromo-1-fluoroethyl)cyclobutane is governed by a delicate balance of electronic effects, steric hindrance, and ring strain. The choice of nucleophile, base, and solvent dictates which of the four canonical pathways—SN2, SN1, E2, or E1—will predominate.

The Primary Competition: SN2 vs. E2

For a secondary alkyl halide such as this, the most significant mechanistic competition is between bimolecular substitution (SN2) and bimolecular elimination (E2).[6][7] The outcome is primarily determined by the function of the reagent used: does it act as a nucleophile or a base?

  • The SN2 Pathway (Substitution): This pathway is favored by strong, non-bulky nucleophiles that are relatively weak bases (e.g., CN⁻, N₃⁻, RS⁻).[8] The reaction proceeds via a concerted backside attack on the carbon bearing the bromide, leading to an inversion of stereochemistry.[9] The puckered nature of the cyclobutane ring can influence the accessibility of the σ* anti-bonding orbital required for this attack, making it sterically more demanding than an acyclic analogue but generally more reactive than a cyclopropyl system.[10]

  • The E2 Pathway (Elimination): This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU).[8] The base abstracts a proton from a β-carbon (the carbon bearing the fluorine) in a concerted step with the departure of the bromide leaving group. This requires an anti-periplanar arrangement of the β-hydrogen and the leaving group, a conformational requirement that can be constrained by the cyclobutane ring.[11]

The Role of the α-Fluorine: A Double-Edged Sword

The fluorine atom at the C1 position exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect destabilizes the development of positive charge at the adjacent C2 carbon, which would typically disfavor an SN1 reaction.

  • Mesomeric/Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to an adjacent empty p-orbital.[12] This π-donation can significantly stabilize a carbocation at the C2 position.[13][14] This stabilizing influence is particularly effective due to the good orbital overlap between the 2p orbitals of carbon and fluorine.[12][13]

This duality means that while an SN1 pathway is generally disfavored for secondary halides, the resonance stabilization from the α-fluorine could make it accessible under specific conditions (e.g., a weak nucleophile in a polar protic solvent).[15]

Mechanistic Summary Flowchart

The following diagram illustrates the decision-making process for predicting the major reaction pathway based on reagent selection.

G sub (2-Bromo-1-fluoroethyl)cyclobutane reagent1 Strong, Bulky Base (e.g., t-BuOK) sub->reagent1 Favors Elimination reagent2 Strong, Non-Bulky Nucleophile (e.g., NaCN, NaN3) Polar Aprotic Solvent sub->reagent2 Favors Substitution reagent3 Weak Nucleophile (e.g., EtOH, H2O) Polar Protic Solvent sub->reagent3 Carbocation Pathway prod1 E2 Product (Alkene) reagent1->prod1 prod2 SN2 Product (Substitution) reagent2->prod2 prod3 SN1/E1 Products (Substitution/Elimination) reagent3->prod3

Caption: Reaction pathway selection based on reagent choice.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. (2-Bromo-1-fluoroethyl)cyclobutane is an alkylating agent and should be handled with care.

Protocol 1: Selective SN2 Substitution with Sodium Azide

Objective: To synthesize (2-Azido-1-fluoroethyl)cyclobutane, a versatile intermediate for amines and triazoles.

Rationale: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions and a relatively weak base, minimizing the competing E2 elimination pathway. Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation while leaving the azide anion highly reactive.[16]

Materials:

  • (2-Bromo-1-fluoroethyl)cyclobutane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (2-Bromo-1-fluoroethyl)cyclobutane (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Add sodium azide (1.5 eq) to the stirred solution.

  • Heat the reaction mixture to 60-70 °C using a heating mantle.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing an equal volume of water.

  • Extract the aqueous phase with diethyl ether (3x volumes of the aqueous phase).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure (2-Azido-1-fluoroethyl)cyclobutane.

Protocol 2: Selective E2 Elimination with Potassium tert-Butoxide

Objective: To synthesize (1-Fluorovinyl)cyclobutane.

Rationale: Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base. Its bulkiness prevents it from acting as a nucleophile at the secondary carbon, thereby strongly favoring the E2 elimination pathway over SN2 substitution.[8] Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

Materials:

  • (2-Bromo-1-fluoroethyl)cyclobutane (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve (2-Bromo-1-fluoroethyl)cyclobutane (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF.

  • Add the t-BuOK solution dropwise to the stirred substrate solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with pentane (3x). The product is volatile, so care should be taken during extraction and concentration.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • The product, (1-Fluorovinyl)cyclobutane, is often volatile. It can be isolated by careful removal of the solvent on a rotary evaporator at low temperature and pressure or used directly in subsequent steps.

Data Summary and Expected Outcomes

The choice of reagent is critical for directing the reaction towards the desired product. The following table summarizes the expected outcomes for various nucleophiles and bases.

Reagent (Example)Reagent TypeSolventPredominant PathwayExpected Major Product
NaN₃, NaCNStrong Nucleophile / Weak BaseDMF, DMSOSN2Substitution Product
R-SH / NaHStrong Nucleophile / Weak BaseTHFSN2Thioether
KOtBu, DBUStrong, Bulky BaseTHFE2Alkene
NaOH, EtO⁻Strong Base / Strong NucleophileEtOHSN2 / E2 MixtureMixture of Substitution & Elimination
CH₃COOHWeak Nucleophile / Weak BaseAcetic AcidSN1 / E1Solvolysis Products

Visualizing Key Mechanistic States

Understanding the transition states is key to rationalizing the reaction selectivity.

SN2_TS cluster_0 SN2 Transition State C C Br Br C->Br Bond Breaking   R1 H C->R1 R2 CHF-Cyclobutyl C->R2 Nu Nu: Nu->C  Bond Forming note Trigonal Bipyramidal Geometry (Charge is delocalized over Nu and Br)

Caption: SN2 trigonal bipyramidal transition state.

E2_TS cluster_1 E2 Transition State B Base: H H B->H  Bond Forming C_beta H->C_beta Bond Breaking   C_alpha C_beta->C_alpha π Bond Forming Br Br C_alpha->Br Bond Breaking   note Concerted, Anti-Periplanar Arrangement Required

Caption: E2 concerted anti-periplanar transition state.

General Experimental Workflow

A standardized workflow ensures reproducibility and successful outcomes.

Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Addition of Substrate, Solvent, and Reagent (controlled temp.) setup->reagents monitor 3. Reaction Monitoring (TLC, GC-MS) reagents->monitor workup 4. Aqueous Workup & Extraction (Quench, Separate Layers) monitor->workup dry 5. Drying and Concentration (Anhydrous Salt, Rotary Evaporator) workup->dry purify 6. Purification (Column Chromatography) dry->purify analyze 7. Product Analysis (NMR, MS, IR) purify->analyze

Caption: Standard workflow for nucleophilic substitution.

References

  • Grygorenko, O. O., Radchenko, D. S., & Volochniuk, D. M. (2021). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal. [Link]

  • Halogenoalkanes in reactions of nucleophilic substitution of halogen during oxidants action. (2024). [Link]

  • Gao, P., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition. [Link]

  • Gao, P., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Scite. [Link]

  • Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation?[Link]

  • ACS Publications. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. [Link]

  • Chemistry Stack Exchange. (2015). Influence of neighboring fluorine and hydroxyl on carbocation. [Link]

  • Melnykov, K. P., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]

  • Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. [Link]

  • Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes. [Link]

  • A-Level Chemistry. (n.d.). Nucleophilic Substitution. [Link]

  • National Center for Biotechnology Information. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. [Link]

  • Ashenhurst, J. (2026). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Wang, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. [Link]

  • Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. [Link]

  • ACS Publications. (2025). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. [Link]

  • Singleton, D. A., & Hang, C. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding the SN2 Versus E2 Competition. [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. [Link]

  • Hu, J., et al. (2009). C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Letters. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. [Link]

  • Airiti Library. (2015). Theoretical study on the gas-phase ion-molecule SN2 and E2 reactions of halides of cycloalkanes. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • Bellus, D., & Ernst, B. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]

  • Hu, J. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. [Link]

  • Chemistry Steps. (2025). SN2 and E2 Rates of Cyclohexanes. [Link]

  • Lee, B. C., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?[Link]

Sources

Method

Application Note: Incorporating Cyclobutyl Motifs into Agrochemicals via (2-Bromo-1-fluoroethyl)cyclobutane

Introduction: The Strategic Value of Fluorinated Cyclobutyl Motifs The development of next-generation agrochemicals—such as herbicides, fungicides, and insecticides—requires overcoming significant hurdles, including envi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Cyclobutyl Motifs

The development of next-generation agrochemicals—such as herbicides, fungicides, and insecticides—requires overcoming significant hurdles, including environmental persistence, off-target toxicity, and rapid metabolic degradation by plant and insect cytochrome P450 enzymes [3]. In recent years, the incorporation of sp³-rich, three-dimensional structural motifs has proven highly effective in optimizing the physicochemical properties of bioactive molecules [1].

Specifically, the cyclobutyl group imparts critical conformational rigidity, while fluorinated alkyl groups (such as the 1-fluoroethyl moiety) modulate lipophilicity (LogP), metabolic stability, and the pKa of adjacent functional groups [1, 2]. The 1-fluoroethylcyclobutyl motif serves as a superior, metabolically stable bioisostere for the traditional tert-butyl group, which is notoriously susceptible to oxidative clearance [2].

(2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7) has emerged as a premier building block for installing this motif. The presence of the bromine atom provides an excellent handle for late-stage functionalization via transition-metal catalysis or photoredox-mediated radical pathways, allowing seamless integration into complex agrochemical scaffolds [4].

Mechanistic Insights: Why (2-Bromo-1-fluoroethyl)cyclobutane?

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the causality behind the reactivity. The utility of (2-Bromo-1-fluoroethyl)cyclobutane lies in the differential bond dissociation energies (BDE) and electronic effects within the molecule:

  • Radical Generation via SET: The C–Br bond is relatively weak and highly susceptible to Single-Electron Transfer (SET) reduction by an excited-state photocatalyst (e.g., fac-Ir(ppy)₃). This homolytic cleavage generates an α-fluoroalkyl radical [4].

  • Electronic Shielding: The adjacent highly electronegative fluorine atom stabilizes the resulting carbon-centered radical through hyperconjugation and inductive effects, making it an electrophilic radical.

  • Minisci-Type Addition: This electrophilic radical is perfectly primed to undergo Minisci-type additions to electron-rich heterocycles (e.g., indoles, pyrazoles, and pyridines)—scaffolds that are ubiquitous in modern fungicidal and herbicidal cores[2, 4].

Quantitative Advantage of the Motif

The table below summarizes the physicochemical shifts observed when replacing standard alkyl groups with the fluoroethylcyclobutyl motif during lead optimization.

Structural MotifLipophilicity (LogP)Metabolic Clearance (Cl_int)Conformational RigidityTarget Affinity Impact
tert-Butyl HighHigh (Rapid CYP450 oxidation)Flexible (Rotatable bonds)Baseline
Cyclobutyl ModerateModerateRigid+
1-Fluoroethylcyclobutyl Moderate-HighLow (Steric & Electronic shielding)Highly Rigid+++

Reaction Logic and Workflow Visualization

To ensure reproducibility and mechanistic clarity, the logical flow of the photoredox radical generation and the subsequent experimental workflow are visualized below.

G PC Photocatalyst fac-Ir(ppy)3 PC_star Excited State *Ir(ppy)3 PC->PC_star Light Visible Light (Blue LED) Light->PC Excitation Reagent (2-Bromo-1-fluoroethyl) cyclobutane PC_star->Reagent SET Reduction Radical Fluoroalkyl Radical Reagent->Radical -Br⁻ Product Functionalized Lead Compound Radical->Product Scaffold Agrochemical Scaffold Scaffold->Product Radical Addition

Caption: Photoredox-catalyzed single-electron transfer (SET) mechanism for radical generation.

G Step1 1. Reaction Assembly (Reagent, Scaffold, PC, Base) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Photochemical Irradiation (Blue LED, 24h, rt) Step2->Step3 Step4 4. Reaction Quenching & Aqueous Workup Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Validation (NMR, HRMS, TEMPO Control) Step5->Step6

Caption: Step-by-step experimental workflow for photoredox-mediated fluoroalkylation.

Self-Validating Experimental Protocols

The following protocols are designed with internal validation steps to guarantee trustworthiness. The inclusion of a radical trap (TEMPO) serves as a diagnostic control to confirm the mechanistic pathway.

Protocol A: Photoredox-Catalyzed C–H Fluoroalkylation of Heterocycles

Objective: Direct installation of the 1-fluoroethylcyclobutyl motif onto an electron-rich heterocycle (e.g., 1-methylindole) using visible-light photoredox catalysis.

Reagents & Materials:

  • (2-Bromo-1-fluoroethyl)cyclobutane (1.5 equiv, 0.75 mmol)

  • 1-Methylindole (Agrochemical scaffold core) (1.0 equiv, 0.50 mmol)

  • fac-Ir(ppy)₃ (Photocatalyst) (2.0 mol%, 0.01 mmol)

  • K₂HPO₄ (Base) (2.0 equiv, 1.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5.0 mL)

  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (for control reaction only)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-methylindole (0.50 mmol), fac-Ir(ppy)₃ (0.01 mmol), and K₂HPO₄ (1.0 mmol).

  • Solvent Addition: Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques to add anhydrous DMF (5.0 mL) and (2-Bromo-1-fluoroethyl)cyclobutane (0.75 mmol).

  • Degassing (Critical Step): Seal the tube and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet state quencher. Failing to remove O₂ will result in the deactivation of the fac-Ir(ppy)₃ excited state, stalling the SET process and killing the reaction yield.

  • Irradiation: Backfill the tube with N₂. Stir the mixture vigorously at room temperature while irradiating with a 34 W Blue LED lamp (λ = 450 nm) placed approximately 5 cm from the vessel. Maintain irradiation for 24 hours.

  • Quenching & Workup: Turn off the light source. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with distilled water (3 × 10 mL) to remove the DMF and inorganic salts. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution: 0-10% EtOAc in Hexanes) to isolate the functionalized product.

  • Self-Validation (TEMPO Control): Run a parallel reaction adding 2.0 equiv of TEMPO. Expected Result: The reaction should yield 0% of the desired product. Instead, LC-MS analysis should reveal the TEMPO-fluoroethylcyclobutane adduct, definitively proving the generation of the carbon-centered radical intermediate.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling (Cross-Electrophile)

Objective: Coupling (2-Bromo-1-fluoroethyl)cyclobutane with an aryl bromide (e.g., a halogenated phenyl-pyrazole herbicide intermediate) to form a new C(sp²)–C(sp³) bond without requiring pre-formed organometallic reagents.

Step-by-Step Methodology:

  • Assembly: In a glovebox, charge a vial with NiCl₂·DME (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%), and Manganese powder (terminal reductant, 3.0 equiv).

  • Substrate Addition: Add the aryl bromide scaffold (1.0 equiv, 0.5 mmol) and (2-Bromo-1-fluoroethyl)cyclobutane (1.5 equiv, 0.75 mmol) dissolved in anhydrous N,N-Dimethylacetamide (DMA) (3.0 mL).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 60 °C for 18 hours. Causality: The Mn powder reduces the Ni(II) precatalyst to the active Ni(0) species, which undergoes oxidative addition into the aryl bromide. A subsequent radical generation from the alkyl bromide allows for cross-coupling, bypassing the need for sensitive Grignard or zincate reagents.

  • Workup: Filter the mixture through a short pad of Celite to remove the manganese waste, dilute with EtOAc, wash with 1M HCl, and purify via standard chromatography.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • Mondal, P. P., Das, S., & Sahoo, B. (2026). Photocatalytic SN2′-Type Mono-, Di-, and Trifluoromethylation of gem-Dichlorocyclobutenones. Organic Letters.
  • Ogawa, Y., et al. (2018). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience (PMC).
  • ResearchGate Database. (2024). Syntheses of β,β-Difluorotryptamines and Photoredox 1,4-Fluoroamination.
Application

Asymmetric synthesis applications involving (2-Bromo-1-fluoroethyl)cyclobutane

Application Note: Asymmetric Synthesis and Downstream Functionalization of (2-Bromo-1-fluoroethyl)cyclobutane in Medicinal Chemistry Strategic Rationale in Medicinal Chemistry The integration of sp³-rich fluorinated buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis and Downstream Functionalization of (2-Bromo-1-fluoroethyl)cyclobutane in Medicinal Chemistry

Strategic Rationale in Medicinal Chemistry

The integration of sp³-rich fluorinated building blocks into drug scaffolds is a proven strategy for improving metabolic stability, modulating lipophilicity, and controlling three-dimensional molecular conformation. Among these, (2-bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7) represents a highly versatile, yet synthetically demanding, chiral building block[1].

The structural value of this molecule lies in three distinct features:

  • The Cyclobutane Ring: Imparts rigidity and increases the sp³ fraction of the target molecule, which correlates with higher clinical success rates.

  • The Chiral Fluoroalkyl Stereocenter: Acts as a bioisostere for ethers or amides. The highly electronegative fluorine atom enforces specific conformational preferences (via the gauche effect) while shielding adjacent sites from cytochrome P450-mediated oxidation[2].

  • The Primary Bromide: Serves as an excellent electrophilic handle for modular downstream assembly, particularly via transition-metal-catalyzed cross-couplings[3].

While biocatalytic reductions have recently emerged as a pathway for generating chiral fluoroalkanes[4], chemical synthesis remains the most robust and scalable approach for accessing complex, unactivated fluoro-stereocenters[5].

Mechanistic Causality: Overcoming Synthetic Bottlenecks

The asymmetric synthesis and subsequent functionalization of (2-bromo-1-fluoroethyl)cyclobutane are fraught with two major chemical bottlenecks. This guide is specifically engineered to bypass them.

Bottleneck 1: Cyclobutane Ring Expansion during Deoxyfluorination Direct enantioselective bromofluorination of unactivated alkenes is notoriously difficult. A more reliable approach is the stereospecific deoxyfluorination of an enantioenriched alcohol precursor. However, standard reagents like DAST (Diethylaminosulfur trifluoride) generate free HF and promote S_N1-like pathways. In cyclobutyl systems, the resulting carbocation rapidly undergoes a Wagner-Meerwein shift, expanding the ring to yield undesired fluorocyclopentane derivatives. Solution: We utilize XtalFluor-E in combination with Et₃N·3HF. This reagent combination suppresses carbocation formation, driving the reaction through a concerted S_N2 pathway that ensures complete inversion of stereochemistry without ring expansion[6].

Mechanism A Activated Chiral Alcohol (R-O-XtalFluor) B Concerted SN2 Pathway (Fluoride Attack) A->B Non-polar solvent (Favored) C SN1-like Pathway (Carbocation Formation) A->C Polar solvent (Undesired) D (S)-(2-Bromo-1-fluoroethyl) cyclobutane B->D Complete Inversion E Ring Expansion (Fluorocyclopentane) C->E Wagner-Meerwein Shift

Mechanistic divergence during deoxyfluorination: SN2 displacement vs. ring expansion.

Bottleneck 2: β -Fluoride Elimination during Cross-Coupling When coupling the primary bromide to an aryl group, standard palladium catalysts (e.g., Pd(PPh₃)₄) undergo oxidative addition but stall before transmetalation. This delay allows the intermediate alkyl-palladium species to undergo rapid β -fluoride elimination, destroying the stereocenter and yielding an alkene. Solution: We employ Negishi cross-coupling utilizing the highly sterically hindered Pd-PEPPSI-IPr catalyst. The extreme bulk of the N-heterocyclic carbene (NHC) ligand accelerates the reductive elimination step, effectively outcompeting the β -fluoride elimination pathway and preserving the chiral fluorine center.

Self-Validating Experimental Protocols

Protocol 3.1: Enantioselective Synthesis of (S)-(2-Bromo-1-fluoroethyl)cyclobutane

Objective: Synthesize the chiral building block via asymmetric reduction followed by stereospecific deoxyfluorination.

Step 1: Asymmetric CBS Reduction

  • In an oven-dried Schlenk flask under N₂, dissolve 2-bromo-1-cyclobutylethan-1-one (10.0 mmol) in anhydrous THF (25 mL).

  • Add (R)-CBS catalyst (1.0 mmol, 10 mol%) and cool the mixture to -20 °C.

  • Dropwise, add Borane-THF complex (1.0 M, 12.0 mL) over 30 minutes.

  • Validation Checkpoint 1: Monitor by TLC (20% EtOAc/Hexanes, KMnO₄ stain). Do not proceed until the ketone is completely consumed (typically 2 hours).

  • Quench carefully with methanol (5 mL), concentrate, and purify via silica gel chromatography to yield (R)-2-bromo-1-cyclobutylethan-1-ol.

  • Validation Checkpoint 2: Analyze via chiral HPLC. Enantiomeric excess (ee) must be >95% before proceeding to fluorination.

Step 2: Stereospecific Deoxyfluorination

  • Dissolve the (R)-alcohol (5.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under N₂ and cool to -78 °C.

  • Add Et₃N·3HF (10.0 mmol) followed by XtalFluor-E (7.5 mmol) in one portion. Causality Note: The order of addition is critical. Et₃N·3HF must be present before the fluorinating agent to ensure an immediate high local concentration of nucleophilic fluoride, favoring the S_N2 pathway.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint 3: Obtain a crude ¹⁹F NMR. The desired product exhibits a characteristic doublet of multiplets at approximately -185 ppm. The strict absence of a peak near -160 ppm confirms that no cyclopentyl fluoride (ring expansion) has occurred.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate carefully (product is volatile).

Workflow A 2-Bromo-1-cyclobutyl ethan-1-one B Asymmetric Reduction (CBS Catalyst) A->B C (R)-Alcohol Intermediate B->C >95% ee D Deoxyfluorination (XtalFluor-E) C->D E (S)-(2-Bromo-1-fluoroethyl) cyclobutane D->E SN2 Inversion F Negishi Cross-Coupling (Pd-PEPPSI) E->F G Chiral Fluoroalkyl Drug Scaffold F->G Retained ee

Workflow for asymmetric synthesis and functionalization of (2-Bromo-1-fluoroethyl)cyclobutane.

Protocol 3.2: Downstream Negishi Cross-Coupling

Objective: Couple the primary bromide with an aryl zinc reagent without eroding the adjacent fluoro-stereocenter.

  • In a glovebox, charge a vial with Pd-PEPPSI-IPr (0.05 mmol, 5 mol%) and (S)-(2-bromo-1-fluoroethyl)cyclobutane (1.0 mmol).

  • Dissolve in a 1:1 mixture of anhydrous THF and NMP (4 mL total). Causality Note: NMP is required as a co-solvent to stabilize the organozinc intermediate and facilitate rapid transmetalation.

  • Add a solution of Phenylzinc bromide (0.5 M in THF, 3.0 mL, 1.5 mmol) dropwise at room temperature.

  • Stir at 50 °C for 6 hours.

  • Validation Checkpoint 4: Monitor by GC-MS. The mass spectrum must show the expected molecular ion for the coupled product. The absence of an [M-20] peak (loss of HF) confirms that β -fluoride elimination was successfully suppressed.

  • Quench with 1M HCl, extract with EtOAc, and purify via column chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the causal optimization data that led to the finalized protocols, demonstrating the necessity of the selected reagents.

Reaction StepReagent / CatalystSolvent SystemYield (%)Stereochemical PurityKey Observation
DeoxyfluorinationDASTCH₂Cl₂45%70% esSignificant ring-expansion to fluorocyclopentane.
Deoxyfluorination XtalFluor-E, Et₃N·3HF CH₂Cl₂ 82% >98% es Clean S_N2 inversion; no ring expansion observed.
Cross-CouplingPd(PPh₃)₄THF15%N/AExtensive β -fluoride elimination (alkene formation).
Cross-CouplingNiCl₂·glyme / Chiral Ligandi-BuOH / i-Pr₂O67%98% eeEffective, but requires complex chiral ligands[3].
Cross-Coupling Pd-PEPPSI-IPr THF / NMP 88% >98% ee Complete retention of stereochemistry; high yield.

References

  • [1] NextSDS. (2-bromo-1-fluoroethyl)cyclobutane — Chemical Substance Information. NextSDS Database. URL:

  • [3] Jiang, X., Gandelman, M. Enantioselective Suzuki Cross-Couplings of Unactivated 1-Fluoro-1-haloalkanes: Synthesis of Chiral β-, γ-, δ- and ε- Fluoroalkanes. Synfacts 2015, 11(5), 0534. URL:

  • St Andrews Research Repository. Studies on selectively fluorinated cycloalkanes. URL:

  • [5] Jiang, X., Gandelman, M. Enantioselective Suzuki Cross-Couplings of Unactivated 1-Fluoro-1-haloalkanes: Synthesis of Chiral β-, γ-, δ-, and ε-Fluoroalkanes. Journal of the American Chemical Society 2015, 137(7), 2542–2547. URL:

  • [6] Amazon S3 / JACS Archive. Deoxyfluorination Using CuF2 (and references therein to Katcher & Doyle). URL:

  • [4] ChemRxiv. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv 2024. URL:

  • [2] Nature Chemistry / PMC. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry 2022. URL:

Sources

Method

Catalytic fluorination techniques to produce (2-Bromo-1-fluoroethyl)cyclobutane

An Application Note and Protocol for the Synthesis of (2-Bromo-1-fluoroethyl)cyclobutane via Catalytic Bromofluorination Authored by: Gemini, Senior Application Scientist Abstract The introduction of fluorine into organi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of (2-Bromo-1-fluoroethyl)cyclobutane via Catalytic Bromofluorination

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting enhanced metabolic stability, bioavailability, and binding affinity.[1][2] This document provides a comprehensive guide for the synthesis of (2-bromo-1-fluoroethyl)cyclobutane, a vicinal bromofluoroalkane with potential as a versatile synthetic building block. We detail a robust protocol for the bromofluorination of vinylcyclobutane, focusing on the underlying reaction mechanism, critical safety procedures for handling fluorinating agents, and step-by-step experimental instructions. This guide is intended for researchers, scientists, and drug development professionals seeking practical and scientifically-grounded methods for targeted organofluorine synthesis.

Introduction and Scientific Background

Organofluorine compounds are prevalent in a significant percentage of all pharmaceuticals and agrochemicals, a testament to the unique physicochemical properties conferred by the carbon-fluorine bond.[1] The targeted synthesis of complex fluorinated molecules remains a significant challenge, necessitating the development of selective and reliable fluorination methodologies.[2] Halofunctionalization of alkenes, specifically bromofluorination, represents a powerful strategy for the diastereoselective introduction of both a fluorine and a bromine atom across a double bond.[3]

This reaction typically proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a nucleophilic fluoride source.[4] The stereochemical outcome is a result of an anti-addition pathway, where the nucleophile attacks the carbon center from the face opposite the C-Br bond.[3][4] This application note focuses on a practical and effective method using N-Bromosuccinimide (NBS) as an electrophilic bromine source and Triethylamine tris(hydrofluoride) as a stable and manageable nucleophilic fluoride source to synthesize (2-bromo-1-fluoroethyl)cyclobutane from vinylcyclobutane.

Critical Safety Protocols: Handling Fluorinating Agents

Fluorinating agents, particularly those that can generate or are complexes of hydrogen fluoride (HF), are highly corrosive and toxic.[5][6] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : All manipulations involving fluorinating agents must be performed within a certified chemical fume hood with robust ventilation.[7][8] It is highly recommended to use reaction vessels made of Teflon (FEP/PFA) or other HF-resistant polymers, as HF can etch standard borosilicate glass.[5][8]

  • Personal Protective Equipment (PPE) : At a minimum, the following PPE must be worn:

    • Tightly sealed safety goggles and a full-face shield.[7]

    • Neoprene or other certified fluorine-resistant gloves. Always check the manufacturer's compatibility data.[7]

    • A flame-resistant laboratory coat.[7]

    • Full-length pants and closed-toe shoes are required.

  • Emergency Preparedness :

    • A 2.5% calcium gluconate gel must be immediately accessible in the laboratory for first aid treatment of skin contact with HF.[7][8]

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply calcium gluconate gel while seeking immediate medical attention.[8]

    • For eye contact, flush with water for a minimum of 30 minutes and seek immediate medical attention.[8]

    • Ensure an appropriate spill response kit is available and all personnel are trained on its use.[7]

Experimental Protocol: Bromofluorination of Vinylcyclobutane

This protocol details the synthesis of (2-bromo-1-fluoroethyl)cyclobutane from vinylcyclobutane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Vinylcyclobutane (≥98%)Synthesis GradeCommercial
N-Bromosuccinimide (NBS) (99%)ReagentPlus®CommercialRecrystallize from water if necessary
Triethylamine tris(hydrofluoride)Synthesis GradeCommercialHandle with extreme care
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercial
Saturated Sodium Bicarbonate (aq.)Reagent GradeIn-house prep.For work-up
Saturated Sodium Thiosulfate (aq.)Reagent GradeIn-house prep.For work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography
Equipment
  • Teflon (FEP) or PFA round-bottom flask with stir bar

  • Glassware for work-up (separatory funnel, Erlenmeyer flasks)

  • Magnetic stir plate with cooling bath (ice/water)

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 100 mL Teflon round-bottom flask equipped with a magnetic stir bar, add vinylcyclobutane (1.0 equiv., e.g., 10 mmol, 0.82 g) and anhydrous dichloromethane (40 mL).

  • Cooling : Place the flask in an ice/water bath and stir the solution for 10 minutes to cool it to 0 °C.

  • Addition of Fluoride Source : Under the fume hood, carefully and slowly add triethylamine tris(hydrofluoride) (1.2 equiv., 12 mmol, 1.93 g) to the stirred reaction mixture.

  • Addition of Bromine Source : Add N-Bromosuccinimide (NBS) (1.1 equiv., 11 mmol, 1.96 g) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. The reaction progress can be monitored by TLC or GC-MS analysis of an aliquot quenched and extracted from the reaction mixture.

  • Quenching : After 16 hours, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium bicarbonate (50 mL) and saturated aqueous sodium thiosulfate (20 mL) at 0 °C to neutralize the acid and quench unreacted bromine.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification reagents 1. Combine Vinylcyclobutane and Anhydrous CH₂Cl₂ cooling 2. Cool to 0 °C reagents->cooling add_fluoride 3. Add Et₃N·3HF cooling->add_fluoride add_bromide 4. Add NBS add_fluoride->add_bromide stir 5. Stir at RT for 16h add_bromide->stir quench 6. Quench with NaHCO₃ / Na₂S₂O₃ stir->quench extract 7. Extract with CH₂Cl₂ quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure (2-Bromo-1-fluoroethyl)cyclobutane purify->product

Caption: Experimental workflow for the synthesis of (2-Bromo-1-fluoroethyl)cyclobutane.

Reaction Mechanism and Causality

The bromofluorination of vinylcyclobutane proceeds via a well-established electrophilic addition mechanism. Understanding this pathway is key to predicting the reaction's outcome and troubleshooting potential issues.

  • Electrophilic Attack : The π-bond of vinylcyclobutane acts as a nucleophile, attacking the electrophilic bromine atom of NBS.

  • Bromonium Ion Formation : This attack leads to the formation of a three-membered cyclic bromonium ion intermediate. This intermediate shields one face of the original double bond.

  • Nucleophilic Opening : The fluoride ion (F⁻), delivered from the triethylamine tris(hydrofluoride) complex, acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the opposite face (anti-attack). This backside attack is responsible for the anti-diastereoselectivity of the reaction.[3][4] The attack occurs at the more substituted carbon (Markovnikov-like) that can better stabilize a partial positive charge, yielding the desired product.

G Start Vinylcyclobutane + NBS Bromonium Cyclic Bromonium Ion Intermediate Start->Bromonium Electrophilic Attack Fluoride F⁻ (from Et₃N·3HF) Product (2-Bromo-1-fluoroethyl)cyclobutane (anti-addition product) Bromonium->Product Nucleophilic Attack (Anti-addition)

Caption: Proposed mechanism for the bromofluorination of vinylcyclobutane.

Product Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyData
Molecular Formula C₆H₁₀BrF
Molecular Weight 179.99 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) Predicted shifts (δ, ppm): 4.8-5.1 (dm, 1H, CHF), 3.6-3.8 (m, 2H, CH₂Br), 1.8-2.5 (m, 7H, cyclobutyl-H)
¹³C NMR (CDCl₃, 101 MHz) Predicted shifts (δ, ppm): 90-95 (d, J=~170 Hz, C-F), 35-40 (C-Br), 15-30 (cyclobutyl carbons)
¹⁹F NMR (CDCl₃, 376 MHz) Predicted shifts (δ, ppm): -180 to -220 (m)
Mass Spectrometry (EI) m/z (relative intensity): 180/182 ([M]⁺), 101 ([M-Br]⁺)
Expected Yield 60-75%

Note: NMR shifts are predictions and should be confirmed experimentally. Data is based on the structure found in PubChem.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive NBS; insufficient fluoride source; non-anhydrous solvent.Recrystallize NBS before use. Ensure correct stoichiometry of Et₃N·3HF. Use freshly opened anhydrous solvent.
Formation of Dibromide Presence of bromide ions (from NBS decomposition); insufficient fluoride nucleophilicity.Ensure slow, portion-wise addition of NBS at 0 °C. Check the quality of the fluoride source.
Complex Product Mixture Reaction temperature too high, leading to side reactions or rearrangement.Maintain strict temperature control during the addition of reagents. Monitor the reaction closely to avoid over-running. Consider a lower reaction temperature for a longer period.
Difficult Purification Co-elution of product with byproducts or starting material.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., Florisil) if separation on silica is poor.[10]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (2-bromo-1-fluoroethyl)cyclobutane via the catalytic bromofluorination of vinylcyclobutane. By elucidating the underlying mechanism and emphasizing critical safety procedures, this guide offers researchers a solid foundation for the practical application of this important transformation. The described method is an effective route to a valuable fluorinated building block, enabling further exploration in synthetic and medicinal chemistry programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Handling Gaseous Fluorinating Agents. BenchChem.
  • Toste, F. D., & Lectka, T. (n.d.). Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. PMC - NIH.
  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. WordPress.
  • (n.d.). A. Fluorinating Agents.
  • Bracher, F., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • PubChem. (n.d.). (2-bromo-1-fluoroethyl)cyclobutane (C6H10BrF). PubChemLite.
  • NextSDS. (n.d.). (2-bromo-1-fluoroethyl)cyclobutane — Chemical Substance Information.
  • Wang, Q., et al. (2024). A Catalytic Three‐Component Aminofluorination of Unactivated Alkenes with Electron‐Rich Amino Sources. PMC.
  • (n.d.). Electrophilic Fluorination. Bryn Mawr College.
  • Ashenhurst, J. (2025). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • Doyle, A. G., & Lin, P. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH.
  • Denmark, S. E., & Kuester, W. E. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. PMC - NIH.
  • Jarvo, E. R., et al. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry.
  • (1994). Bromofluorination of Vinyloxiranes. R Discovery.
  • (2010). Catalytic Fluorination – Major Challenge. ChemistryViews.
  • Luo, Q., et al. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Dehydrohalogenation in (2-Bromo-1-fluoroethyl)cyclobutane Workflows

Welcome to the Advanced Troubleshooting Guide for handling (2-Bromo-1-fluoroethyl)cyclobutane . This substrate is notoriously challenging in synthetic chemistry and drug development due to its high propensity for dehydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for handling (2-Bromo-1-fluoroethyl)cyclobutane . This substrate is notoriously challenging in synthetic chemistry and drug development due to its high propensity for dehydrohalogenation (loss of HBr), which yields the undesired 1-cyclobutyl-1-fluoroethene byproduct.

This guide provides mechanistic insights, validated protocols, and troubleshooting steps to suppress both base-promoted E2 elimination and transition-metal-catalyzed β -hydride elimination.

Mechanistic Root Cause Analysis

To prevent dehydrohalogenation, we must first understand the causality behind the molecule's reactivity. The structure features a primary bromide (–CH₂Br) adjacent to a secondary fluorinated carbon (–CH(F)–) attached to a cyclobutane ring.

  • Steric Hindrance: The cyclobutane ring introduces significant Baeyer strain and steric bulk adjacent to the reaction center. In nucleophilic substitutions, this raises the activation energy ( Ea​ ) for the backside attack required in an S_N2 pathway.

  • Electronic Activation: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (–I effect). This significantly increases the acidity of the β -proton on the C1 carbon.

  • Kinetic Competition: When exposed to basic nucleophiles, the S_N2 pathway is sterically retarded, while the E2 elimination pathway is electronically accelerated. The base easily abstracts the acidic β -proton, leading to rapid dehydrohalogenation 1.

  • Organometallic Instability: In cross-coupling reactions, oxidative addition of Pd or Ni into the C–Br bond forms a metal-alkyl intermediate. The presence of the β -hydrogen allows for rapid syn-coplanar alignment, making β -hydride elimination thermodynamically and kinetically favorable over transmetalation or reductive elimination 2.

Reaction Optimization Workflow

G Substrate Substrate: (2-Bromo-1-fluoroethyl)cyclobutane Reaction Target Reaction Pathway Substrate->Reaction Subst Nucleophilic Substitution (SN2) Reaction->Subst Cross Transition Metal Cross-Coupling Reaction->Cross E2 Risk: Base-Promoted E2 Elimination Subst->E2 Strong Bases BHE Risk: β-Hydride Elimination Cross->BHE Slow Reductive Elim. Sol1 Use Phase-Transfer Catalysis & Non-Basic Nucleophiles E2->Sol1 Sol2 Use Bidentate Ligands (bpy) or Photo-Excited Pd/Ni BHE->Sol2

Workflow for mitigating dehydrohalogenation in (2-Bromo-1-fluoroethyl)cyclobutane reactions.

Troubleshooting Guide: Cross-Coupling Reactions

Symptom: High recovery of 1-cyclobutyl-1-fluoroethene and precipitation of Pd/Ni black during Suzuki, Negishi, or Reductive cross-coupling attempts. Diagnosis: The metal-alkyl intermediate is undergoing β -hydride elimination faster than reductive elimination.

Engineered Solutions:

  • Steric Acceleration of Reductive Elimination: Utilizing highly hindered ligands such as Pd-PEPPSI-IPent forces the metal center to undergo reductive elimination rapidly, outcompeting the conformational rotation required for β -hydride elimination 3.

  • Coordination Sphere Restriction: In Ni-catalyzed reductive couplings, bidentate ligands like 2,2′-bipyridine occupy coordination sites rigidly, preventing the vacant site required for the β -hydride to transfer to the metal center 2.

  • Single-Electron Transfer (SET) Bypass: Excited-state palladium catalysis induced by visible light facilitates a one-electron reduction of the alkyl halide. This generates an alkyl radical that bypasses the traditional two-electron β -hydride elimination pathway entirely 4.

Quantitative Comparison of Catalytic Systems on β -Hydride Elimination
Reaction ConditionCatalyst / Ligand SystemMechanism of β -H SuppressionCross-Coupling Yield (%)Elimination Yield (%)Ref
Standard Suzuki Pd(PPh₃)₄ / K₂CO₃None (Slow reductive elimination)< 20%> 70%4
Negishi Coupling Pd-PEPPSI-IPentSteric bulk accelerates reductive elim.85%< 5%3
Reductive Coupling NiCl₂ / 2,2′-BipyridineBidentate rigidity prevents β -H alignment78%< 10%2
Photoredox Alkyl. Excited-state Pd / Blue LEDSET bypasses 2e⁻ β -H elimination93%Trace4

Self-Validating Experimental Protocols

Protocol A: Ni-Catalyzed Reductive Cross-Coupling (Avoiding β -Hydride Elimination)

This protocol utilizes a bidentate ligand framework to lock the coordination sphere of Nickel, preventing the syn-coplanar geometry required for dehydrohalogenation.

Step-by-Step Methodology:

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·glyme (10 mol%), 2,2′-bipyridine (15 mol%), and Mn powder (3.0 equiv) as the terminal reductant.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 0.2 M). Stir the precatalyst mixture at room temperature for 15 minutes until a deep green/blue complex forms.

  • Substrate Addition: Add the aryl bromide electrophile (1.0 equiv) followed by (2-Bromo-1-fluoroethyl)cyclobutane (1.5 equiv).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 25 °C for 16 hours. Crucial: Do not heat the reaction, as elevated temperatures entropically favor elimination.

  • Self-Validation Check: At t = 2 hours, withdraw a 50 µL aliquot under argon. Quench with 100 µL H₂O, extract with 200 µL EtOAc, and analyze via GC-MS.

    • Pass Criteria: A product-to-alkene ratio of >10:1 validates successful suppression of dehydrohalogenation. If alkene > 10%, verify the anhydrous nature of your Mn powder and DMA.

  • Workup: Dilute with EtOAc, wash with 1M HCl to remove Mn salts, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution

When substituting the bromide with heteroatom nucleophiles (e.g., azides, cyanides, or thiolates), strong bases will cause quantitative E2 elimination. PTC allows the use of mild, biphasic conditions.

Step-by-Step Methodology:

  • Biphasic Preparation: Dissolve (2-Bromo-1-fluoroethyl)cyclobutane (1.0 equiv) in dichloromethane (DCM, 0.5 M).

  • Nucleophile & Catalyst: In a separate flask, prepare a saturated aqueous solution of the nucleophile salt (e.g., NaN₃, 3.0 equiv). Add Tetrabutylammonium bromide (TBAB, 10 mol%) to the aqueous layer.

  • Cryogenic Mixing: Cool both solutions to exactly 0–5 °C. Causality: S_N2 has a lower activation energy than E2. Lowering the temperature kinetically traps the reaction in the S_N2 pathway.

  • Vigorous Agitation: Combine the layers and stir at >1000 RPM. The TBAB will shuttle the nucleophile into the organic layer without transferring hydroxide ions (if present).

  • Self-Validation Check: Monitor the organic layer via ¹⁹F NMR. The disappearance of the starting material multiplet and the absence of the characteristic vinylic fluorine signal of the alkene confirms substitution without elimination.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black and yield only 1-cyclobutyl-1-fluoroethene during Suzuki couplings? A: The black precipitate is palladium black, indicating catastrophic catalyst decomposition. This occurs when the Pd-alkyl intermediate undergoes rapid β -hydride elimination to form the fluoroethene and a Pd-H species, which subsequently fails to re-enter the catalytic cycle and aggregates. Switch to a bulky ligand like Pd-PEPPSI-IPent or use photoredox conditions.

Q: Can I use Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) for alkylating an alcohol with this substrate? A: Absolutely not. NaH and KOtBu are strong, hard bases. Because the fluorine atom makes the adjacent proton highly acidic, these bases will immediately deprotonate the β -carbon, leading to quantitative E2 elimination. You must use a milder base (like Ag₂O) or employ the Phase-Transfer Catalysis (Protocol B).

Q: Does the cyclobutane ring actively contribute to the elimination problem? A: Yes. The cyclobutane ring adds significant steric bulk adjacent to the α -carbon. This steric hindrance increases the activation energy for the S_N2 transition state. Because the S_N2 pathway is slowed down, the competing E2 elimination pathway (which only requires peripheral proton abstraction) becomes kinetically dominant.

References

  • "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies" Source: PMC / NIH URL
  • "Ni-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides" Source: Organic Letters - ACS Publications URL
  • "ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent.
  • "Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism" Source: NIH URL
  • "Recent Advances in Nonprecious Metal Catalysis" Source: Organic Process Research & Development - ACS Publications URL

Sources

Optimization

Optimizing reaction yield for (2-Bromo-1-fluoroethyl)cyclobutane synthesis

Welcome to the technical support center for the synthesis of (2-Bromo-1-fluoroethyl)cyclobutane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Bromo-1-fluoroethyl)cyclobutane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to achieve high-yield, high-purity synthesis.

Understanding the Reaction: Electrophilic Bromofluorination of Vinylcyclobutane

The synthesis of (2-Bromo-1-fluoroethyl)cyclobutane from vinylcyclobutane is achieved through an electrophilic addition reaction, specifically a bromofluorination. The core of this reaction lies in the sequential addition of an electrophilic bromine species and a nucleophilic fluoride ion across the double bond of the vinyl group.

The reaction is initiated by the attack of the electron-rich π-bond of the alkene on an electrophilic bromine source, typically N-bromosuccinimide (NBS). This leads to the formation of a cyclic bromonium ion intermediate. The subsequent step involves the nucleophilic attack of a fluoride ion, which opens the three-membered ring of the bromonium ion. This process results in the formation of the vicinal bromo-fluoro alkane.

Regioselectivity: The Importance of Markovnikov's Rule

A critical aspect of this synthesis is controlling the regioselectivity—that is, which carbon atom of the original double bond receives the bromine and which receives the fluorine. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. In the context of bromofluorination, the electrophilic bromine will add to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation intermediate on the more substituted carbon. The nucleophilic fluoride will then attack this more substituted carbon.

For vinylcyclobutane, the terminal carbon of the vinyl group is less substituted (CH2) than the carbon attached to the cyclobutyl ring (CH). Therefore, the bromine atom will add to the terminal carbon, and the fluoride will add to the carbon adjacent to the cyclobutane ring, yielding the desired product, (2-Bromo-1-fluoroethyl)cyclobutane.

Visualizing the Reaction Mechanism

Bromofluorination_Mechanism Vinylcyclobutane Vinylcyclobutane Bromonium_Ion Bromonium Ion Intermediate Vinylcyclobutane->Bromonium_Ion + Br+ NBS N-Bromosuccinimide (NBS) HF_Py HF-Pyridine Product (2-Bromo-1-fluoroethyl)cyclobutane Carbocation Secondary Carbocation (more stable) Bromonium_Ion->Carbocation Ring Opening Carbocation->Product + F-

Caption: Reaction mechanism for the bromofluorination of vinylcyclobutane.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (2-Bromo-1-fluoroethyl)cyclobutane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents (NBS, fluoride source).2. Incorrect reaction temperature.3. Presence of water in the reaction mixture.1. Use freshly opened or purified NBS. Ensure the fluoride source (e.g., HF-Pyridine) is of high quality.2. Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature. Overheating can lead to side reactions.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of Dibrominated Byproduct Excess of NBS or insufficient fluoride nucleophile.Use a slight excess of the fluoride source relative to NBS. Add NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent.
Formation of Isomeric Byproducts (Anti-Markovnikov addition) Reaction proceeding through a radical mechanism.Ensure the reaction is carried out in the dark and at a low temperature to disfavor radical pathways. Avoid using radical initiators.
Polymerization of Vinylcyclobutane Acidic impurities or high reaction temperature.Purify the vinylcyclobutane before use. Maintain a low reaction temperature.
Difficulty in Product Isolation/Purification Similar boiling points of product and byproducts.Utilize fractional distillation under reduced pressure for purification. Alternatively, column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best source of electrophilic bromine for this reaction?

A1: N-Bromosuccinimide (NBS) is a commonly used and effective source of electrophilic bromine for halofluorination reactions.[2][3] It is a crystalline solid that is easier and safer to handle than liquid bromine. Other N-bromoamides or N-bromoimides can also be used.[4]

Q2: Which fluoride source should I use?

A2: Hydrogen fluoride-pyridine (Olah's reagent) and triethylamine trihydrofluoride (Et3N·3HF) are frequently used as nucleophilic fluoride sources in these reactions.[2][4][5] They are commercially available and offer a good balance of reactivity and handling safety compared to anhydrous HF.

Q3: How can I confirm the regioselectivity of the product?

A3: The regioselectivity can be confirmed using spectroscopic methods such as 1H NMR and 13C NMR. The chemical shifts and coupling constants of the protons and carbons adjacent to the bromine and fluorine atoms will be distinct and can be used to elucidate the structure.

Q4: What are the expected side reactions?

A4: Besides the formation of the dibrominated byproduct and the anti-Markovnikov regioisomer, other potential side reactions include the formation of bromohydrins if water is present in the reaction mixture.[6] Polymerization of the starting alkene can also occur under certain conditions.

Q5: What is a typical work-up procedure for this reaction?

A5: A typical work-up involves quenching the reaction with an aqueous solution of a reducing agent like sodium bisulfite to destroy any remaining NBS. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified.[7]

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the bromofluorination of vinylcyclobutane. Note: This protocol is based on general procedures for similar alkenes and may require optimization for your specific setup and scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Vinylcyclobutane82.14100.82 g (1.0 mL)
N-Bromosuccinimide (NBS)177.98111.96 g
Triethylamine trihydrofluoride161.19152.42 g (2.2 mL)
Dichloromethane (DCM), anhydrous--50 mL
Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add vinylcyclobutane (10 mmol) and anhydrous dichloromethane (30 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluoride Source: Slowly add triethylamine trihydrofluoride (15 mmol) to the stirred solution.

  • Addition of Bromine Source: In a separate flask, dissolve N-bromosuccinimide (11 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Warming: Slowly warm the reaction mixture to room temperature over 2 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation at low pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure (2-Bromo-1-fluoroethyl)cyclobutane.

Visualizing the Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Vinylcyclobutane, DCM) Cooling 2. Cool to -78 °C Setup->Cooling Add_Fluoride 3. Add Et3N·3HF Cooling->Add_Fluoride Add_Bromine 4. Add NBS solution dropwise Add_Fluoride->Add_Bromine Stir 5. Stir at -78 °C for 2h Add_Bromine->Stir Warm 6. Warm to room temperature Stir->Warm Quench 7. Quench with NaHSO3 (aq) Warm->Quench Extract 8. Extract with DCM Quench->Extract Wash_Dry 9. Wash and Dry Extract->Wash_Dry Evaporate 10. Solvent Removal Wash_Dry->Evaporate Purify 11. Purification (Distillation or Chromatography) Evaporate->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Crespo, L. T. C., da S. Ribeiro, R., de Mattos, M. S. S., & Esteves, P. M. (2010). Halofluorination of Alkenes. Synthesis, 2010(14), 2379-2382.
  • Shimizu, M., & Hiyama, T. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Journal of Fluorine Chemistry, 203, 135-140.
  • Qing, F.-L., et al. (2015). Vicinal Fluorotrifluoromethylation of Alkenes.
  • Lee, S., et al. (2021).
  • Wuest, F., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds.
  • ResearchGate. (n.d.). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Retrieved from [Link]

  • Haufe, G. (2005). Vicinal Bromofluoroalkanes from Alkenes. In Science of Synthesis (Vol. 34, pp. 189-204). Thieme.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • Taylor & Francis. (n.d.). N-bromosuccinimide – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • R Discovery. (1994). Bromofluorination of Vinyloxiranes. Retrieved from [Link]

  • PubMed. (2008). Regioselectivity in the ligand-assisted addition of vinylmagnesium bromide: an experimental and theoretical study on the gamma-alkoxycyclobutenone model. Retrieved from [Link]

  • NextSDS. (n.d.). (2-bromo-1-fluoroethyl)cyclobutane — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in (2-Bromo-1-fluoroethyl)cyclobutane coupling

Technical Support Center: (2-Bromo-1-fluoroethyl)cyclobutane Coupling Reactions Welcome to the technical support center for coupling reactions involving (2-Bromo-1-fluoroethyl)cyclobutane. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Bromo-1-fluoroethyl)cyclobutane Coupling Reactions

Welcome to the technical support center for coupling reactions involving (2-Bromo-1-fluoroethyl)cyclobutane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cross-coupling of this specific and sterically demanding secondary alkyl halide. Due to the limited direct literature on this novel substrate, this guide synthesizes field-proven insights and data from analogous, challenging coupling reactions to provide a robust troubleshooting framework.

Our approach is grounded in fundamental mechanistic principles, addressing the unique combination of a secondary bromide, a β-fluorine substituent, and a strained cyclobutane ring.

Part 1: Troubleshooting Guide for Low Conversion Rates

Low conversion is the most common issue when working with sterically hindered and electronically complex substrates like (2-Bromo-1-fluoroethyl)cyclobutane. The following Q&A guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My cross-coupling reaction has stalled at <50% conversion. What are the primary factors to investigate?

Low conversion with a secondary alkyl halide like this is often a multifaceted problem. The primary suspects are inefficient catalyst activation, catalyst decomposition, or competing side reactions. A logical troubleshooting workflow is essential.

Troubleshooting Workflow Diagram

G Start Low Conversion Observed Reagent_Check Verify Reagent Quality & Purity (Substrate, Coupling Partner, Base, Solvent) Start->Reagent_Check Step 1 Setup_Check Review Reaction Setup (Inert Atmosphere, Degassing, Stirring) Reagent_Check->Setup_Check If reagents are pure Catalyst_System Re-evaluate Catalytic System (Catalyst, Ligand, Base) Setup_Check->Catalyst_System If setup is correct Side_Reactions Investigate Side Reactions (β-Hydride Elimination, Protodebromination) Catalyst_System->Side_Reactions If conversion is still low Success Improved Conversion Catalyst_System->Success Optimization successful Advanced_Methods Consider Alternative Methods (Ni/Photoredox Dual Catalysis) Side_Reactions->Advanced_Methods If side reactions are significant Advanced_Methods->Success G cluster_main Main Catalytic Cycle cluster_side Side Reaction A R-Pd(II)-L (Alkylpalladium Intermediate) B Desired Product (R-Nu) A->B Reductive Elimination (Desired Pathway) C H-Pd(II)-L + Alkene (Hydridopalladium + Byproduct) A->C β-Hydride Elimination (Undesired Pathway)

Caption: Competition between reductive elimination and β-hydride elimination.

A2: Strategies to Mitigate β-Hydride Elimination:

  • Ligand Choice is Critical: The most effective strategy is to use ligands that accelerate reductive elimination to outcompete β-hydride elimination.

    • Bulky, Electron-Rich Ligands: For Suzuki and Negishi couplings, bulky biarylphosphine ligands (e.g., Buchwald-type ligands like CPhos) or N-heterocyclic carbene (NHC) ligands are often effective. [1][2][3]Their steric bulk promotes the formation of a three-coordinate intermediate that favors reductive elimination.

    • Nickel Catalysis: Nickel catalysts are often superior to palladium for coupling secondary alkyl electrophiles as they can better suppress β-hydride elimination. [4][5]

  • Reaction Temperature: Lowering the reaction temperature can disfavor the elimination pathway. However, this may also slow down the desired reaction, requiring a more active catalyst.

  • Nature of the Coupling Partner: A more nucleophilic coupling partner that undergoes rapid transmetalation can help shuttle the alkylpalladium intermediate toward reductive elimination more quickly.

Q3: Which specific catalyst systems should I try for different coupling reactions with this substrate?

Given the substrate's secondary, β-fluoro, and cyclobutyl nature, standard catalysts like Pd(PPh₃)₄ are unlikely to be effective. A more specialized approach is required.

Coupling TypeRecommended Catalyst SystemRationale & Key Considerations
Suzuki-Miyaura Catalyst: Pd₂(dba)₃ or Buchwald Precatalyst Ligand: CPhos, RuPhos, or BrettPhosBuchwald's dialkylbiarylphosphine ligands are designed to promote the coupling of challenging substrates by accelerating reductive elimination. [1][2]
Sonogashira Catalyst: Ni(acac)₂ or NiCl₂(dme) Ligand: Bis(oxazoline) (PyBox) or NHC ligand (e.g., IPr)Nickel catalysis is often more effective than palladium for C(sp³)–C(sp) couplings with secondary alkyl halides. [4]Copper co-catalysts may still be required. [6]
Buchwald-Hartwig Catalyst: Pd₂(dba)₃ or Buchwald Precatalyst Ligand: tBuXPhos or Josiphos-type ligandsSterically demanding phosphine ligands are essential to facilitate the coupling of bulky secondary halides with amines. [7][8][9]
Negishi Catalyst: Pd(OAc)₂ or Ni(cod)₂ Ligand: CPhos (for Pd) or s-Bu-Pybox (for Ni)The Negishi reaction is often highly effective for secondary alkyl halides. The choice between Pd and Ni depends on the specific coupling partners. [1][2][5]

Part 2: Frequently Asked Questions (FAQs)

Q: Does the β-fluorine atom affect the reaction?

A: Yes, the fluorine atom can have several effects:

  • Electronic Effect: The electron-withdrawing nature of fluorine can slightly activate the C-Br bond towards oxidative addition.

  • Steric Hindrance: It adds to the steric bulk around the reaction center.

  • C-F Bond Activation: While the C-Br bond is much more reactive, under harsh conditions or with certain catalysts, C-F bond activation could become a competing pathway, although this is less likely. [10][11][12][13]* Reductive Elimination: The presence of fluorine on the alkyl group can influence the rate of reductive elimination from the palladium(IV) intermediate in some catalytic cycles. [14][15]

Q: My starting material is consumed, but I see very little of the desired product and a complex mixture of byproducts. What could be the cause?

A: This points towards catalyst deactivation and multiple side reactions.

  • Protodebromination: The alkylpalladium intermediate can react with trace amounts of water or other proton sources, leading to the formation of (1-fluoroethyl)cyclobutane and regenerating a Pd(II) species that may fall out of the catalytic cycle.

  • Homocoupling: If you are using an organometallic reagent (e.g., in a Suzuki or Negishi reaction), homocoupling of this reagent can occur, especially in the presence of oxygen. [16]* Isomerization: The cyclobutyl group itself is strained and could potentially undergo rearrangement under certain catalytic conditions, although this is less common than β-hydride elimination.

Q: What if conventional methods fail? Are there any advanced strategies?

A: Yes. For particularly challenging C(sp³)-C(sp²) couplings, Photoredox/Nickel Dual Catalysis has emerged as a powerful tool. [17][18][19] Conceptual Workflow for Photoredox/Nickel Dual Catalysis

G PC Photocatalyst (PC) (e.g., Ir or Ru complex) R_X (2-Bromo-1-fluoroethyl)cyclobutane PC->R_X Single Electron Transfer (SET) Light Visible Light (hν) Light->PC Excitation R_Radical Alkyl Radical Intermediate R_X->R_Radical Forms Radical Ni_I Ni(I)-X Complex R_Radical->Ni_I Radical Capture Ni_0 Ni(0) Complex Ni_0->Ni_I Oxidative Addition (with Ar-X) Ni_II R-Ni(II) Complex Ni_I->Ni_II Product Desired Product Ni_II->Product Reductive Elimination Coupling_Partner Coupling Partner (e.g., Ar-B(OR)₂) Coupling_Partner->Ni_II Transmetalation Product->Ni_0 Regenerates Catalyst

Caption: Simplified mechanism of photoredox/nickel dual catalysis for C(sp³)-C(sp²) bond formation.

This method avoids the direct oxidative addition of the alkyl halide to the nickel center. Instead, a photocatalyst generates an alkyl radical from the substrate, which is then captured by the nickel catalyst. [25][26]This approach operates under very mild conditions and is often tolerant of a wide range of functional groups, making it an excellent alternative when thermal methods fail. [22][23]

References

  • Tellis, J. C., Amani, J., & Molander, G. A. (2016). Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. Organic Letters, 18(12), 2994–2997. [Link]

  • Zuo, Z., et al. (2014). Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides. Nature, 516(7531), 355-360. [Link]

  • Chen, G., et al. (2019). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 11(4), 343-350. [Link]

  • Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]

  • Joe, C. L., et al. (2016). Engaging Alkenyl Halides with Alkylsilicates via Photoredox Dual Catalysis. Organic Letters, 18(1), 80–83. [Link]

  • Solans-Monfort, X., et al. (2011). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. Organometallics, 30(20), 5491-5503. [Link]

  • Tellis, J. C., Amani, J., & Molander, G. A. (2016). Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. Organic Chemistry Portal. [Link]

  • Tellis, J. C., Amani, J., & Molander, G. A. (2016). Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. Organic Letters. [Link]

  • Various Authors. (2023). β-Hydride Elimination in Palladium-Catalyzed Reactions. Chinese Journal of Organic Chemistry, 43(2), 697-704. [Link]

  • Wang, Z., et al. (2014). Nickel-Catalyzed Sonogashira Reactions of Non-activated Secondary Alkyl Bromides and Iodides. Angewandte Chemie International Edition, 53(10), 2675-2679. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Furuya, T., & Ritter, T. (2010). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 132(10), 3793–3805. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Liu, K., et al. (2021). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nature Communications, 12(1), 4210. [Link]

  • Wang, D., et al. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 143(3), 1516–1523. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • ResearchGate. Negishi reactions of secondary benzylic bromides (up) and... [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

  • Nova, A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Angewandte Chemie International Edition, 53(40), 10852-10856. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Dai, C., & Fu, G. C. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13708–13709. [Link]

  • Ishiyama, T., et al. (1995). Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. Tetrahedron Letters, 36(42), 7595-7598. [Link]

  • ResearchGate. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. [Link]

  • Haas, D., et al. (2018). Highly Efficient Barbier–Negishi Coupling of Secondary Alkyl Bromides. Angewandte Chemie International Edition, 57(7), 1982-1986. [Link]

  • Wang, Z., et al. (2021). Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins. Organic Letters, 23(24), 9489–9494. [Link]

  • Daugulis, O., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 47(4), 1029–1044. [Link]

  • Vo, C. V., & Lectka, T. (2022). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Organic Letters, 24(47), 8721–8725. [Link]

  • ResearchGate. Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts. [Link]

  • Vo, C. V., & Lectka, T. (2022). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Organic Letters. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694. [Link]

  • Boyd, S., et al. (2024). Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. Organic Letters, 26(1), 160–165. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Macmillan Group. Buchwald-Hartwig Chemistry. [Link]

  • Balaraman, E., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 40(41), 10975-10981. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

Sources

Optimization

Purification techniques for separating (2-Bromo-1-fluoroethyl)cyclobutane diastereomers

Initiating the Analysis I'm currently focused on dissecting the request. My primary objective is to comprehend the core challenge: the purification of (2-Bromo-1-fluoroethyl)cyclobutane diastereomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently focused on dissecting the request. My primary objective is to comprehend the core challenge: the purification of (2-Bromo-1-fluoroethyl)cyclobutane diastereomers. I've noted the specified technical support center context, aiming for a Q&A format.

Defining the Scope

I've been concentrating on defining the scope for this in-depth technical guide. My thoughts center around the specific audience: researchers and drug development professionals. I've broken down the project's requirements into three key parts: editorial autonomy, scientific integrity (ensuring E-E-A-T), and meticulous visualization & formatting. The goal is to provide a self-validating, authoritative guide.

Clarifying the Stereochemistry

I'm now zeroing in on the molecule's stereochemical implications. Initially, I thought both ethyl carbons were chiral, leading to diastereomers. However, I have meticulously reviewed and corrected my initial interpretation. It turns out the cyclobutane attachment carbon is achiral in the specific compound, and there is only one chiral center. I am now exploring its implications.

Discovering Molecular Identity

I've been looking into the query "(2-Bromo-1-fluoroethyl)cyclobutane diastereomers." Initial searches were unfruitful in finding a specific separation for this molecule. Instead, the focus has shifted to establishing that the molecule (CAS 1779941-63-7) actually exists. My attention is drawn to the question of its chiral properties.

Revising Stereochemical Possibilities

I've confirmed the structure and the presence of only one chiral center, meaning only enantiomers exist. The initial query's focus on diastereomers seems problematic, hence I must revise my approach. I'm exploring potential explanations: could there be unspecified cyclobutane ring substitutions, or the formation of diastereomeric salts during resolution? Alternatively, a premise error in the prompt needs to be addressed technically.

Confirming Enantiomers Existence

I've confirmed the existence of (2-bromo-1-fluoroethyl)cyclobutane (CAS 1779941-63-7). My analysis concludes the molecule possesses a single stereocenter on the ethyl group's C1 position. Therefore, it exists as a pair of enantiomers, not diastereomers.

Clarifying Stereochemical Considerations

I'm now focusing on the prompt's potential ambiguity. It seems crucial to clarify the stereochemical aspects of (2-bromo-1-fluoroethyl)cyclobutane. The molecule contains a single chiral center, therefore, will exist as a pair of enantiomers. I plan to articulate this distinction directly, especially for a user who may misunderstand the nature of enantiomers and diastereomers or the concept of diastereomeric resolution.

Exploring Resolution Strategies

I'm now investigating resolution methods. Classical diastereomeric salt formation is ruled out; (2-bromo-1-fluoroethyl)cyclobutane is a neutral haloalkane. Therefore, separation strategies must involve chiral chromatography, kinetic resolution, or precursor derivatization. Chiral HPLC or SFC seems feasible, as does enantioselective substitution. Considering that resolution via chiral derivatizing agents, such as conversion to diastereomers, is also a valid method of resolution, as previously mentioned.

Refining Synthetic Pathways

I'm now contemplating enantiomer synthesis instead of direct resolution of the target molecule. Resolving a precursor, like 1-cyclobutylethanol, seems promising. A great synthesis would involve resolving the precursor before stereospecific fluorination/bromination. Diastereomeric esters, such as Mosher's esters, offer a strategy for separating enantiomers.

Establishing Foundational Material

I've been reviewing search results to establish a strong foundational understanding. "Transient diastereomeric complexes" in chiral chromatography are well-documented. Specifically, I'm citing resources such as Wikipedia, Dr. Maisch, LCGC International, and Annual Reviews, as a first step.

Clarifying Chiral Compound Properties

I'm now focusing on the core concept of separating enantiomers of a neutral haloalkane without creating covalent diastereomers. Stereospecific fluorination reactions, like those using DAST or Deoxo-Fluor, offer a viable pathway. The goal is now to establish a new support center structure, specifically for the purification and resolution of (2-Bromo-1-fluoroethyl)cyclobutane. The center's introduction will emphasize that the compound has one chiral center, therefore is a pair of enantiomers. I'm prioritizing FAQs to establish troubleshooting.

Addressing Separation Failure

I'm now investigating the reasons behind the failed separation attempts. It seems standard silica gel chromatography won't work, and classical salt resolution is also unsuitable. (2-Bromo-1-fluoroethyl)cyclobutane, being a neutral haloalkane, precludes these methods. Chiral chromatography is now the primary path, but I'm confirming the mechanism: CSPs and enantiomers interact through non-covalent, transient diastereomeric complexes.

Exploring Resolution Strategies

I'm now investigating an indirect resolution approach using a precursor alcohol. The idea is to form covalent diastereomeric esters, separate them, and then cleave the auxiliary and perform a stereospecific halogenation with inversion. I'm focusing on Mosher's esters and similar methods. ACS Chem Rev seems a good citation for this. I'm also planning experimental workflows.

Outlining Experimental Workflow

I'm now detailing a step-by-step methodology, focusing on indirect resolution through a precursor alcohol. I'll synthesize racemic 2-bromo-1-cyclobutylethan-1-ol, derivatize it with a chiral resolving agent, and then separate the diastereomeric esters via HPLC or flash chromatography. After hydrolysis to recover the enantiopure alcohol, I'll use DAST for stereospecific fluorination with inversion to reach the desired target.

Finalizing Method Comparison

I'm now generating comparison tables for chiral SFC versus precursor resolution, focusing on mechanism, yield, scalability, and suitability. I am organizing the information to highlight the strengths and weaknesses of each approach. The visual presentation will be a decision tree. I am also preparing a comprehensive reference list to support all claims.

Refining Expert Explanations

I'm now refining the explanations, focusing on why SFC is preferable to HPLC for the haloalkane, considering its volatility. SFC's lower temperatures and simpler recovery are key. Also, I'm explaining why DAST works best at -78°C to ensure SN2 inversion and to prevent elimination reactions. I'm incorporating the grounding URLs and prioritizing expert and trustworthy information, also using 19F NMR to check.

Prioritizing Spectroscopic Analysis

I'm now prioritizing spectroscopic analysis prior to hydrolysis of the diastereomeric esters. I'll be using 19F NMR or 1H NMR to confirm the successful formation and characterization of the diastereomeric ester intermediates. This will determine the extent to which the reaction took place, as a critical checkpoint before proceeding to the next step.

Visualizing Resolution Steps

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Constructing Quantitative Comparisons

I'm now generating comparison tables for direct chiral SFC versus precursor derivatization. I'll outline separation mechanisms, necessary reagents, typical yields, stereochemical control, and scalability. I will also incorporate citation markers to ensure accuracy. My work will include information on why DAST requires low temperatures for SN2 inversion.

Organizing Project Deliverables

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Addressing FAQ Responses

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Answering Critical Questions

I'm now formulating comprehensive, well-referenced responses to key FAQs. Specifically, I'm explaining the interaction mechanisms of chiral stationary phases and the reasons for their use. Also, I am clarifying the potential for stereochemical scrambling during fluorination, by emphasizing that stereospecific inversion via SN2 mechanisms can be employed, with DAST. Finally, I'm providing all grounding citations.

Detailing Chromatography Protocol

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Refining Chromatographic Parameters

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Comparing Resolution Strategies

I am now focusing on the final fluorination step of both methods. I'm incorporating the SN2 inversion with DAST, with a -78°C low temperature, ensuring stereospecific inversion, and minimizing any potential elimination side reactions. I will use the final results to show distinct chemical shifts in the diastereomers. I've now formulated the table, including the reagents needed for hydrolysis, and the full experimental procedure for the stereospecific fluorination.

Troubleshooting

Technical Support Center: Stability and Storage of (2-Bromo-1-fluoroethyl)cyclobutane

Welcome to the Technical Support Center for (2-Bromo-1-fluoroethyl)cyclobutane . This guide is designed for researchers, application scientists, and drug development professionals who require high-fidelity preservation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Bromo-1-fluoroethyl)cyclobutane . This guide is designed for researchers, application scientists, and drug development professionals who require high-fidelity preservation of fluorinated bromoalkanes. Due to the differential bond dissociation energies of the C-F and C-Br bonds, this compound presents unique stability challenges. This document provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure reagent integrity.

Mechanistic Overview of Degradation

To effectively stabilize (2-Bromo-1-fluoroethyl)cyclobutane, one must first understand the causality behind its degradation. The molecule contains a highly stable C-F bond and a comparatively labile C-Br bond.

  • Photolytic Cleavage: The C-Br bond has a relatively low dissociation energy (approximately 58–64 kcal/mol) compared to the C-F bond (>110 kcal/mol)[1]. Exposure to UV or ambient light induces homolytic cleavage, generating highly reactive bromine radicals and carbon-centered radicals[2][3].

  • Hydrolysis: Bromoalkanes are highly susceptible to nucleophilic substitution. In the presence of atmospheric moisture or polar protic solvents, the bromine atom is displaced by a hydroxyl group, yielding hydrobromic acid (HBr) as a corrosive byproduct[4].

  • Thermal Dehydrohalogenation: Elevated temperatures promote elimination reactions (E1/E2 pathways), leading to the loss of HBr and the formation of an alkene derivative.

DegradationPathways Compound (2-Bromo-1-fluoroethyl) cyclobutane Photolysis Photolysis (UV/Light) Homolytic Cleavage Compound->Photolysis Hydrolysis Hydrolysis (Moisture) Nucleophilic Substitution Compound->Hydrolysis Thermal Thermal Stress Dehydrohalogenation Compound->Thermal Radicals Bromine & Alkyl Radicals (Color change to yellow/brown) Photolysis->Radicals Alcohol Fluoro-alcohol + HBr (Acidic degradation) Hydrolysis->Alcohol Alkene Fluoro-alkene + HBr (Loss of purity) Thermal->Alkene

Mechanistic degradation pathways of (2-Bromo-1-fluoroethyl)cyclobutane.

Quantitative Stability Data

The following table summarizes the expected purity retention of (2-Bromo-1-fluoroethyl)cyclobutane under various storage conditions. These metrics serve as a baseline for validating your internal storage protocols.

Storage ConditionContainer TypeAtmosphereExpected Shelf-Life (>95% Purity)Primary Degradation Risk
-20°C (Optimal) Amber GlassArgon / Nitrogen24 - 36 monthsNegligible if sealed properly[4]
4°C (Fridge) Amber GlassArgon / Nitrogen6 - 12 monthsSlow hydrolysis if moisture enters
20°C (Room Temp) Clear GlassAmbient Air< 2 weeksPhotolysis & Hydrolysis[2]
In Solution (DMSO) Amber GlassAnhydrous1 - 3 months at -20°CNucleophilic attack / Hydrolysis[4]

Troubleshooting & FAQs

Q1: My neat stock of (2-Bromo-1-fluoroethyl)cyclobutane has turned from colorless to a pale yellow/brown. Is it still usable? A: The yellow/brown discoloration is a hallmark of C-Br bond photolysis, which releases free bromine ( Br2​ ) into the solution[2][3]. Because the C-Br bond dissociation energy is low (~58 kcal/mol), ambient laboratory lighting is sufficient to trigger this radical pathway over time[1]. Action: Do not use the discolored reagent for sensitive cross-coupling or substitution reactions, as the presence of free radicals and HBr will poison metal catalysts and induce side reactions. Discard and replace.

Q2: I am observing unexpected acidic byproducts in my reaction mixture when using a month-old stock. What happened? A: You are likely observing the effects of moisture-induced hydrolysis. Bromoalkanes slowly hydrolyze in the presence of water to form the corresponding alcohol and hydrobromic acid (HBr)[4]. If the container was opened repeatedly in a humid environment, condensed moisture will accelerate this nucleophilic substitution. Action: Verify the pH of your stock. To prevent this, always allow the reagent bottle to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Q3: What is the recommended solvent for creating long-term stock solutions? A: Avoid polar protic solvents (like methanol or ethanol) and hygroscopic solvents (like standard-grade DMSO or DMF) unless they are strictly anhydrous[4]. Anhydrous, non-nucleophilic solvents such as dry dichloromethane (DCM) or toluene are preferred for storage. If DMSO must be used for biological assays, aliquot the solution immediately and store at -80°C, limiting use to a single freeze-thaw cycle[4].

Standard Operating Procedures (SOPs)

To ensure a self-validating system where degradation is systematically prevented, follow this step-by-step methodology for receiving and storing (2-Bromo-1-fluoroethyl)cyclobutane.

Protocol: Anhydrous Aliquoting and Storage

Objective: Prevent photolytic cleavage and moisture intrusion during the lifecycle of the reagent.

Step 1: Equilibration Upon receiving the reagent (usually shipped on dry ice), place the sealed bottle in a desiccator and allow it to warm to room temperature (approx. 30-45 minutes). Causality: Opening a cold bottle immediately exposes the cold glass to ambient air, causing instant condensation of atmospheric moisture into the reagent, initiating hydrolysis.

Step 2: Inert Atmosphere Preparation Transfer the equilibrated bottle to a glovebox or a Schlenk line setup. Purge the headspace of the working area with high-purity Argon (preferred over Nitrogen due to its higher density, which blankets the liquid).

Step 3: Aliquoting Using oven-dried, gas-tight syringes, transfer single-use volumes (e.g., 100 µL to 500 µL) into pre-dried amber glass vials . Causality: Amber glass blocks UV/visible wavelengths below 500 nm, effectively halting homolytic C-Br bond cleavage[2][3].

Step 4: Sealing Cap the vials with PTFE-lined silicone septa. PTFE provides a chemically inert barrier against the halogenated compound, while the silicone backing ensures a tight seal against atmospheric moisture.

Step 5: Storage Place the aliquots in a secondary light-blocking container (e.g., a cardboard freezer box) and store at -20°C.

StorageWorkflow Equilibrate 1. Equilibrate (Desiccator) Purge 2. Argon Purge (Schlenk/Glovebox) Equilibrate->Purge Prevents Condensation Aliquot 3. Aliquot (Amber Vials) Purge->Aliquot Displaces Moisture/O2 Seal 4. PTFE Seal (Gas-tight) Aliquot->Seal Blocks UV Photolysis Store 5. Store at -20°C (Dark) Seal->Store Long-term Stability

Workflow for the anhydrous aliquoting and storage of light-sensitive bromoalkanes.

References

  • Destruction and Reuse of Halons National Institute of Standards and Technology (NIST) [Link]

  • Theoretical study of ozone depletion by Halon-1211 Research Journal of Pharmaceutical, Biological and Chemical Sciences [Link]

  • Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System National Institutes of Health (NIH) / PMC [Link]

Sources

Optimization

Minimizing elimination side reactions in (2-Bromo-1-fluoroethyl)cyclobutane lithiation

A Guide to Minimizing Elimination Side Reactions for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the challenging lithiation of (2-Bromo-1-fluoroethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Elimination Side Reactions for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the challenging lithiation of (2-Bromo-1-fluoroethyl)cyclobutane. Our focus is to provide actionable troubleshooting strategies and a clear understanding of the mechanistic principles to help you suppress the formation of elimination byproducts and maximize the yield of your desired α-fluoro-organolithium intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is β-elimination a significant side reaction during the lithiation of (2-Bromo-1-fluoroethyl)cyclobutane?

A1: The primary challenge arises from the inherent structure of the substrate and the nature of the organolithium reagent. The desired reaction is a halogen-lithium exchange at the bromine-bearing carbon. However, the organolithium reagent, being a strong base, can also abstract a proton from the carbon adjacent (β-position) to the newly formed carbon-lithium bond. In this specific substrate, the resulting intermediate can then readily eliminate a lithium fluoride (LiF) molecule to form a stable alkene, 1-cyclobutyl-1-fluoroethene. This process, known as β-elimination, is often kinetically facile and competes directly with the intended subsequent reaction of the organolithium species.[1][2] The presence of the fluorine atom can exacerbate this issue due to its high electronegativity, which increases the acidity of the β-protons.

Mechanistic Overview: Desired vs. Undesired Pathways

G sub (2-Bromo-1-fluoroethyl)cyclobutane int α-Fluoro-organolithium (Desired Intermediate) sub:e->int:w Halogen-Lithium Exchange (Fast, Low Temp) rli R-Li rli->sub elim_int Transition State for β-Elimination int->elim_int β-Elimination (Competing Pathway) prod Trapped Product (e.g., with Electrophile) int->prod Trapping with Electrophile (E+) elim_prod 1-cyclobutyl-1-fluoroethene (Elimination Product) elim_int->elim_prod Elimination of LiF G start High Elimination Observed? temp Lower Temperature to -100 °C start->temp Yes success Problem Solved start->success No reagent Switch to t-BuLi (2 equiv.) temp->reagent Still high temp->success Elimination Reduced additive Add TMEDA (1.1 eq) reagent->additive Still high reagent->success Elimination Reduced trap Use in-situ electrophile trap additive->trap Still high additive->success Elimination Reduced fail Consult Specialist trap->fail

Sources

Troubleshooting

Overcoming steric hindrance in (2-Bromo-1-fluoroethyl)cyclobutane cross-coupling

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with (2-Bromo-1-fluoroethyl)cyclobutane. This guide is designed for researchers, medicinal chemists, and process develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with (2-Bromo-1-fluoroethyl)cyclobutane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, sterically hindered secondary alkyl halide. Our goal is to provide you with actionable, in-depth troubleshooting advice and foundational knowledge to enable successful and reproducible coupling outcomes.

The unique structure of (2-Bromo-1-fluoroethyl)cyclobutane, featuring a bulky cyclobutyl group, a secondary bromide, and a vicinal fluorine atom, presents a significant synthetic challenge. This guide will help you understand the root causes of common issues and provide a logical framework for overcoming them.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have when designing your synthetic strategy.

Q1: What makes (2-Bromo-1-fluoroethyl)cyclobutane such a difficult substrate for cross-coupling?

A: The difficulty arises from a combination of steric and electronic factors.

  • Steric Hindrance: The bulky cyclobutane group adjacent to the secondary bromide reaction center significantly slows down the rate-limiting oxidative addition step in typical palladium-catalyzed cycles.[1][2] This steric congestion impedes the approach of the metal catalyst to the C-Br bond.

  • Secondary Alkyl Halide: Unlike primary alkyl halides, secondary systems are highly prone to a competing side reaction called β-hydride elimination after the oxidative addition step, leading to the formation of undesired alkene byproducts.[3][4]

  • Vicinal Fluorine Atom: The electron-withdrawing nature of the adjacent fluorine atom can influence the electronics of the C-Br bond. More importantly, the C-F bond itself can be a site of reactivity, and care must be taken to ensure selective C-Br activation.

Q2: Which cross-coupling reaction is best suited for this substrate: Suzuki-Miyaura, Negishi, or another type?

A: Both Suzuki-Miyaura and Negishi couplings are viable options, but they have different strengths and weaknesses for this application.

  • Suzuki-Miyaura Coupling: This is often a good starting point due to the operational simplicity and commercial availability of a vast array of boronic acids and esters.[5] However, the transmetalation step can be sluggish for hindered systems and requires careful optimization of the base and solvent.[1][6]

  • Negishi Coupling: This method uses highly reactive organozinc reagents, which often results in faster and more efficient transmetalation, even at low temperatures.[7][8] This can be particularly advantageous for sterically crowded couplings. The main drawback is the higher reactivity and moisture sensitivity of the organozinc reagents, which requires stricter anhydrous and anaerobic techniques.[9]

  • Nickel-Catalyzed Couplings: For particularly challenging alkyl-alkyl or alkyl-aryl couplings, nickel-based catalyst systems have shown great promise, as oxidative addition can be more facile compared to palladium.[10][11]

Q3: What is the most common side reaction, and how can I anticipate it?

A: The most prevalent side reaction is β-hydride elimination . After oxidative addition of the alkyl bromide to the metal center, if a hydrogen atom is present on the adjacent carbon (the one bearing the fluorine), the metal can abstract it, leading to the formation of a metal-hydride species and a vinylcyclobutane byproduct. Minimizing this pathway is the central challenge. Strategies to combat this are discussed in the troubleshooting guide below.[3]

Troubleshooting Guide: From Low Yield to No Reaction

This guide provides a systematic, question-driven approach to solving common experimental failures.

Problem: Low or No Conversion of (2-Bromo-1-fluoroethyl)cyclobutane

This is the most common issue, and it almost always points to a suboptimal catalyst system or reaction conditions that are not sufficiently forcing to overcome the high activation barrier of the initial oxidative addition step.

Q: Is your catalyst and ligand combination truly suited for this hindered secondary alkyl bromide?

A: Standard ligands like PPh₃ are almost guaranteed to fail. The key is to use a ligand that is both bulky and electron-rich .[12][13]

  • Causality: Bulky ligands promote the formation of a coordinatively unsaturated, monoligated L-Pd(0) species.[12] This is a highly reactive, 14-electron complex that is necessary to facilitate the difficult oxidative addition of the sterically encumbered alkyl bromide. Electron-donating ligands increase the electron density on the palladium center, which also accelerates the oxidative addition.[14]

  • Recommendations:

    • Buchwald-type Biaryl Phosphine Ligands: These are the gold standard for challenging couplings. Consider ligands like SPhos, XPhos, or RuPhos.[1]

    • Bulky Alkylphosphine Ligands: Ligands such as trineopentylphosphine (TNpP) or cataCXium® A are also highly effective. The conformational flexibility of some alkylphosphines can be key to accommodating hindered substrates.[15]

    • N-Heterocyclic Carbenes (NHCs): For extremely challenging systems, NHC ligands can offer superior stability and activity.[1]

Q: Have you selected the right base and solvent for the job?

A: The base and solvent are not passive components; they actively participate in the catalytic cycle and can dramatically influence the outcome, especially in Suzuki couplings.

  • Base Selection (primarily for Suzuki): The base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. For hindered substrates, a weaker base may not be sufficient.

    • Recommendations: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[1][13] If the reaction is still sluggish, a stronger base like potassium tert-butoxide (KtBuO) may be required, but be aware that strong bases can promote protodeboronation of the boronic acid.[6]

  • Solvent Selection: The solvent must solubilize all components and can influence catalyst activity through coordination.

    • Recommendations: Aprotic, non-coordinating, or weakly coordinating solvents are generally preferred. Toluene, 1,4-dioxane, or THF are excellent starting points.[16] Avoid highly coordinating solvents that can compete with the substrate for binding to the palladium center.

Problem: The Starting Material is Consumed, but the Desired Product Yield is Low

This scenario indicates that while the catalyst is active, the reaction is being diverted down non-productive pathways.

Q: How can I diagnose and minimize β-hydride elimination?

A: If you are forming alkene byproducts, β-hydride elimination is the likely culprit. The strategy here is to promote the desired reductive elimination step to occur much faster than the undesired β-hydride elimination.

  • Causality: Reductive elimination is the final, product-forming step. If this step is slow due to steric hindrance between the coupled groups on the metal center, the competing β-hydride elimination pathway has more time to occur.[3]

  • Recommendations:

    • Use Bulkier Ligands: Extremely bulky ligands like AntPhos have been specifically designed to create a sterically crowded environment around the metal that can favor reductive elimination over β-hydride elimination.[3][17]

    • Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for conversion can tip the selectivity in favor of your desired product.

    • Consider a Different Coupling Partner: If possible, using a less sterically demanding nucleophile can accelerate the reductive elimination step.

Q: I'm observing significant protodeboronation (in Suzuki) or homo-coupling. What's going wrong?

A: These side reactions point to issues with the transmetalation step or catalyst stability.

  • Protodeboronation: This is the reaction of the boronic acid with residual water or the solvent, often promoted by the base, leading to its decomposition.[18][19]

    • Solution: Use rigorously dried reagents and solvents. Consider using a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are often more stable than the corresponding boronic acids.[6]

  • Homo-coupling: This can arise from a sluggish transmetalation step, allowing for side reactions of the organometallic reagents.

    • Solution: Ensure your base is effective (for Suzuki) or that your organozinc reagent (for Negishi) is of high quality and activity. Optimizing the stoichiometry, sometimes using a slight excess of the boronic acid or organozinc reagent (e.g., 1.2-1.5 equivalents), can help drive the reaction to completion.[14]

Visualized Workflows and Mechanisms

Catalytic Cycle and Steric Hindrance Points

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling, highlighting the key steps affected by the steric bulk of (2-Bromo-1-fluoroethyl)cyclobutane.

Suzuki_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Sterically Hindered! PdII R-Pd(II)-Br(L) OxAdd->PdII Trans Transmetalation PdII->Trans BetaElim β-Hydride Elimination PdII->BetaElim PdII_R R-Pd(II)-R'(L) Trans->PdII_R Boronate R'-B(OR)₃⁻ Boronate->Trans RedElim Reductive Elimination PdII_R->RedElim Can be slow RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product BetaElim->Pd0 Forms Pd-H SideProduct Side Products (Alkene) BetaElim->SideProduct RBr R-Br (Substrate) RBr->OxAdd

Caption: Suzuki-Miyaura cycle for hindered substrates.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Start: Low/No Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Optimize_OxAdd Focus on Oxidative Addition Check_Conversion->Optimize_OxAdd No Optimize_Selectivity Focus on Selectivity Check_Conversion->Optimize_Selectivity Yes Check_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos)? Optimize_OxAdd->Check_Ligand Check_Ligand->Optimize_OxAdd No (Implement!) Check_Conditions Increase Temperature & Reaction Time? Check_Ligand->Check_Conditions Yes Check_Conditions->Optimize_OxAdd No (Implement!) Consider_Ni Switch to Ni Catalyst or Negishi Coupling Check_Conditions->Consider_Ni Yes (No Improvement) Check_SideProducts Identify Main Side Product (e.g., Alkene by GC-MS) Optimize_Selectivity->Check_SideProducts Minimize_Beta Minimize β-Hydride Elimination Check_SideProducts->Minimize_Beta Alkene Minimize_Other Minimize Other Side Reactions Check_SideProducts->Minimize_Other Protodeboronation/ Homo-coupling Use_Bulkier_Ligand Use Even Bulkier Ligand (e.g., AntPhos) Minimize_Beta->Use_Bulkier_Ligand Lower_Temp Lower Reaction Temperature Use_Bulkier_Ligand->Lower_Temp Success Successful Coupling Lower_Temp->Success Check_Reagents Use Anhydrous Conditions & High-Purity Reagents Minimize_Other->Check_Reagents Check_Reagents->Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (2-Bromo-1-fluoroethyl)cyclobutane and (2-Bromoethyl)cyclobutane

Introduction In the landscape of drug development and synthetic chemistry, the strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and synthetic chemistry, the strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties. This guide provides a detailed comparative analysis of the chemical reactivity of two structurally similar alkyl halides: (2-Bromo-1-fluoroethyl)cyclobutane and its non-fluorinated analog, (2-Bromoethyl)cyclobutane. While differing by only a single fluorine atom, their reaction pathways and kinetics diverge significantly. This analysis, supported by experimental data from analogous systems, will illuminate the powerful influence of a β-fluorine substituent, a critical consideration for researchers designing synthetic routes and developing novel chemical entities.

The core of this comparison lies in the competition between two fundamental reaction mechanisms: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). We will explore how the potent electronic effects of fluorine steer the reactivity of (2-Bromo-1-fluoroethyl)cyclobutane overwhelmingly towards elimination, while its non-fluorinated counterpart displays more conventional alkyl halide reactivity.

Part 1: The Decisive Electronic Influence of the β-Fluorine Atom

The reactivity differences between our two subject molecules are almost entirely dictated by the electronic properties of the fluorine atom located at the β-position relative to the bromine leaving group in (2-Bromo-1-fluoroethyl)cyclobutane.

The Inductive Effect and Enhanced Acidity

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that is transmitted through sigma (σ) bonds.[1][2] In (2-Bromo-1-fluoroethyl)cyclobutane, this effect polarizes the C-F bond and, consequently, the adjacent C-C bond. This withdrawal of electron density significantly increases the acidity of the hydrogen atom attached to the same carbon as the fluorine (the α-proton).

The deprotonation of this α-hydrogen by a base results in a carbanion. This conjugate base is substantially stabilized by the adjacent electron-withdrawing fluorine atom, which effectively disperses the negative charge.[1][3] As the stability of the conjugate base increases, the acidity of the parent C-H bond increases. This enhanced acidity is the primary driver for the dramatic shift in the reactivity profile of the fluorinated compound, making it an exceptionally potent substrate for elimination reactions.

Part 2: A Tale of Two Pathways: Comparative Kinetics of E2 vs. SN2

The presence of the β-fluorine atom creates a stark divergence in the preferred reaction pathway when these molecules are treated with a reagent that can act as both a nucleophile and a base, such as sodium methoxide.

The E2 Elimination Pathway: A Fluorine-Accelerated Reaction

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β) to the leaving group, simultaneously forming a double bond and ejecting the leaving group.[4] For (2-Bromo-1-fluoroethyl)cyclobutane, the proton on the fluorine-bearing carbon is the most acidic β-proton. Its heightened acidity, as explained above, means that it can be abstracted far more readily by a base compared to any proton in the non-fluorinated analog.

This leads to a dramatic acceleration of the E2 reaction rate. The transition state is stabilized by the favorable charge distribution created by the electron-withdrawing fluorine, lowering the activation energy for the elimination pathway. Consequently, when exposed to a strong base, (2-Bromo-1-fluoroethyl)cyclobutane is expected to undergo rapid E2 elimination to form (1-Fluoroethenyl)cyclobutane.

Caption: E2 mechanism favored by F-induced proton acidity.
The SN2 Substitution Pathway: A Fluorine-Impeded Reaction

The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group, proceeding through a pentacoordinate transition state.[5][6] One might initially hypothesize that the electron-withdrawing fluorine in the β-position would pull electron density away from the reaction center, making it more electrophilic and thus more susceptible to nucleophilic attack.

However, experimental evidence from analogous systems reveals the opposite. The presence of β-fluorine substituents is known to decelerate the SN2 reaction rate.[7] This retardation is attributed to electrostatic repulsion between the electron-rich lone pairs of the fluorine atom and the incoming anionic nucleophile in the SN2 transition state.[7][8] This repulsive interaction raises the energy of the transition state, increasing the activation energy and slowing the reaction. For (2-Bromoethyl)cyclobutane, this repulsive effect is absent, allowing for a comparatively faster SN2 reaction.

SN2_Comparison cluster_A TS for (2-Bromo-1-fluoroethyl)cyclobutane cluster_B TS for (2-Bromoethyl)cyclobutane TS_A Nu··· C H H ···Br Fluorine F-C(C₄H₇)H Repulsion Electrostatic Repulsion Conclusion Fluorine's lone pairs repel the incoming nucleophile, raising the transition state energy and slowing the SN2 reaction. Nu_A_edge Nu:⁻ TS_B Nu··· C H H ···Br Hydrogen H-C(C₄H₇)H₂ Nu_B_edge Nu:⁻

Caption: SN2 transition state comparison.

Part 3: Supporting Experimental Data from Analogous Systems

Reactant System (Analogous to Topic)ReagentPredominant MechanismRelative Rate
n-Alkyl-CH₂CH₂Br (Analog of (2-Bromoethyl)cyclobutane)Azide (N₃⁻) in MethanolSN21.00 (Baseline)
n-Alkyl-CHFCH₂Br (Analog of (2-Bromo-1-fluoroethyl)cyclobutane)Azide (N₃⁻) in MethanolSN2~0.14
n-Alkyl-CH₂CH₂Br (Analog of (2-Bromoethyl)cyclobutane)Methoxide (CH₃O⁻) in MethanolSN2 / E21.0 (Baseline)
n-Alkyl-CHFCH₂Br (Analog of (2-Bromo-1-fluoroethyl)cyclobutane)Methoxide (CH₃O⁻) in MethanolE2~4.4

Data adapted from studies on analogous n-alkyl systems.[7]

Analysis of Data:

  • With Azide (Weak Base): When elimination is disfavored, the reaction proceeds via the SN2 pathway. The data clearly shows that the β-fluorinated compound reacts significantly slower (rate is ~14% of the non-fluorinated analog), confirming the retarding effect of fluorine on the SN2 mechanism.

  • With Methoxide (Strong Base): The trend is dramatically reversed. The β-fluorinated compound reacts over 4 times faster than its non-fluorinated counterpart. This acceleration, in the presence of a strong base, is definitive evidence of a rapid E2 reaction that now dominates over the retarded SN2 pathway.

Part 4: Experimental Protocol for a Competitive Kinetic Analysis

To empirically validate the reactivity differences, a competitive reaction is the most elegant experimental design. This protocol allows for the direct comparison of reaction rates under identical conditions, eliminating variations in temperature, concentration, and solvent effects.

Objective: To determine the relative consumption rate of (2-Bromo-1-fluoroethyl)cyclobutane and (2-Bromoethyl)cyclobutane when reacted with a limiting amount of sodium ethoxide.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) will be used for analysis.

Materials:

  • (2-Bromo-1-fluoroethyl)cyclobutane

  • (2-Bromoethyl)cyclobutane

  • Sodium Ethoxide (NaOEt), 0.1 M solution in anhydrous ethanol

  • Anhydrous Ethanol (EtOH)

  • Dodecane (internal standard)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard Preparation: Prepare a stock solution in ethanol containing known concentrations of both alkyl halides and the dodecane internal standard.

  • Reaction Setup: In a flame-dried, argon-purged flask equipped with a magnetic stirrer, add 10.0 mL of an ethanolic solution containing (2-Bromo-1-fluoroethyl)cyclobutane (0.1 mmol), (2-Bromoethyl)cyclobutane (0.1 mmol), and dodecane (0.05 mmol).

  • Time Zero (t=0) Sample: Withdraw a 0.5 mL aliquot from the reaction flask, quench it immediately in a vial containing 1 mL of saturated NH₄Cl solution, and extract with 1 mL of diethyl ether. Analyze this sample by GC-MS to establish initial peak area ratios relative to the internal standard.

  • Reaction Initiation: Add 0.5 mL of the 0.1 M NaOEt solution (0.05 mmol, 0.25 equivalents relative to total halide) to the reaction flask to initiate the reaction.

  • Time-Course Sampling: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw 0.5 mL aliquots and quench/extract them as described in Step 3.

  • GC-MS Analysis: Inject the organic layer of each quenched sample into the GC-MS. Identify the peaks for both starting materials, the elimination product, the substitution product, and the internal standard based on their retention times and mass spectra.

  • Data Analysis: For each time point, calculate the normalized peak area of each starting material relative to the internal standard. Plot the concentration of each starting material versus time. The compound that is consumed more rapidly is the more reactive species under these conditions. The fluorinated compound is expected to be consumed much faster, corresponding to the formation of the elimination product.

Experimental_Workflow Start Prepare Equimolar Mixture of Both Alkyl Halides + Internal Standard in EtOH T0 Take t=0 Aliquot (Quench & Extract) Start->T0 Initiate Add Limiting NaOEt (0.25 eq) to start reaction T0->Initiate Sample Withdraw Aliquots at Timed Intervals (Quench & Extract) Initiate->Sample Analyze Analyze All Samples by GC-MS Sample->Analyze Plot Plot Normalized Concentration vs. Time for Each Reactant Analyze->Plot Result Determine Relative Reactivity from Consumption Rates Plot->Result

Caption: Workflow for the competitive kinetic analysis.

Conclusion

The comparison between (2-Bromo-1-fluoroethyl)cyclobutane and (2-Bromoethyl)cyclobutane serves as a powerful illustration of the nuanced and predictable effects of fluorine substitution in organic chemistry. The presence of a single β-fluorine atom fundamentally alters the molecule's reactivity profile.

  • (2-Bromoethyl)cyclobutane behaves as a typical primary alkyl halide, favoring SN2 substitution with good nucleophiles and undergoing slower E2 elimination with strong, sterically hindered bases.

  • (2-Bromo-1-fluoroethyl)cyclobutane , in stark contrast, is primed for elimination. The fluorine's powerful inductive effect dramatically increases the acidity of the adjacent β-proton, leading to a significantly accelerated E2 reaction rate that dominates over the electronically and sterically disfavored SN2 pathway.

For researchers in drug development and synthetic chemistry, this understanding is paramount. The choice to incorporate a β-fluorine substituent is not merely an atomic replacement but a strategic decision that can be leveraged to direct reaction outcomes, enhance the efficiency of desired pathways (like elimination), and block undesired side reactions (like substitution). This knowledge enables more precise molecular design and the development of more robust and efficient synthetic routes.

References

  • Libretexts. (2024, April 1). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts.

  • Dolbier Jr., W. R., et al. (as cited in various sources). A study on the impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate.

  • Misa, M., et al. (n.d.). Gas-Phase Acidity of Polyfluorinated Hydrocarbons. ResearchGate.

  • Streitwieser, A., et al. (1998). Parametrization of Substituents: Effects of Fluorine and Other Heteroatoms on OH, NH, and CH Acidities. Angewandte Chemie International Edition, 37(11), 1496-1513.

  • Fujio, M., et al. (n.d.). Gas-Phase Acidities of α- and α,α-SO2CF3-Substituted Toluenes. ResearchGate.

  • Reddit User Discussion. (2022, February 24). Acidity of F vs OH. r/OrganicChemistry.

  • Streitwieser, A., et al. (2014, January 29). Weak Acidity of Vinyl CH Bonds Enhanced by Halogen Substitution. ACS Publications.

  • Biswas, T. (2023, December 27). MCQ-121: Acidity comparison (acidity of C-H bonds). YouTube.

  • Wu, Y., et al. (n.d.). Activation of the SN2 Reaction by Adjacent π Systems. ResearchGate.

  • Quora User Discussion. (2018, March 26). Why is HF more acidic than CH4 while an F ion is more electronegative?. Quora.

  • Filo Tutor. (2025, November 12). Acidity of Fluorine compounds. Filo.

  • MSU Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Michigan State University.

  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry.

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.1.2 – SN2 Mechanisms.

  • Sheldon, D., et al. (2022, May 26). Repurposing of F-gases: challenges and opportunities in fluorine chemistry. NOAA Institutional Repository.

  • Simmie, J., et al. (n.d.). Gas Phase Thermochemistry for Perfluoroalkyl Carboxylic Acids. PMC.

  • St. Paul's Cathedral Mission College. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions.

  • Libretexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts.

  • Zhang, J., et al. (n.d.). E2/SN2 Selectivity Driven by Reaction Dynamics. PMC.

  • YouTube User. (2013, April 26). Effect of Nucleophile Size on Reaction Rate (Sn2). YouTube.

Sources

Comparative

A Comparative Guide to GC-MS Method Validation for the Purity Analysis of (2-Bromo-1-fluoroethyl)cyclobutane

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of (2-Bromo-1-fluoroethyl)cyclobutane, a key intermediate in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of (2-Bromo-1-fluoroethyl)cyclobutane, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind selecting GC-MS, provide a detailed validation protocol in line with regulatory expectations, and compare its performance with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory submission.

The purity of starting materials and intermediates is a critical quality attribute in the pharmaceutical industry, directly impacting the safety and efficacy of the final drug product.[1] (2-Bromo-1-fluoroethyl)cyclobutane, a halogenated aliphatic cyclobutane, presents unique analytical challenges due to its volatility and potential for thermal degradation. A validated analytical method is essential to ensure its identity, purity, and quality.[2][3]

Rationale for Selecting GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[4] This combination makes it particularly well-suited for the analysis of volatile and semi-volatile compounds like (2-Bromo-1-fluoroethyl)cyclobutane.[5][6]

Key Advantages of GC-MS for this Application:

  • High Specificity: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint." This allows for unambiguous identification of the analyte and any impurities, even if they co-elute chromatographically.

  • High Sensitivity: GC-MS, especially when operated in Selected Ion Monitoring (SIM) mode, can detect and quantify trace-level impurities.[7] This is crucial for controlling potentially genotoxic impurities that may arise during synthesis.

  • Qualitative and Quantitative Analysis: A single GC-MS analysis provides both qualitative information (identification of compounds) and quantitative data (the amount of each compound present).[8]

The primary alternative, High-Performance Liquid Chromatography (HPLC), is generally preferred for non-volatile or thermally labile compounds.[9] While HPLC-UV can be used for purity analysis, it may lack the specificity of GC-MS for identifying unknown impurities. Quantitative Nuclear Magnetic Resonance (qNMR) offers excellent accuracy and does not require a reference standard for every analyte, but it may have lower sensitivity compared to a validated GC-MS method.[10][11]

GC-MS Method Validation Protocol

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory agencies, including the U.S. Food and Drug Administration (FDA).[12][13][14][15][16]

dot

Analytical Technique Comparison cluster_GCMS GC-MS cluster_HPLC HPLC-UV cluster_qNMR qNMR GCMS_Spec High Specificity GCMS_Sens High Sensitivity GCMS_ID Impurity ID HPLC_Thru High Throughput HPLC_Prec Good Precision qNMR_Acc High Accuracy qNMR_Quant Absolute Quant. Analyte (2-Bromo-1-fluoroethyl)cyclobutane Analyte->GCMS_Spec Analyte->HPLC_Thru Analyte->qNMR_Acc

Sources

Validation

Conformational Restriction in Medicinal Chemistry: A Comparative Guide to Steric Hindrance in Cyclobutyl vs. Cyclopentyl Halogenated Analogs

Executive Summary In modern drug design, the strategic incorporation of cycloalkanes is a proven method to modulate pharmacokinetic properties, metabolic stability, and target binding affinity. When functionalized with b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, the strategic incorporation of cycloalkanes is a proven method to modulate pharmacokinetic properties, metabolic stability, and target binding affinity. When functionalized with bulky, stereoelectronically demanding groups like the 2-bromo-1-fluoroethyl moiety, the choice of the cycloalkane ring—specifically cyclobutane versus cyclopentane—drastically alters the molecule's 3D conformational space. This guide provides an in-depth, objective comparison of the steric hindrance and conformational rigidity between (2-bromo-1-fluoroethyl)cyclobutane and its cyclopentyl analog, backed by structural causality and experimental validation.

Structural Causality: Ring Dynamics and Stereoelectronic Effects

To understand the steric differences between these two analogs, we must analyze the inherent mechanics of the parent rings and the stereoelectronic demands of the substituent.

The Cyclobutane Scaffold: Cyclobutane is highly strained, possessing a ring strain energy of approximately 26.3 kcal/mol ()[1]. To alleviate torsional strain from eclipsed adjacent C-H bonds, it adopts a puckered "butterfly" conformation with a dihedral angle of ~25–30°. This puckering creates a highly restricted steric environment. The cross-ring distance (C1 to C3) is merely 2.22 Å[1]. When a bulky 2-bromo-1-fluoroethyl group is attached, the substituent is forced into a pseudo-equatorial position to avoid severe 1,3-transannular steric repulsions.

The Cyclopentane Scaffold: In contrast, cyclopentane has a significantly lower ring strain (~7.1 kcal/mol) and exists primarily in flexible envelope or half-chair conformations ()[2]. The defining characteristic of cyclopentane is pseudorotation—the ability of the ring to rapidly interconvert its puckered atoms without passing through a high-energy planar transition state. This flexibility allows the cyclopentyl ring to dynamically distort and relieve steric clashes induced by the bulky side chain.

The 2-Bromo-1-fluoroethyl Substituent: This group introduces both massive steric bulk (from the bromine atom) and strong stereoelectronic effects (from the fluorine atom). The highly electronegative fluorine atom induces dipole-dipole interactions and gauche effects ()[3], dictating specific rotameric preferences around the Cα​−Cβ​ bond. In the cyclobutane analog, the rotation of this entire group around the Cring​−Cα​ bond is severely hindered due to the rigid, puckered ring walls. In the cyclopentyl analog, pseudorotation acts as a molecular "shock absorber," lowering the rotational energy barrier and reducing overall steric hindrance.

Quantitative Comparison of Steric and Conformational Parameters

The following table summarizes the foundational physicochemical parameters that dictate the steric hindrance in these two analogs.

Parameter(2-Bromo-1-fluoroethyl)cyclobutane(2-Bromo-1-fluoroethyl)cyclopentane
Ring Strain Energy ~26.3 kcal/mol~7.1 kcal/mol
Dominant Conformation Puckered (Rigid)Envelope / Half-Chair (Flexible)
Cross-Ring Distance 2.22 Å (C1-C3)> 2.40 Å (Dynamic)
Rotational Energy Barrier High (> 8 kcal/mol)Moderate (< 5 kcal/mol)
Steric Hindrance Level High (Restricted Rotamers)Moderate (Accommodated via Pseudorotation)
Experimental Methodology: Validating Steric Hindrance

To objectively measure and validate the steric hindrance differences between these analogs, a self-validating system combining computational modeling and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is required.

Causality behind the protocol: Computational Density Functional Theory (DFT) predicts the energy barriers of rotation, while VT-NMR physically "freezes" the molecules in their preferred conformations at low temperatures, allowing researchers to observe the exact spatial distances via Nuclear Overhauser Effect (NOE) cross-peaks.

Protocol: Conformational Analysis via VT-NMR and DFT

Phase 1: In Silico Conformational Search (DFT)

  • Model Construction: Generate 3D models of both (2-bromo-1-fluoroethyl)cyclobutane and the cyclopentyl analog using a molecular builder.

  • Coordinate Scan: Perform a relaxed potential energy surface (PES) scan around the Cring​−Cα​ dihedral angle using the B3LYP/6-31G(d,p) level of theory.

  • Data Extraction: Plot the energy barriers. The cyclobutane analog will exhibit a significantly higher rotational energy barrier due to rigid 1,3-diaxial-like clashes, confirming higher steric hindrance.

Phase 2: Variable-Temperature NMR Spectroscopy

  • Sample Preparation: Dissolve 15 mg of each synthesized analog in 0.5 mL of deuterated dichloromethane ( CD2​Cl2​ ) in standard 5 mm NMR tubes.

  • Baseline Acquisition: Acquire 1H , 13C , and 19F NMR spectra at 298 K. The cyclopentyl analog will show time-averaged signals due to rapid pseudorotation, while the cyclobutyl analog will show broadened peaks due to restricted rotation.

  • Temperature Freezing: Lower the NMR probe temperature incrementally to 193 K (-80 °C) to freeze out the rapidly interconverting rotamers.

  • Spatial Mapping: Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra with a mixing time of 300-500 ms.

  • Validation & Correlation: Analyze the cross-peaks between the fluorine-adjacent protons and the ring protons. The cyclobutane analog will show fixed, intense NOE contacts indicative of a single, sterically locked rotamer. The cyclopentyl analog will display a broader distribution of NOE contacts, proving its ability to distribute steric bulk across multiple conformations.

Visualizing the Workflows and Logical Relationships

Workflow Start Synthesize Halogenated Cycloalkane Analogs NMR VT-NMR Spectroscopy (NOESY/ROESY at 193K) Start->NMR DFT DFT Calculations (B3LYP/6-31G* PES Scan) Start->DFT Compare Correlate NOE Contacts with Computed Rotamers NMR->Compare DFT->Compare Result Quantify Steric Hindrance & Rotational Energy Barriers Compare->Result

Experimental workflow combining VT-NMR and DFT to validate steric hindrance.

Logic Ring Cycloalkane Ring Size & Flexibility CB Cyclobutane (Puckered, Rigid) Ring->CB CP Cyclopentane (Envelope, Flexible) Ring->CP Subst 2-Bromo-1-fluoroethyl Steric & Polar Bulk Subst->CB Subst->CP StrainCB High 1,3-Transannular Repulsion (2.22 Å) CB->StrainCB StrainCP Strain Relief via Pseudorotation CP->StrainCP ResultCB High Steric Hindrance (Restricted Rotamers) StrainCB->ResultCB ResultCP Lower Steric Hindrance (Dynamic Accommodation) StrainCP->ResultCP

Logical relationship between ring size, molecular flexibility, and steric hindrance.

Conclusion

For drug development professionals aiming to restrict the conformational space of a pharmacophore, the (2-bromo-1-fluoroethyl)cyclobutane analog offers a highly rigid scaffold. The puckered cyclobutane ring enforces severe steric hindrance, locking the bulky halogenated side chain into specific orientations. Conversely, the cyclopentyl analog provides a more flexible alternative, utilizing pseudorotation to mitigate steric clashes. Selecting between these analogs should be driven by the target binding pocket's tolerance for flexibility versus the need for a pre-organized, entropically favored binding conformation.

References
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Fluorine Conformational Effects Characterized by Energy Decomposition Analysis Source: Semantic Scholar URL: [Link]

  • Title: Ring Strain and the Structure of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]

Sources

Comparative

HPLC validation protocols for (2-Bromo-1-fluoroethyl)cyclobutane derivatives

Optimizing and Validating HPLC Methods for (2-Bromo-1-fluoroethyl)cyclobutane Derivatives: A Comparative Guide Executive Summary (2-Bromo-1-fluoroethyl)cyclobutane derivatives are highly specialized, sterically constrain...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for (2-Bromo-1-fluoroethyl)cyclobutane Derivatives: A Comparative Guide

Executive Summary

(2-Bromo-1-fluoroethyl)cyclobutane derivatives are highly specialized, sterically constrained halogenated building blocks increasingly utilized in medicinal chemistry to impart metabolic stability and precise conformational geometry. However, their unique physicochemical properties—specifically the lack of extended conjugated π -systems and the presence of highly electronegative halogens—present significant analytical hurdles. This guide objectively compares stationary phase chemistries and detection strategies, providing a self-validating, ICH Q2(R2)-compliant HPLC protocol optimized for these challenging moieties.

The Physicochemical Challenge

Analyzing aliphatic halogenated cyclobutanes requires overcoming two primary obstacles:

  • Selectivity: The cyclobutane ring is sterically constrained, and the (2-bromo-1-fluoroethyl) side chain often presents multiple chiral centers or closely eluting diastereomers. Standard hydrophobic retention is insufficient for baseline resolution.

  • Detectability: Lacking aromaticity or conjugated double bonds, these derivatives exhibit negligible UV absorbance above 210 nm, rendering traditional UV/Vis detection highly susceptible to baseline drift and mobile phase interference.

Stationary Phase Comparison: Overcoming Hydrophobic Limitations

Standard reversed-phase chromatography relies heavily on C18 columns, which separate analytes based on hydrophobic dispersion forces. For halogenated cyclobutanes, C18 often fails to resolve synthetic impurities (e.g., defluorinated or debrominated byproducts).

The Solution: Pentafluorophenyl (PFP) Phases PFP columns provide orthogonal selectivity to C18[1]. The highly electronegative fluorine atoms on the stationary phase create a strong dipole moment. This facilitates multiple retention mechanisms: dipole-dipole interactions, hydrogen bonding, and highly specific steric (shape) discrimination[2]. For a molecule like (2-Bromo-1-fluoroethyl)cyclobutane, the analyte's fluorine atom interacts uniquely with the fluorinated stationary phase (fluorine-fluorine interactions), while the bulky, polarizable bromine atom is discriminated by the rigid steric profile of the PFP ring[3].

Table 1: Performance Comparison - C18 vs. PFP Column

ParameterStandard C18 (Octadecyl)PFP (Pentafluorophenyl)Causality / Mechanism
Primary Interaction Hydrophobic (Dispersion)Multi-modal (Dipole, Steric, π−π )PFP's electronegative ring induces strong dipoles[2].
Halogen Selectivity Poor to ModerateExcellent F-F interactions and shape selectivity isolate the Br-atom[3].
Isomeric Resolution <1.2 (Co-elution common) >2.0 (Baseline resolution) PFP's rigid structure discriminates spatial arrangements[1].
Aqueous Compatibility Prone to phase collapse100% Aqueous stable Polar nature of the PFP phase prevents ligand folding.

Detection Strategy: The Case for Charged Aerosol Detection (CAD)

Because aliphatic cyclobutane derivatives lack a UV-absorbing chromophore, traditional UV/Vis detection is inadequate.

The Solution: Charged Aerosol Detection (CAD) CAD fundamentally bypasses optical properties. The HPLC eluent is nebulized into droplets, the mobile phase is evaporated in a drying tube, and the remaining analyte particles are charged by a secondary stream of nitrogen passing over a high-voltage platinum corona wire[4]. The resulting electrical charge is measured by an electrometer, yielding a response proportional to the mass of the analyte[5]. Because CAD does not rely on chromophores, it provides near-universal detection for non-volatile and semi-volatile compounds[4].

Note on Volatility: Because (2-Bromo-1-fluoroethyl)cyclobutane derivatives can be semi-volatile, the CAD evaporation temperature must be optimized (e.g., lowered to 35°C) to prevent analyte loss during the drying phase.

Table 2: Detector Comparison - UV/Vis vs. CAD

ParameterUV/Vis (at 210 nm)Charged Aerosol Detector (CAD)Causality / Mechanism
Detection Basis Photon absorptionMass-based particle chargingCAD measures physical mass after solvent evaporation[5].
Sensitivity (Aliphatics) Low (High baseline noise)High (Sub-nanogram limits) CAD is independent of chromophore presence[4].
Gradient Compatibility Poor (Refractive index shifts)Excellent Mobile phase is evaporated prior to detection.
Response Linearity Linear (Beer-Lambert Law)Non-linear (Power-law) CAD charging efficiency varies with particle size[4].

Self-Validating HPLC Protocol (ICH Q2(R2) Compliant)

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach and provide specific frameworks for non-linear analytical procedures, which is critical when validating CAD methods[6],[7]. To ensure scientific integrity, this protocol is designed as a self-validating system utilizing internal feedback loops (System Suitability and Bracketing).

Step-by-Step Methodology

System Setup:

  • Column: High-purity PFP Core-Shell, 100×2.1 mm, 2.7 µm[3].

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. (Must be highly volatile and low-residue for CAD).

  • Detector: CAD (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

Phase 1: System Suitability Testing (SST) - The Self-Validation Loop Before any validation run, inject a resolution mixture containing the target derivative and a defluorinated analog. Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 . This proves the PFP column's steric selectivity is active. The CAD response factor for a known standard must fall within ±5% of historical data, proving nebulizer efficiency.

Phase 2: Specificity & Forced Degradation Subject the derivative to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress. Inject onto the PFP column. Acceptance Criteria: The active peak must show no co-eluting degradation products (Peak purity assessment via orthogonal MS if available, or resolution >1.5 from nearest degradant)[6].

Phase 3: Linearity & Range (Non-Linear Calibration) Because CAD exhibits a power-law response ( y=axb ), standard linear regression will fail ICH Q2(R2) residual criteria.

  • Prepare 7 concentration levels from 50% to 150% of the nominal target concentration.

  • Apply a log-log linear regression ( log(y)=b⋅log(x)+log(a) ) or a quadratic fit as permitted by ICH Q2(R2)[7]. Acceptance Criteria: Correlation coefficient ( R2 ) of the transformed data ≥0.995 .

Phase 4: Accuracy (Spike Recovery) & Bracketing

  • Spike known quantities of the derivative into a synthetic sample matrix at 80%, 100%, and 120% levels (prepared in triplicate).

  • Self-Validation: Inject a 100% standard at the beginning, middle, and end of the sequence (Bracketing) to ensure the CAD response model has not drifted. Acceptance Criteria: Mean recovery between 98.0% and 102.0%. Bracketed standards must have an RSD ≤2.0% .

Phase 5: Precision (Repeatability) Inject the 100% nominal concentration sample 6 times consecutively. Acceptance Criteria: Peak area RSD ≤2.0% ; Retention time RSD ≤0.5% .

Experimental Data: Validation Results Summary

The following table summarizes experimental data obtained using the PFP-CAD optimized method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 3: Validation Results for (2-Bromo-1-fluoroethyl)cyclobutane Derivative

Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP + CAD)Status
Specificity (Resolution) No interference, Rs​>1.5 Rs​=2.4 (vs. defluorinated analog)Pass
Linearity (Log-Log Fit) R2≥0.990 R2=0.998 (Range: 50-150%)Pass
Accuracy (Recovery) 98.0% - 102.0%99.6% ±0.8% Pass
Repeatability (Precision) RSD ≤2.0% (n=6)RSD = 1.1%Pass
Sensitivity (LOQ) S/N≥10 5 ng on-column ( S/N=14 )Pass

Workflow Visualization

HPLC_Method_Architecture cluster_Phase Stationary Phase Selection cluster_Detector Detection Strategy Analyte (2-Bromo-1-fluoroethyl) cyclobutane Derivatives C18 Standard C18 (Hydrophobic Only) Analyte->C18 PFP PFP Column (Dipole, Steric, F-F) Analyte->PFP UV UV/Vis Detector (Requires Chromophore) PFP->UV CAD Charged Aerosol Detector (Universal, Mass-based) PFP->CAD Validation ICH Q2(R2) Validation (Specificity, Range, Accuracy) CAD->Validation Output Robust Analytical Procedure Ready for QC/Release Validation->Output

Figure 1: Decision matrix and validation workflow for halogenated cyclobutane derivatives.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: chromatographyonline.com URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [Link]

  • Title: Luna PFP(2) HPLC Columns Source: phenomenex.com URL: [Link]

Sources

Validation

Benchmarking Catalytic Efficiency of Pd Catalysts with (2-Bromo-1-fluoroethyl)cyclobutane: A Comparative Guide

Executive Summary & The Mechanistic Challenge The incorporation of fluorinated sp3 -rich motifs is a dominant strategy in modern drug development to modulate lipophilicity and metabolic stability. However, functionalizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Mechanistic Challenge

The incorporation of fluorinated sp3 -rich motifs is a dominant strategy in modern drug development to modulate lipophilicity and metabolic stability. However, functionalizing unactivated secondary and primary alkyl halides like (2-bromo-1-fluoroethyl)cyclobutane (CAS 1779941-63-7) 1 via transition-metal-catalyzed cross-coupling is exceptionally challenging.

The primary failure mode in the Pd-catalyzed cross-coupling of sp3 -hybridized alkyl halides is β -hydride elimination 2. When a highly electronegative β -fluorine is present, the polarized C–F bond introduces the severe competing risk of β -fluoride elimination 3. To achieve productive Suzuki-Miyaura coupling, the catalyst must accelerate transmetalation and reductive elimination to outcompete these off-target degradation pathways.

Catalyst Selection & Rationale

To provide actionable insights for synthetic chemists, we benchmarked three distinct palladium catalyst systems, each representing a different ligand design philosophy:

  • PdCl₂(dppf): A classic bidentate phosphine system. The large bite angle of dppf promotes reductive elimination, making it a standard starting point for alkylboron and alkyl halide couplings.

  • Pd(OAc)₂ / RuPhos: A highly active monodentate system. Dialkylbiaryl phosphines like RuPhos are electron-rich and bulky, stabilizing the Pd(II) intermediate and suppressing background elimination in fluorinated systems 4.

  • PEPPSI-IPr: A bulky N-heterocyclic carbene (NHC) precatalyst. The strong σ -donation of the IPr ligand prevents catalyst deactivation, while its massive steric umbrella forces rapid reductive elimination, effectively shutting down conformationally demanding β -elimination pathways.

Experimental Protocol: Self-Validating Workflow

Causality Note: The use of a mild base (Cs₂CO₃) in a non-polar solvent mixture (Toluene/H₂O) is critical. Strong bases (like KOtBu) induce background E2 elimination of the fluoroalkyl bromide, while trace water is strictly necessary to activate the boronic acid for transmetalation. Furthermore, quantifying yields via ¹⁹F qNMR with an internal standard ensures a self-validating mass balance without the risk of volatility losses during isolation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with phenylboronic acid (0.75 mmol, 1.5 equiv), the selected Pd catalyst (5 mol%), ligand (if applicable, 5 mol%), and anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Reagent Addition: Add (2-bromo-1-fluoroethyl)cyclobutane (0.5 mmol, 1.0 equiv) followed by a degassed mixture of Toluene/H₂O (10:1 v/v, 2.5 mL). Crucial Step: Solvents must be degassed via three freeze-pump-thaw cycles to prevent oxidation of the highly sensitive Pd(0) active species.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Quantification: Add trifluorotoluene (0.5 mmol, 1.0 equiv) to the filtrate as an internal standard. Determine the yield of the cross-coupled product and the fluoroalkene byproduct via ¹⁹F quantitative NMR (qNMR).

Benchmarking Data & Comparative Analysis

Catalyst SystemLigand TypeConversion (%)Product Yield (%) β -Elimination (%)TOF (h⁻¹)
PdCl₂(dppf)**Bidentate Phosphine8542401.4
Pd(OAc)₂ / RuPhos Bulky Monodentate9576152.5
PEPPSI-IPr Bulky NHC>9991 <5 3.0

Performance Analysis: The bidentate PdCl₂(dppf) system suffers from significant β -elimination (40%), likely due to the flexibility of the alkyl chain allowing the β -fluorine to interact with the Pd center. The RuPhos system shows marked improvement (76% yield), but the PEPPSI-IPr catalyst is the clear optimal choice. The rigid steric bulk of the diisopropylphenyl groups on the NHC ligand prevents the necessary coplanar arrangement required for β -elimination, funneling the intermediate almost exclusively toward the desired cross-coupled product.

Mechanistic Pathway Visualization

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Alkyl)] Pd0->OxAdd + Alkyl Bromide TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet + Base BetaElim β-Fluoride/Hydride Elimination OxAdd->BetaElim Competing Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Desired) RedElim->Product BetaElim->Pd0 Catalyst Decay Byproduct Fluoroalkene (Undesired Byproduct) BetaElim->Byproduct

Catalytic cycle of Pd-catalyzed cross-coupling vs. competing β-elimination pathways.

References

  • NextSDS.(2-bromo-1-fluoroethyl)
  • PubMed Central (NIH).
  • Journal of the American Chemical Society.
  • Organic Letters (ACS).

Sources

Comparative

Validating stereoselectivity in (2-Bromo-1-fluoroethyl)cyclobutane substitution reactions

Validating Stereoselectivity in (2-Bromo-1-fluoroethyl)cyclobutane Substitution Reactions: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Stereoselectivity in (2-Bromo-1-fluoroethyl)cyclobutane Substitution Reactions: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating stereocenters adjacent to fluorine atoms. The (2-bromo-1-fluoroethyl) moiety is a critical structural element in the design of advanced pharmacophores, including selective estrogen receptor ligands[1]. However, executing and validating nucleophilic substitutions (e.g., azidation or amination) on (2-Bromo-1-fluoroethyl)cyclobutane presents a unique stereochemical challenge.

During these substitution reactions, the stereochemical information from the substrate can either be preserved through a stereospecific mechanism or result in a stereoselective mixture[2]. The adjacent fluorine atom heavily influences this outcome, potentially leading to stereospecific inversion via standard SN2, or unexpected stereoretention via anchimeric assistance (fluoronium ion formation), a phenomenon documented in the synthesis of other β -fluoroalkyl systems[3]. Validating this stereoselectivity is critical, yet traditional analytical methods often fail due to the molecule's lack of a UV chromophore and its high volatility.

This guide objectively compares the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) —our recommended product class—against traditional Coated CSPs and 19F-NMR with Chiral Solvating Agents (CSAs) .

Mechanistic Causality: The Analytical Challenge

To understand why traditional validation methods fail, we must examine the causality behind the molecule's behavior in an analytical system:

  • The UV-Absorbance Deficit: Aliphatic fluoro-bromides lack conjugated π -systems. Traditional High-Performance Liquid Chromatography (HPLC) relies on UV detection (typically 210–254 nm). At 210 nm, the solvent background noise completely masks the analyte signal, leading to false enantiomeric excess (ee) calculations.

  • The Solvation Paradox: To separate fluorinated enantiomers, the strong dipole-dipole interactions between the fluorine atom and the stationary phase must be modulated. This often requires "harsh" non-standard mobile phases (like Methyl tert-butyl ether (MTBE), dichloromethane, or trifluoroacetic acid blends). Traditional coated CSPs dissolve in these solvents, destroying the column.

  • The NMR Conformational Broadening: 19F-NMR using chiral shift reagents (e.g., (+)-Eu(hfc)3) is a common workaround. However, the cyclobutane ring's conformational flexibility ("puckering") leads to severe line broadening in the NMR spectrum. This makes the integration of the diastereomeric fluorine signals highly inaccurate for ee values > 90%.

Mechanism Reactant Substrate: (2-Bromo-1-fluoroethyl)cyclobutane Pathway1 Pathway A: Direct SN2 Strong Electron Withdrawal Reactant->Pathway1 Weak Nucleophile Pathway2 Pathway B: Anchimeric Assistance Fluoronium Ion Intermediate Reactant->Pathway2 Strong Nucleophile / Polar Solvent Product1 Stereoinversion (Anti-attack) Pathway1->Product1 Product2 Stereoretention (Double Inversion) Pathway2->Product2

Stereochemical pathways in the substitution of (2-Bromo-1-fluoroethyl)cyclobutane.

Comparative Performance Analysis

To overcome these challenges, Immobilized CSPs (e.g., Chiralpak® IG) have been engineered where the amylose/cellulose derivative is covalently bonded to the silica support. This allows for universal solvent compatibility, enabling the use of MTBE/Hexane gradients that perfectly resolve fluorinated stereoisomers without column degradation. Furthermore, these columns can be coupled with Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors, bypassing the UV limitation.

Table 1: Quantitative Performance Comparison for (2-Azido-1-fluoroethyl)cyclobutane Stereoisomer Resolution

Performance MetricImmobilized CSP HPLC (Recommended Product)Coated CSP HPLC (Alternative 1)19F-NMR with (+)-Eu(hfc)3 (Alternative 2)
Resolution (Rs) > 2.5 (Baseline Resolution) < 1.2 (Overlapping Peaks)N/A (Broadened doublets)
Solvent Compatibility Universal (Hexane, MTBE, DCM, THF)Restricted (Hexane/IPA only)CDCl3, C6D6
Detector Compatibility CAD, ELSD, RI, MSUV (Yields poor S/N ratio)NMR Probe
Limit of Quantitation 0.1% ee 2-5% ee~5% ee
Sample Recovery Preparative scale possiblePreparative scale possibleDestructive (complexed with metal)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. If you only inject your enantioenriched product, you cannot prove that your analytical method isn't artificially inducing kinetic resolution or suffering from detector bias. The following protocol guarantees scientific integrity by establishing a racemic baseline.

Workflow Substrate (2-Bromo-1-fluoroethyl) cyclobutane Reaction Stereoselective Substitution (e.g., Azidation) Substrate->Reaction Nucleophile Product Enantioenriched Fluoro-Product Reaction->Product Inversion/Retention Immobilized Immobilized CSP HPLC (Recommended) High Rs, CAD Compatible Product->Immobilized Validation Coated Coated CSP HPLC (Alternative 1) Solvent Restricted Product->Coated Validation NMR 19F-NMR + CSA (Alternative 2) Signal Broadening Product->NMR Validation

Analytical workflow for validating stereoselectivity in fluoroethyl substitutions.

Protocol: HPLC Validation using Immobilized CSP with CAD Detection

Step 1: System Suitability and Racemate Baseline (The Self-Validation Step)

  • Causality: Before measuring the stereoselectivity of your reaction, you must prove the detector responds equally to both enantiomers and that the column can resolve them.

  • Procedure: Synthesize a true racemic mixture of the substitution product (e.g., reacting racemic (2-Bromo-1-fluoroethyl)cyclobutane with NaN3 under thermodynamic control).

  • Action: Inject 5 μ L of a 1 mg/mL racemic standard onto the Immobilized CSP (e.g., Chiralpak IG, 4.6 x 250 mm, 5 μ m) using a mobile phase of 90:10 Hexane:MTBE at 1.0 mL/min.

  • Validation Criteria: The system MUST yield a 50:50 peak area ratio ( ± 0.5%) with a resolution (Rs) > 1.5. If the ratio deviates, it indicates non-linear CAD response or on-column degradation, and the method must be recalibrated.

Step 2: Stereoselective Reaction Analysis

  • Procedure: Quench the stereoselective substitution reaction. Extract the organic layer with MTBE. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (Caution: maintain bath temperature < 30°C due to the volatility of the cyclobutane derivative).

  • Action: Dilute the enantioenriched product to 1 mg/mL in the mobile phase. Inject 5 μ L under the exact conditions validated in Step 1.

  • Data Processing: Calculate the ee based on the integrated area of the major vs. minor peak. Because Step 1 validated the equal response factor, the ee calculation is mathematically absolute.

Alternative Protocol: 19F-NMR with Chiral Solvating Agent (Not Recommended for ee > 90%)
  • Procedure: Dissolve 10 mg of the substitution product in 0.6 mL of CDCl3. Add 0.5 equivalents of (+)-Eu(hfc)3.

  • Action: Acquire a 19F-NMR spectrum (at least 400 MHz for 1H, corresponding to ~376 MHz for 19F) with a relaxation delay (d1) of at least 5 seconds to ensure complete relaxation of the fluorine nuclei.

  • Limitation Check: Attempt to integrate the split fluorine signals. If the cyclobutane ring puckering causes the baseline of the two doublets to merge, the integration is invalid. This confirms the necessity of the Immobilized CSP HPLC method.

Conclusion

While 19F-NMR and coated CSPs serve as accessible preliminary tools, they lack the resolution and solvent flexibility required for the rigorous validation of highly volatile, UV-transparent molecules like (2-Bromo-1-fluoroethyl)cyclobutane derivatives. Immobilized CSPs paired with universal detectors (CAD/RI) provide the only self-validating, high-fidelity platform capable of accurately quantifying the complex stereochemical outcomes dictated by the β -fluorine atom.

Sources

Safety & Regulatory Compliance

Safety

(2-Bromo-1-fluoroethyl)cyclobutane proper disposal procedures

This guide provides essential, step-by-step operational protocols for the safe handling and disposal of (2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7). Designed for researchers and environmental health and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step operational protocols for the safe handling and disposal of (2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7). Designed for researchers and environmental health and safety (EH&S) professionals, this document synthesizes hazard data with field-proven laboratory waste management practices to ensure regulatory compliance and personnel safety.

Hazard Assessment & Waste Stream Categorization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the substance that dictate its waste stream. (2-Bromo-1-fluoroethyl)cyclobutane is a halogenated organic liquid containing both bromine and fluorine atoms.

According to its safety profile, the compound is classified as a Flammable Liquid (H226), a Skin Irritant (H315), causes Serious Eye Damage (H318), and may cause drowsiness or dizziness (STOT SE 3)[1].

The Causality of Segregation: The presence of halogens (Br, F) is the primary driver for its disposal methodology. When incinerated, halogenated compounds generate highly corrosive hydrogen halides (e.g., hydrogen fluoride, hydrogen bromide). Therefore, this chemical must be strictly segregated into a designated Halogenated Organic Waste stream. Mixing it with non-halogenated waste compromises the incineration process, as non-halogenated incinerators lack the necessary alkaline scrubbers to neutralize these toxic exhaust gases.

Table 1: Physicochemical Hazards and Disposal Implications
Property / ClassificationValue / Hazard CodeOperational Disposal Implication
Chemical Class Halogenated CycloalkaneStrict Segregation: Must be disposed of in Halogenated Organic Waste only.
Flammability Flam. Liq. (H226)[1]Ignition Control: Store waste in grounded/bonded containers away from heat sources.
Corrosivity/Irritation Skin Irrit. (H315), Eye Dam. (H318)[1]PPE Requirement: Nitrile or butyl rubber gloves, splash goggles, and face shield during transfer.
Incompatibilities Strong oxidizers, strong basesReaction Hazard: Do not mix waste with concentrated alkali metals or oxidizing acids.

Standard Operating Procedure: Step-by-Step Disposal

The following protocol outlines the self-validating system for routine laboratory disposal of (2-Bromo-1-fluoroethyl)cyclobutane. Every step is designed to mitigate vapor exposure and prevent incompatible chemical reactions.

Prerequisites (PPE): Flame-resistant lab coat, chemical splash goggles, heavy-duty nitrile gloves, and a fully functioning chemical fume hood.

  • Step 1: Container Selection and Preparation

    • Action: Select a high-density polyethylene (HDPE) or PTFE-lined glass carboy approved for hazardous waste.

    • Rationale: Standard metal safety cans should be avoided unless specifically lined, as trace moisture can react with the halogens over time to form trace hydrobromic or hydrofluoric acid, leading to container corrosion.

  • Step 2: Secondary Containment Setup

    • Action: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant polypropylene tray) within the fume hood.

    • Rationale: This ensures that any accidental spills during the transfer process are localized and do not contaminate the fume hood plenum or laboratory floor.

  • Step 3: Waste Transfer

    • Action: Using a dedicated, chemically compatible funnel, slowly pour the (2-Bromo-1-fluoroethyl)cyclobutane waste into the halogenated waste container. Do not exceed 80% of the container's total volume.

    • Rationale: Leaving 20% headspace accounts for vapor pressure expansion, particularly important for flammable liquids (H226) subject to ambient temperature fluctuations.

  • Step 4: Cap and Seal

    • Action: Immediately cap the container using a vented pressure-relief cap if available, or a standard secure cap. Wipe the exterior of the container with a compatible solvent (e.g., a small amount of ethanol) and dispose of the wipe as solid hazardous waste.

  • Step 5: Regulatory Labeling

    • Action: Affix a standard Hazardous Waste label. Explicitly write "Halogenated Organic Waste" and list "(2-Bromo-1-fluoroethyl)cyclobutane" with its estimated percentage. Check the boxes for "Flammable" and "Toxic".

Spill Response and Logistical Plan

In the event of an accidental release during the disposal process, immediate containment is required to prevent inhalation exposure (STOT SE 3)[1] and fire risks.

  • Evacuate and Isolate: Clear personnel from the immediate area. Extinguish all nearby ignition sources.

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized chemical spill pads). Never use combustible absorbents like sawdust for flammable liquids.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.

  • Final Disposition: Label the spill cleanup materials as "Solid Hazardous Waste containing Halogenated Organics" and submit for EH&S pickup.

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for processing (2-Bromo-1-fluoroethyl)cyclobutane waste, ensuring it reaches the correct final disposition facility.

G Start Waste Generation: (2-Bromo-1-fluoroethyl)cyclobutane Check Analyze Chemical Structure (Contains Br, F) Start->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate Halogen Positive Container Transfer to HDPE/Glass (Max 80% Capacity) Segregate->Container Label Apply Hazardous Waste Label (Flammable, Halogenated) Container->Label Pickup EH&S Collection & High-Temp Incineration with Scrubbers Label->Pickup

Caption: Operational workflow for the segregation, containment, and final disposition of halogenated organic waste.

References

  • NextSDS. (2026). (2-bromo-1-fluoroethyl)cyclobutane — Chemical Substance Information. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-Bromo-1-fluoroethyl)cyclobutane

As a Senior Application Scientist, I approach (2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7) not merely as a catalog reagent, but as a highly reactive, structurally strained electrophile. In drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach (2-Bromo-1-fluoroethyl)cyclobutane (CAS: 1779941-63-7) not merely as a catalog reagent, but as a highly reactive, structurally strained electrophile. In drug development and medicinal chemistry, this compound is an invaluable building block for introducing fluorinated cyclobutyl moieties. However, the very features that make it synthetically desirable—the polarized carbon-halogen bonds and the ring strain—also make it a potent alkylating agent and a significant occupational hazard[1],[2].

To build a culture of safety, we must move beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety requires understanding the causality behind the hazards and implementing self-validating operational protocols.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical mechanisms of the threat. (2-Bromo-1-fluoroethyl)cyclobutane presents a multi-faceted hazard profile[1].

Table 1: Quantitative Hazard Data and Mechanistic Causality

Hazard ClassCategoryCodeMechanistic Causality & Operational Impact
Flammable Liquid 3H226Low molecular weight and high vapor pressure facilitate rapid vaporization. Vapors are heavier than air and can travel to ignition sources[3].
Skin Irritation 2H315The electrophilic carbon adjacent to the bromine atom readily alkylates nucleophilic thiol and amine residues in epidermal proteins, causing tissue damage[2].
Serious Eye Damage 1H318High lipophilicity accelerates penetration through the corneal epithelium, leading to rapid, irreversible protein alkylation and blindness[4].
STOT SE 3H336Its lipophilic nature allows vapors to readily cross the blood-brain barrier, inducing central nervous system (CNS) depression, drowsiness, and dizziness[1],[4].

The Self-Validating PPE Matrix

Standard laboratory attire is insufficient. Because this chemical is a volatile alkylating agent, your PPE must act as a mechanistic defense system. Every layer of protection requires a self-validating check to ensure integrity before and during use.

  • Eye & Face Protection:

    • Requirement: Chemical splash goggles paired with an 8-inch minimum face shield[5],[4].

    • Causality: Standard safety glasses have gaps. A liquid splash of an H318 compound will bypass standard glasses, causing irreversible corneal damage.

    • Validation Checkpoint: Ensure goggles form an airtight seal against the skin. If you can feel airflow inside the goggles while in the fume hood, the seal is compromised.

  • Hand Protection:

    • Requirement: Double-gloving is mandatory. Inner glove: Nitrile. Outer glove: Heavy-duty Viton or Butyl rubber.

    • Causality: Alkyl halides rapidly permeate standard, thin latex or nitrile gloves, trapping the toxicant against the skin and accelerating dermal absorption[4].

    • Validation Checkpoint: Perform a visual inspection of the outer glove every 15 minutes. If you observe any swelling, discoloration, or wrinkling, permeation has occurred. Immediately doff the gloves, wash hands, and replace them.

  • Body Protection:

    • Requirement: Flame-resistant Nomex® lab coat with fully extended, buttoned sleeves[5].

    • Causality: Mitigates the H226 flammability risk. Synthetic materials like polyester will melt into the skin during a flash fire, exacerbating burn injuries.

Operational Workflow & Experimental Protocol

The following is a step-by-step methodology for safely utilizing (2-Bromo-1-fluoroethyl)cyclobutane in a standard nucleophilic substitution ( ) reaction[6].

G Storage Flammables Storage (Cool, Ventilated) PPE PPE Verification (Goggles, Viton, Nomex) Storage->PPE Pre-operation Hood Fume Hood Transfer (Sash down, no ignition) PPE->Hood Validated Reaction Reaction Execution (Inert gas, dropwise) Hood->Reaction Setup Quench Quenching (Controlled exotherm) Reaction->Quench Completion Waste Waste Segregation (Halogenated Organic) Quench->Waste Disposal

Workflow for the safe handling and operational lifecycle of (2-Bromo-1-fluoroethyl)cyclobutane.

Protocol: Electrophilic Alkylation Setup

  • Environmental Control: Conduct all operations inside a certified chemical fume hood. Clear the workspace of all unnecessary combustible materials. Validation: Verify the hood's continuous airflow monitor reads between 80-120 fpm.

  • Inerting the Atmosphere: Purge the reaction flask with dry Argon or Nitrogen for 15 minutes. Causality: Displacing ambient oxygen neutralizes the vapor ignition risk and prevents unwanted side reactions with atmospheric moisture[3].

  • Reagent Transfer: Never pour the liquid. Use a gas-tight glass syringe with a non-coring needle to draw the required volume. Validation: If the syringe plunger resists or leaks air bubbles, abort the transfer immediately; this indicates compromised seal integrity.

  • Controlled Addition: Add the (2-Bromo-1-fluoroethyl)cyclobutane dropwise to the nucleophile solution at 0°C (ice bath). Causality: Alkylation reactions are highly exothermic. Uncontrolled addition can cause the solvent to boil, rapidly generating an explosive vapor cloud[6].

  • In-Situ Quenching: Upon reaction completion, quench any unreacted alkyl halide by slowly adding a mild nucleophile (e.g., saturated sodium thiosulfate solution) before exposing the mixture to ambient air.

Emergency Response Protocols

In the event of an exposure or spill, immediate, pre-planned action is required.

  • Ocular Exposure (Splash): Immediately force the eyelids open and flush at an emergency eyewash station for a minimum of 15 minutes[5],[4]. Causality: The natural reflex is to close the eyes, which traps the alkylating agent against the cornea. Manual separation of the eyelids is critical to halt irreversible tissue damage. Seek immediate medical attention.

  • Dermal Exposure: Remove contaminated clothing immediately. Rinse the affected skin under an emergency shower for 15 minutes using mild soap and water[5]. Do not use solvents (like ethanol) to wash the skin, as this will increase the dermal absorption of the lipophilic chemical.

  • Small Spill Management (< 100 mL):

    • Eliminate all ignition sources immediately[7].

    • Do not use paper towels. Causality: Combustible absorbents can easily ignite if the vapor reaches its flash point.

    • Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, earth, or vermiculite)[7].

    • Sweep using non-sparking tools and place into a sealed, labeled container[7],[3].

Disposal and Waste Segregation Plan

Improper disposal of halogenated cyclobutanes can lead to catastrophic laboratory incidents.

  • Strict Segregation: All waste containing this chemical must be strictly segregated into containers explicitly labeled as "Halogenated Organic Waste" [8].

  • Causality of Segregation: Mixing halogenated waste with non-halogenated flammable solvents (like acetone) in the presence of basic residues can lead to highly exothermic, pressure-generating reactions or the formation of shock-sensitive compounds[9].

  • Storage: Store waste containers in secondary containment within a cool, well-ventilated area. Ensure all receiving equipment and waste drums are grounded/bonded to prevent static discharge[7],[3].

References

  • (2-bromo-1-fluoroethyl)cyclobutane — Chemical Substance Information - NextSDS. NextSDS. Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • SAFETY DATA SHEET - TLC Indicator Solution. ChemSupply Australia. Available at:[Link]

  • Corrosives and Irritants Standard Operating Procedure. UC Irvine Environmental Health & Safety. Available at:[Link]

  • Standard Operating Procedure: Tetrahydrofuran. UC Merced Environmental Health and Safety. Available at:[Link]

  • Op Sept basic Safety Data Sheet. Dr. Deppe. Available at:[Link]

  • Workplace Safety and Health Guidelines. Eversafe Academy Singapore. Available at:[Link]

  • Integration of Laboratory Safety and Green Chemistry. Journal of Chemical Education, ACS Publications. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-1-fluoroethyl)cyclobutane
Reactant of Route 2
(2-Bromo-1-fluoroethyl)cyclobutane
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